molecular formula C8H10N4OS B2968760 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine CAS No. 865593-32-4

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B2968760
CAS No.: 865593-32-4
M. Wt: 210.26
InChI Key: SYXAOMLQYZYYRR-UHFFFAOYSA-N
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Description

3-(Ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (CAS 865593-32-4) is a chemical compound with the molecular formula C8H10N4OS and a molecular weight of 210.26 g/mol . This specialty chemical belongs to the 1,2,4-triazole class, a scaffold renowned in medicinal and agricultural chemistry for its diverse biological activities . The structure of this compound, which incorporates a furan ring and an ethylthio side chain, makes it a valuable intermediate for researchers exploring new biologically active molecules . 1,2,4-Triazole derivatives are extensively investigated for their broad spectrum of pharmacological properties. These compounds are known to exhibit antimicrobial , antitumor , anti-inflammatory, analgesic , anticonvulsant , and antiviral activities . The presence of multiple nucleophilic centers in the 1,2,4-triazole-3-thione core, including sulfur and nitrogen atoms, provides significant theoretical interest and broad opportunities for chemical modification to develop novel derivatives with tailored properties . Researchers can utilize this compound as a key building block for synthesizing more complex molecules, such as Schiff bases via condensation of the 4-amino group, or for further functionalization at the sulfur atom . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated safety data sheet for detailed hazard information.

Properties

IUPAC Name

3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-2-14-8-11-10-7(12(8)9)6-4-3-5-13-6/h3-5H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXAOMLQYZYYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1N)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses the potential therapeutic applications of this specific derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 1,2,4-Triazoles in Modern Drug Discovery

The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[4][5] Compounds incorporating this moiety have demonstrated a wide array of biological effects, including antifungal, antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][4][6] The success of drugs like fluconazole and itraconazole underscores the therapeutic potential of this heterocyclic core.[2][7] The introduction of a 4-amino group and various substituents at the 3- and 5-positions can significantly modulate the biological activity of the triazole ring, making the exploration of novel derivatives a fertile ground for drug discovery.[8] This guide focuses on a specific derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, detailing its synthesis and characterization to empower further research and development.

Synthetic Strategy: A Stepwise Approach

The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a multi-step process that begins with the preparation of a key intermediate, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This intermediate is then subjected to S-alkylation to yield the final product. The overall synthetic workflow is depicted below.

Diagram: Synthetic Workflow

Synthesis_Workflow A Furan-2-carbohydrazide B Potassium dithiocarbazinate intermediate A->B  CS2, KOH, Ethanol   C 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol B->C  Hydrazine hydrate, Water, Reflux   D 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (Final Product) C->D  Ethyl iodide, Ethanol, Reflux  

Caption: Overall synthetic route for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Synthesis of the Precursor: 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

The initial and crucial step is the synthesis of the triazole-thiol precursor. This is achieved through a well-established method involving the reaction of an acid hydrazide with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine hydrate.[9][10]

Experimental Protocol:

  • Step 1: Formation of Potassium Dithiocarbazinate.

    • In a 250 mL round-bottom flask, dissolve 0.1 mol of furan-2-carbohydrazide in 100 mL of absolute ethanol.[11]

    • To this solution, add a solution of 0.15 mol of potassium hydroxide in 50 mL of absolute ethanol, dropwise, with constant stirring.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add 0.12 mol of carbon disulfide to the cooled mixture with vigorous stirring.[12][13][14] The reaction is exothermic and should be controlled.

    • Continue stirring for 12-16 hours at room temperature.

    • The resulting precipitate, the potassium dithiocarbazinate salt, is collected by filtration, washed with cold ether, and dried under vacuum.[9]

  • Step 2: Cyclization to the Triazole-thiol.

    • Suspend the dried potassium dithiocarbazinate salt (0.1 mol) in 100 mL of water in a 250 mL round-bottom flask.

    • Add 0.2 mol of hydrazine hydrate (80%) to the suspension.[10]

    • Reflux the mixture for 4-6 hours, monitoring for the evolution of hydrogen sulfide gas (use lead acetate paper for detection).

    • Once the evolution of H₂S ceases, cool the reaction mixture to room temperature.

    • Acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.

    • The resulting white precipitate of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is collected by filtration, washed thoroughly with cold water, and recrystallized from ethanol.[10]

S-Alkylation: Synthesis of the Final Product

The final step involves the selective S-alkylation of the thiol group of the precursor with an appropriate alkyl halide.[15]

Experimental Protocol:

  • Step 1: Dissolution and Alkylation.

    • In a 100 mL round-bottom flask, dissolve 0.05 mol of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in 50 mL of absolute ethanol.

    • Add 0.05 mol of ethyl iodide to the solution.

    • Reflux the reaction mixture for 3-4 hours.

    • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Step 2: Isolation and Purification.

    • After completion of the reaction, cool the mixture to room temperature.

    • The precipitate formed is collected by filtration.

    • The crude product is washed with a small amount of cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain pure 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Physical Properties

A summary of the expected physical properties is presented in the table below.

PropertyExpected Value
Molecular FormulaC₈H₁₀N₄OS
Molecular Weight210.26 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in DMSO and DMF; sparingly soluble in ethanol and methanol
Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (amine)3300-3100 (two bands)
C-H (aromatic/aliphatic)3100-2900
C=N (triazole ring)1620-1580
C-S750-650

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-S-CH₂-CH₃
~3.2Quartet2H-S-CH₂ -CH₃
~5.8Singlet2H-NH₂
~6.6Doublet of doublets1HFuran-H4
~7.0Doublet1HFuran-H3
~7.8Doublet1HFuran-H5

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~15-S-CH₂-CH₃
~28-S-CH₂ -CH₃
~112Furan-C3
~115Furan-C4
~145Furan-C5
~148Furan-C2
~150Triazole-C5
~155Triazole-C3

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern.

  • Expected Molecular Ion Peak (M⁺): m/z = 210.06

Elemental Analysis

Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the empirical formula.

ElementTheoretical %
C45.70
H4.79
N26.65
O7.61
S15.25

Potential Applications and Future Directions

Derivatives of 4-amino-1,2,4-triazoles are known to possess a wide range of biological activities.[5][8] The presence of the furan moiety, a common pharmacophore, and the ethylthio group may confer unique pharmacological properties to this molecule. Potential areas of investigation for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine include:

  • Antimicrobial and Antifungal Activity: Many sulfur-containing triazole derivatives exhibit potent antimicrobial and antifungal properties.[7][10]

  • Anticancer Activity: The 1,2,4-triazole nucleus is a key component of several anticancer agents.[1]

  • Anti-inflammatory Activity: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory effects.[6]

  • Antioxidant Activity: The antioxidant potential of novel triazole derivatives is an active area of research.

Further studies, including in vitro and in vivo biological assays, are warranted to explore the full therapeutic potential of this novel compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The described protocols are based on established and reliable chemical transformations. The comprehensive characterization data serves as a benchmark for researchers seeking to synthesize and study this compound. The potential for diverse biological activities makes this molecule an attractive target for further investigation in the field of drug discovery and development.

References

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Center for Biotechnology Information. Available at: [Link]

  • Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. SciSpace. Available at: [Link]

  • Farahat, A. A., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis, Crystal Structure and Hirshfeld Surface Analysis. Preprints.org. Available at: [Link]

  • Al-Azzawi, A. M. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. NeuroQuantology. Available at: [Link]

  • Safonov, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal. Available at: [Link]

  • US Patent US6504033B1. (2003). Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
  • Issabayeva, G., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. PubMed. Available at: [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. Available at: [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

  • ResearchGate. (2018). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. Available at: [Link]

  • Olaru, A. T., et al. (2011). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. ResearchGate. Available at: [Link]

  • ResearchGate. (2023). Reactions of the hydrazide 2 with carbon disulfide under different conditions. Available at: [Link]

  • Al-Omar, M. A. (2006). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar. Available at: [Link]

  • Gendrala, P., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. Available at: [Link]

  • ScienceMadness Discussion Board. (2021). Carbon disulfide synthesis (alternative routes). Available at: [Link]

  • Kumar, A., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • YouTube. (2018). CS2: Carbon disulfide. Chemical reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. PubMed. Available at: [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal and antiviral drugs.[1] A thorough structural elucidation of new derivatives is paramount for advancing drug discovery and development. This document serves as an essential resource for researchers and scientists, offering a predictive but expertly grounded interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By synthesizing data from structurally analogous molecules and foundational spectroscopic principles, this guide establishes a validated framework for the characterization of this and related chemical entities.

Molecular Structure and Spectroscopic Rationale

The structural confirmation of a synthesized molecule is the bedrock of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms and the nature of the functional groups. For 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, each component—the 4-amino-1,2,4-triazole core, the 2-furyl substituent, and the ethylthio group—contributes a unique signature to the overall spectroscopic profile. Understanding these individual contributions is key to a holistic and accurate structural assignment.

The numbering scheme used for the NMR assignments in this guide is presented in the following diagram.

Caption: Molecular structure and numbering of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete picture of atomic connectivity can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each of the non-equivalent protons in the molecule. The predictions below are based on typical chemical shift values and data from analogous structures.[2][3][4]

  • Ethylthio Group (-S-CH₂-CH₃): This group will present as a classic ethyl pattern. The methylene protons (-CH₂-), being adjacent to the electron-withdrawing sulfur atom, will be deshielded and appear as a quartet around δ 3.0-3.3 ppm. The methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.3-1.5 ppm.

  • 4-Amino Group (-NH₂): The two protons of the amino group are expected to produce a broad singlet. Its chemical shift is highly dependent on solvent and concentration but typically appears in the range of δ 5.3-6.0 ppm for similar 4-amino-1,2,4-triazoles.[1][5] This peak will be exchangeable with D₂O.

  • 2-Furyl Group: The three protons on the furan ring will each give a distinct signal, as observed in other 2-substituted furans.[3][6]

    • H-5': This proton is adjacent to the oxygen atom and will be the most deshielded, appearing as a doublet of doublets around δ 7.6-7.8 ppm.

    • H-3': This proton will appear as a doublet of doublets in the midfield region of the aromatic signals, around δ 6.8-7.0 ppm.

    • H-4': This proton is expected to be the most shielded of the furan protons, appearing as a doublet of doublets around δ 6.5-6.7 ppm.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.70 dd 1H H-5' (Furyl)
~6.90 dd 1H H-3' (Furyl)
~6.60 dd 1H H-4' (Furyl)
~5.70 s (broad) 2H -NH₂
~3.15 q 2H -S-CH₂-

| ~1.40 | t | 3H | -CH₃ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are predicted based on general values and data from a close structural analog, 3-(ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine.[7][8][9][10]

  • Triazole Carbons (C-3 and C-5): These quaternary carbons are expected to appear in the downfield region, typically between δ 150-165 ppm. The carbon attached to the sulfur (C-3) will likely be slightly upfield compared to the carbon attached to the furan ring (C-5).

  • Furyl Carbons: The furan ring will exhibit four distinct signals. C-2' (the point of attachment) and C-5' will be the most downfield due to their proximity to the oxygen atom. C-3' and C-4' will appear at higher field strengths.

  • Ethylthio Carbons: The methylene carbon (-S-CH₂-) will be found around δ 25-30 ppm, while the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~162.0 C-3 (Triazole)
~155.0 C-5 (Triazole)
~148.0 C-2' (Furyl)
~145.0 C-5' (Furyl)
~112.0 C-4' (Furyl)
~110.0 C-3' (Furyl)
~28.0 -S-CH₂-

| ~15.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11][12][13][14]

The key predicted absorption bands are:

  • N-H Stretching: The 4-amino group will show two characteristic stretching bands in the 3200-3400 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.

  • C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The double bonds within the triazole and furan rings will give rise to a series of absorptions in the 1500-1650 cm⁻¹ region.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including C-N, C-O, C-S, and N-N stretching, as well as various bending vibrations, which are unique to the molecule as a whole.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3350-3250 Medium N-H stretch (asymmetric & symmetric)
3120-3080 Medium-Weak Aromatic C-H stretch (Furyl)
2980-2850 Medium Aliphatic C-H stretch (Ethyl)
~1620 Medium C=N stretch (Triazole)
~1580, ~1510 Medium C=C stretch (Furyl)
~1250 Strong C-O-C stretch (Furyl)
~1150 Medium N-N stretch (Triazole)

| ~750 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding a protonated molecular ion [M+H]⁺.[15][16]

  • Molecular Ion: The calculated exact mass of C₈H₁₀N₄OS is 210.0603. In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 211.0676.

  • Fragmentation Pattern: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can be used to elicit structural information. Key fragmentations would likely involve the loss of neutral molecules or radicals from the parent ion.[17][18][19][20]

A plausible fragmentation pathway is outlined below:

  • Loss of the ethyl radical (•CH₂CH₃) from the ethylthio group.

  • Subsequent loss of the entire ethylthio group.

  • Cleavage of the furan ring, potentially losing CO.

  • Fission of the triazole ring.

G M [M+H]⁺ m/z = 211.0676 F1 Loss of C₂H₄ (ethylene) m/z = 183.0362 M->F1 - C₂H₄ F2 Loss of •C₂H₅ (ethyl radical) m/z = 182.0284 M->F2 - •C₂H₅ F3 Loss of furan (C₄H₄O) m/z = 143.0440 M->F3 - C₄H₄O F4 Loss of CO from Furan m/z = 183.0727 M->F4 - CO

Caption: Predicted major fragmentation pathways for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in ESI-MS.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed. The methodologies described herein represent best practices in analytical chemistry.

General Experimental Workflow

The process from sample receipt to final data analysis follows a logical progression designed to maintain sample integrity and maximize data quality.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh Compound B Select & Prepare Deuterated Solvent (NMR) or IR Matrix (IR) or LC-MS Grade Solvent (MS) A->B C Dissolve/Mix Sample B->C D Transfer to NMR Tube / KBr Press / MS Vial C->D E Load Sample into Spectrometer D->E F Tune & Shim Instrument E->F G Acquire Spectrum (NMR, IR, MS) F->G H Fourier Transform (NMR/IR) G->H I Phase & Baseline Correction H->I J Peak Picking & Integration I->J K Structural Assignment J->K

Caption: General workflow for spectroscopic analysis of a chemical compound.

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[21]

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[22]

  • Acquisition: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature. The instrument's software will be used to lock onto the deuterium signal, shim the magnetic field for homogeneity, and acquire the spectra using standard pulse sequences.

Protocol for IR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the dry sample to a fine powder using an agate mortar and pestle.[23]

  • Matrix Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.[24]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.[23]

Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the same solvent (often containing 0.1% formic acid to aid protonation) to a final concentration of 1-10 µg/mL.[15]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[5]

  • Instrument Parameters: Set the ESI source parameters. Typical values might include a capillary voltage of 3-5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.[25]

  • Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument should be calibrated beforehand using a standard calibration solution.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. The synergistic application of NMR, IR, and Mass Spectrometry provides a robust methodology for the unambiguous structural confirmation of this and related heterocyclic compounds. The tabulated data and standardized protocols herein offer a reliable benchmark for researchers, ensuring both accuracy and reproducibility in the synthesis and characterization of novel chemical entities critical to the advancement of science.

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An In-depth Technical Guide to 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1,2,4-Triazole Scaffolds in Modern Chemistry

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in medicinal chemistry and agrochemicals. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capabilities, and a rigid framework for the spatial orientation of substituents. These characteristics make 1,2,4-triazole derivatives potent agents with a wide spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a thioether linkage and a furan moiety, as in the case of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, is a strategic design element aimed at modulating the compound's physicochemical properties and enhancing its biological efficacy. This guide provides a comprehensive technical overview of this specific triazole derivative, from its rational synthesis to its detailed characterization and potential applications, intended for researchers and professionals in the field of drug discovery and development.

Synthetic Pathway: A Rational Approach to a Privileged Scaffold

The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a multi-step process that begins with the construction of the core 4-amino-1,2,4-triazole-3-thiol ring, followed by a targeted S-alkylation. This approach allows for the late-stage introduction of the ethylthio group, providing a versatile route for creating a library of analogous compounds.

Step 1: Synthesis of the Precursor, 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

The initial and crucial step is the synthesis of the 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol intermediate. A widely adopted and efficient method for this is the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[4] This process typically involves the reaction of furan-2-carboxylic acid hydrazide with an isothiocyanate, followed by cyclization in an alkaline medium.[4]

Step 2: S-Alkylation to Yield the Final Compound

The final step in the synthesis is the S-alkylation of the thiol group of the triazole precursor. This reaction is a nucleophilic substitution where the sulfur atom of the thiol acts as the nucleophile, and an ethyl halide (e.g., ethyl bromide or ethyl iodide) serves as the electrophile. The reaction is typically carried out in the presence of a base, such as an alkali metal hydroxide or carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Synthesis_Pathway furan_hydrazide Furan-2-carboxylic acid hydrazide thiosemicarbazide 1-(Furan-2-carbonyl)-4-substituted thiosemicarbazide furan_hydrazide->thiosemicarbazide + Isothiocyanate isothiocyanate Isothiocyanate precursor 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol thiosemicarbazide->precursor Base-catalyzed cyclization final_product 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine precursor->final_product + Ethyl Halide, Base ethyl_halide Ethyl Halide (e.g., EtBr) Spectroscopic_Features cluster_structure Key Structural Features for Spectroscopic Analysis cluster_analysis Expected Spectroscopic Signatures 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine HNMR ¹H NMR: - Ethyl (triplet, quartet) - Furan (3 signals) - NH₂ (broad singlet) CNMR ¹³C NMR: - Ethyl carbons - Furan carbons - Triazole carbons (147-149 ppm) IR IR (cm⁻¹): - N-H (3100-3300) - C=N (1600-1650) - C-S (600-800) MS Mass Spec: - [M+H]⁺ - Ring fragmentation

Caption: Key structural features and their expected spectroscopic signatures.

Potential Biological Applications: A World of Possibilities

Derivatives of 1,2,4-triazole are renowned for their diverse pharmacological activities. [3]The title compound, by virtue of its structural motifs, is a promising candidate for various therapeutic and agricultural applications.

  • Antifungal and Antimicrobial Activity: The 1,2,4-triazole core is a well-established pharmacophore in many antifungal drugs. The thioether and furan moieties can further enhance this activity. [2][5]* Anticonvulsant Activity: Numerous 1,2,4-triazole derivatives have demonstrated potent anticonvulsant effects. [6][7]* Anticancer Activity: The triazole scaffold has been explored for the development of novel anticancer agents. [1]* Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides in agriculture. [8][9]

Experimental Protocols: A Guide to Practical Implementation

The following are detailed, step-by-step methodologies for the synthesis and characterization of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Protocol 1: Synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
  • Dissolution of Precursor: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol in a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Base: Add 1.1 equivalents of a base (e.g., powdered potassium carbonate) to the solution and stir for 30 minutes at room temperature to facilitate the formation of the thiolate anion.

  • Addition of Alkylating Agent: Slowly add 1.1 equivalents of ethyl bromide or ethyl iodide to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Protocol 2: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. [10][11]

Conclusion: A Promising Molecule for Further Investigation

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a molecule of significant interest, built upon a scaffold with proven biological relevance. Its rational synthesis and the predictable nature of its physicochemical and spectroscopic properties make it an attractive target for further investigation in the fields of medicinal chemistry and agrochemical research. The detailed methodologies provided in this guide offer a solid foundation for its synthesis, characterization, and subsequent exploration of its potential applications.

References

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Tautomeric Landscape of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential tautomeric forms of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry. Given the fixed S-ethyl group, which precludes thione-thiol tautomerism, this guide focuses on the amine-imine tautomerism involving the exocyclic 4-amino group and the nitrogen atoms of the 1,2,4-triazole core. We will dissect the structural possibilities, the influence of the ethylthio and furyl substituents on the electronic environment of the triazole ring, and the resulting impact on tautomeric stability. This document outlines a multi-faceted approach, integrating spectroscopic analysis (NMR, FT-IR), single-crystal X-ray diffraction, and computational modeling to elucidate the predominant tautomeric forms in solid and solution states. The causality behind these experimental choices and the interpretation of the expected data are discussed to provide a self-validating framework for researchers. This guide is intended to be a critical resource for scientists and professionals in drug development, offering insights into the structural nuances that can profoundly influence a molecule's biological activity and physicochemical properties.

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a cornerstone concept in organic and medicinal chemistry.[1] For heterocyclic compounds like 1,2,4-triazoles, prototropic tautomerism is a prevalent phenomenon that dictates the molecule's hydrogen bonding capabilities, lipophilicity, and overall three-dimensional shape. These characteristics are, in turn, critical determinants of a compound's interaction with biological targets, making a thorough understanding of its tautomeric landscape essential for rational drug design and development.

The subject of this guide, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, possesses a 4-amino-1,2,4-triazole core, a scaffold known for a wide array of biological activities. The presence of an ethylthio group at the 3-position effectively "locks" the molecule out of the common thione-thiol tautomerism often observed in related 3-mercapto-1,2,4-triazoles. Consequently, the principal tautomeric equilibrium to consider is the amine-imine tautomerism, which involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. The electronic nature of the 3-(ethylthio) and 5-(2-furyl) substituents will play a pivotal role in influencing the relative stability of these potential tautomers.

This guide will systematically explore the possible tautomeric forms of this molecule and delineate the state-of-the-art experimental and computational methodologies required for their definitive characterization.

Potential Tautomeric Forms: Amine-Imine Equilibrium

The primary tautomeric equilibrium for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine involves the exocyclic amino group and the triazole ring nitrogens. This gives rise to two principal tautomeric forms: the amine form and the imine form.

  • Amine Tautomer (4H-1,2,4-triazol-4-amine form): This is the conventionally drawn structure, where the exocyclic nitrogen exists as a primary amino group (-NH₂).

  • Imine Tautomers (1,2,4-triazolidin-4-imine forms): These forms arise from the formal migration of a proton from the 4-amino group to either the N1 or N2 atom of the triazole ring, resulting in an exocyclic imine (=NH) and an endocyclic N-H bond.

The equilibrium between these forms is influenced by factors such as the physical state (solid, liquid, gas), solvent polarity, temperature, and pH. The electron-donating nature of the ethylthio group and the electronic properties of the furyl ring will modulate the basicity of the ring nitrogens and the acidity of the amino protons, thereby shifting the equilibrium.

Tautomers Amine Amine Tautomer (4H-1,2,4-triazol-4-amine) Imine1 Imine Tautomer (1H,4-imino) Amine->Imine1 Proton Transfer Imine2 Imine Tautomer (2H,4-imino) Amine->Imine2 Proton Transfer

Caption: Amine-Imine Tautomeric Equilibrium.

A Multi-pronged Approach to Tautomer Elucidation

Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR XRay Single-Crystal X-Ray Diffraction Synthesis->XRay SpecSim Spectra Simulation (NMR, IR) NMR->SpecSim Compare Conclusion Tautomer Assignment NMR->Conclusion FTIR->SpecSim Compare FTIR->Conclusion DFT DFT Calculations (Tautomer Stability) XRay->DFT Validate XRay->Conclusion DFT->SpecSim DFT->Conclusion

Caption: Integrated workflow for tautomer investigation.

Experimental Protocols and Mechanistic Insights

Synthesis and Purification

The synthesis of 4-amino-5-aryl-3-alkylthio-4H-1,2,4-triazoles is well-documented in the literature.[2][3] A common route involves the cyclization of the corresponding thiocarbohydrazide with a carboxylic acid, followed by S-alkylation.

Rationale: High purity of the starting material is paramount for unambiguous spectroscopic and crystallographic analysis. Impurities can lead to erroneous spectral interpretations and hinder crystal growth. Recrystallization is a critical final step to obtain a homogenous sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[4][5][6] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N are highly sensitive to the electronic environment of the nuclei, which differs significantly between the amine and imine tautomers.

Protocol for ¹H, ¹³C, and ¹⁵N NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a 5 mm NMR tube. The choice of solvents with different polarities is crucial as it can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (≥400 MHz for ¹H) equipped with a probe capable of ¹⁵N detection.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The signals for the exocyclic NH₂ (amine) or NH (imine) protons are of particular interest. In the amine form, a broad singlet integrating to two protons is expected, while the imine form would show a sharper singlet integrating to one proton. The position of the endocyclic N-H proton in the imine tautomer would also be a key indicator.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons (C3 and C5) are expected to differ between tautomers due to changes in hybridization and electron density.

  • ¹⁵N NMR Acquisition: Acquire a ¹⁵N NMR spectrum. This is often the most definitive NMR technique for tautomer analysis. The chemical shifts of the triazole nitrogen atoms will be markedly different in the amine and imine forms, providing a clear fingerprint for each tautomer.

  • Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the dynamics of the tautomeric exchange. Coalescence of signals at higher temperatures can provide information on the energy barrier of the proton transfer.

Expected Data and Interpretation:

TautomerKey ¹H NMR SignalsKey ¹³C NMR SignalsKey ¹⁵N NMR Signals
Amine Broad -NH₂ singletDistinct C3 and C5 shiftsCharacteristic shifts for pyrrole- and pyridine-type nitrogens
Imine Sharp =NH singlet, N-H singletShifted C3 and C5 signalsSignificant shifts in ring nitrogen signals due to protonation
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying functional groups and can help distinguish between amine and imine tautomers, especially in the solid state.[7][8][9]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

Functional GroupTautomeric FormExpected Wavenumber (cm⁻¹)Rationale
N-H StretchPrimary AmineTwo bands (asymmetric & symmetric) ~3350-3250Characteristic of a -NH₂ group.[8]
C=N StretchImineStrong absorption ~1690-1640Indicates the presence of an exocyclic imine bond.
N-H BendPrimary Amine~1650-1580Deformation vibration of the -NH₂ group.

The presence of two N-H stretching bands would be strong evidence for the amine tautomer, while a strong C=N stretching band would indicate the presence of the imine form.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the structure of a molecule in the solid state, including the precise location of hydrogen atoms.[1][10][11][12] This provides definitive evidence of the predominant tautomeric form in the crystal lattice.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13]

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and atomic coordinates, including those of the hydrogen atoms on the amino group and triazole ring.

Expected Data and Interpretation: The final refined structure will unequivocally show whether the exocyclic group is an amine (-NH₂) or an imine (=NH) and will identify the location of the proton on the triazole ring, thus confirming the dominant tautomer in the solid state.

Computational Chemistry: Predicting Tautomer Stability

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[14][15][16][17]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of all possible tautomers (amine and imines). Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Spectra Simulation: Simulate the NMR chemical shifts (using the GIAO method) and IR vibrational frequencies for the most stable tautomers. These can then be compared with the experimental data to confirm the tautomer assignment.

Expected Data and Interpretation:

TautomerRelative Gibbs Free Energy (ΔG)Predicted Dominance
Amine 0 kJ/mol (Reference)Most stable if ΔG is lowest
Imine (1H,4-imino) > 0 kJ/molLess stable
Imine (2H,4-imino) > 0 kJ/molLess stable

A comparison of the calculated relative energies will provide a quantitative prediction of the tautomeric equilibrium. For many 4-amino-1,2,4-triazoles, the amine form is reported to be the more stable tautomer.

Conclusion: A Holistic View of Tautomerism

The tautomeric landscape of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a critical aspect of its chemical identity, with profound implications for its application in drug discovery. While the S-alkylation simplifies the tautomeric possibilities to the amine-imine equilibrium, a rigorous and multi-faceted investigation is essential for an unambiguous assignment of the predominant forms. By integrating high-resolution NMR and FT-IR spectroscopy with the definitive structural information from single-crystal X-ray diffraction, and corroborating these findings with the predictive power of DFT calculations, researchers can build a comprehensive and self-validating understanding of this molecule's structure. This knowledge is indispensable for elucidating structure-activity relationships, optimizing lead compounds, and ultimately, developing safer and more effective therapeutic agents.

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The Ascendant Therapeutic Potential of Furyl-Substituted 4-Amino-1,2,4-Triazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The strategic incorporation of a 4-amino group and a furyl moiety introduces unique physicochemical properties, enhancing the therapeutic potential of this privileged heterocyclic system. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of furyl-substituted 4-amino-1,2,4-triazoles. We will delve into the mechanistic underpinnings of their antimicrobial, antifungal, and anticancer properties, supported by detailed experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights to accelerate the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Strategic Design of a Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif present in numerous clinically successful drugs.[1] Its appeal in drug design stems from its metabolic stability, capacity to engage in hydrogen bonding, and its role as a rigid scaffold for the precise orientation of pharmacophoric groups. The introduction of a 4-amino substituent not only provides a key synthetic handle for further derivatization but also contributes to the molecule's biological activity profile.[2]

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another significant pharmacophore. Its incorporation into the 1,2,4-triazole core can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. This guide focuses on the synergistic combination of these three structural elements—the 1,2,4-triazole core, the 4-amino group, and the furyl substituent—to create a class of compounds with diverse and potent biological activities.

Synthesis of Furyl-Substituted 4-Amino-1,2,4-Triazoles: A Step-by-Step Protocol

The synthesis of the core structure, 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole, is a critical first step in exploring the therapeutic potential of this compound class. The following protocol outlines a reliable and reproducible method.

Experimental Protocol: Synthesis of 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole

  • Step 1: Synthesis of Furan-2-carbohydrazide.

    • To a solution of ethyl furan-2-carboxylate in ethanol, add hydrazine hydrate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from ethanol to obtain pure furan-2-carbohydrazide.

  • Step 2: Synthesis of Potassium 2-(furan-2-carbonyl)hydrazine-1-carbodithioate.

    • Dissolve furan-2-carbohydrazide in a solution of potassium hydroxide in absolute ethanol.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.

    • Continue stirring at room temperature for 10-12 hours.

    • Collect the precipitated potassium salt by filtration, wash with cold ethanol, and dry under vacuum.[3]

  • Step 3: Synthesis of 4-amino-3-(furan-2-yl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole.

    • To a suspension of the potassium salt from Step 2 in water, add hydrazine hydrate.

    • Reflux the mixture for 8-10 hours, during which the color of the reaction mixture may change.

    • Cool the reaction mixture and carefully acidify with a dilute solution of hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the title compound.[3]

Further derivatization, such as the synthesis of Schiff bases by reacting the 4-amino group with various aldehydes, can be readily achieved to explore structure-activity relationships.[4][5]

Antimicrobial and Antifungal Activities: Targeting Microbial Viability

Furyl-substituted 4-amino-1,2,4-triazoles have demonstrated significant potential as antimicrobial and antifungal agents. Their activity spans a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.

Antibacterial Activity

Derivatives of this scaffold have shown promising activity against both Gram-positive and Gram-negative bacteria.[6] The mode of action is often multifactorial, but can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Antibacterial Screening using the Disc Diffusion Method

  • Prepare a sterile Mueller-Hinton agar plate.

  • Inoculate the plate with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to create a uniform lawn.

  • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the surface of the inoculated agar plate.

  • Include positive control (a known antibiotic) and negative control (solvent only) discs.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity.

Antifungal Activity: Mechanism of Action - Inhibition of CYP51

A key mechanism underlying the antifungal activity of many triazole-containing compounds is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By inhibiting CYP51, these compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.[1][7]

Diagram: Mechanism of CYP51 Inhibition by Furyl-Substituted 4-Amino-1,2,4-Triazoles

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disruption Disrupted Ergosterol Synthesis & Toxic Intermediate Accumulation CYP51->Disruption Membrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->Membrane Triazole Furyl-Substituted 4-Amino-1,2,4-Triazole Inhibition Triazole->Inhibition Inhibits Inhibition->CYP51 CompromisedMembrane Compromised Fungal Cell Membrane Disruption->CompromisedMembrane Tubulin_Assay Start Start: Purified Tubulin Compound Add Test Compound (Furyl-Substituted Triazole) Start->Compound GTP Induce Polymerization (e.g., with GTP, warm to 37°C) Compound->GTP Measurement Monitor Tubulin Polymerization (e.g., by light scattering or fluorescence) GTP->Measurement Data Generate Polymerization Curve Measurement->Data Analysis Calculate IC50 Value Data->Analysis End End: Determine Inhibitory Potency Analysis->End

Caption: A typical workflow for evaluating the inhibition of tubulin polymerization.

Mechanism of Action: Inhibition of EGFR and BRAF Kinases

The epidermal growth factor receptor (EGFR) and BRAF kinase are key components of signaling pathways that regulate cell growth, proliferation, and survival. [8][9]Mutations in the genes encoding these proteins can lead to their constitutive activation, driving the development and progression of various cancers. Small molecule inhibitors that target the ATP-binding site of these kinases are a mainstay of modern cancer therapy. [10]Some 1,2,4-triazole derivatives have shown the ability to inhibit EGFR and BRAF, highlighting their potential as targeted anticancer agents. [11]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is a widely used technique for screening the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furyl-substituted 4-amino-1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals. [12]4. Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative furyl-substituted 4-amino-1,2,4-triazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative D MCF-7 (Breast)6.43[13]
HeLa (Cervical)5.6[13]
Derivative E A549 (Lung)21.1[13]
Derivative F HCT116 (Colon)3.25[14]

Note: The specific structures of derivatives D, E, and F are detailed in the cited literature.

Structure-Activity Relationship (SAR) Insights

The biological activity of furyl-substituted 4-amino-1,2,4-triazoles is highly dependent on the nature and position of substituents on the triazole and furyl rings, as well as on the 4-amino group. Key SAR insights include:

  • Substituents on the 4-amino group: The formation of Schiff bases by condensation with various aromatic aldehydes can significantly modulate the biological activity. Electron-withdrawing or electron-donating groups on the aromatic ring can influence the compound's electronic properties and its ability to interact with biological targets. [5]* Modifications at the 5-position: The thione group at the 5-position is a common feature and can be a key site for derivatization. Alkylation of the thiol tautomer can lead to compounds with altered solubility and activity profiles. [4]* Substituents on the furan ring: The presence of substituents on the furan ring can impact the molecule's overall lipophilicity and steric hindrance, which can affect its binding to target enzymes or receptors.

Diagram: General Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Core Core Scaffold: Furyl-Substituted 4-Amino-1,2,4-Triazole Synthesis Synthesize a Library of Analogs with Systematic Modifications Core->Synthesis Screening Biological Screening (e.g., Antimicrobial, Anticancer Assays) Synthesis->Screening Data Collect and Analyze Quantitative Data (MIC, IC50) Screening->Data SAR Identify Structure-Activity Relationships (SAR) Data->SAR Optimization Lead Optimization: Design and Synthesize More Potent Analogs SAR->Optimization Optimization->Synthesis Iterative Cycle

Caption: An iterative workflow for exploring the SAR of furyl-substituted 4-amino-1,2,4-triazoles.

Conclusion and Future Directions

Furyl-substituted 4-amino-1,2,4-triazoles represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.

  • Lead Optimization: Utilizing SAR insights to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models.

  • Combinatorial Approaches: Exploring the potential of these compounds in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes.

By leveraging the principles of medicinal chemistry and a thorough understanding of the biological activities of this scaffold, the scientific community can unlock the full therapeutic potential of furyl-substituted 4-amino-1,2,4-triazoles.

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In-Silico ADMET Profiling of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imperative to reduce late-stage attrition in drug development pipelines has catalyzed the adoption of in-silico predictive models for early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides an in-depth technical walkthrough of the predictive ADMET profiling for the novel heterocyclic compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. By leveraging a suite of validated, open-access computational tools, we construct a comprehensive pharmacokinetic and toxicological profile of the molecule. This document details the step-by-step methodologies, explains the scientific rationale behind the predictive models, and synthesizes the data into an integrated risk assessment. The objective is to furnish researchers and drug development professionals with a practical framework for applying computational screening to prioritize and de-risk lead candidates before committing to costly experimental synthesis and validation.

Introduction: The Shift-Left Paradigm in Drug Safety Assessment

The high failure rate of drug candidates, often attributed to unfavorable pharmacokinetic or toxicity profiles, represents a significant bottleneck in the pharmaceutical industry.[1] The "shift-left" paradigm—moving critical decision-making processes to earlier stages of discovery—is a direct response to this challenge. By predicting ADMET properties in silico, before a compound is even synthesized, research programs can allocate resources more efficiently, focusing on molecules with the highest probability of success.[2][3] Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, offer a rapid, cost-effective means to evaluate thousands of potential candidates against a battery of ADMET endpoints.[4][5]

1.1 The Target Molecule: 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

The subject of this guide is 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, a compound featuring a 1,2,4-triazole core. Triazole derivatives are of significant interest in medicinal chemistry, known for a wide range of biological activities. A comprehensive understanding of this molecule's disposition within a biological system is paramount to assessing its therapeutic potential.

1.2 The In-Silico Strategy: A Multi-Tool Approach

For a robust and reliable prediction, it is advisable to use multiple in silico tools, as the accuracy of any single model is dependent on its underlying algorithm and training dataset.[6][7] This guide will primarily utilize two widely respected and freely accessible web-based platforms:

  • SwissADME: Renowned for its rapid, accurate predictions of physicochemical properties, pharmacokinetics, and drug-likeness parameters, coupled with intuitive data visualizations.[8][9][10][11]

  • pkCSM: A platform that uses graph-based signatures to predict a broad spectrum of ADMET properties, including quantitative pharmacokinetic parameters and various toxicological endpoints.[12][13][14][15]

This dual-platform approach allows for cross-validation of key parameters and provides a more holistic ADMET profile.[16]

Core Methodology: From Structure to Prediction

The predictive power of any in silico model is fundamentally dependent on the accurate representation of the molecule's two-dimensional structure.

2.1 Protocol 1: Molecular Input and Standardization

  • Structure Definition: The first step is to convert the chemical name into a machine-readable format. Based on the IUPAC name "3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine," the canonical Simplified Molecular-Input Line-Entry System (SMILES) string was generated.

    • Generated SMILES: CCSC1=NN=C(N1N)c2occc2

  • Platform Submission: The generated SMILES string is submitted directly to the input fields of the SwissADME and pkCSM web servers.

  • Execution: The platforms' internal algorithms process the SMILES string, calculating a wide array of molecular descriptors which are then fed into pre-trained QSAR models to generate the ADMET predictions.

2.2 The Computational Workflow

The overall process follows a logical progression from molecular representation to integrated data analysis. This workflow ensures that foundational properties are established before moving to more complex pharmacokinetic and toxicological predictions.

ADMET_Workflow cluster_input Step 1: Input cluster_platforms Step 2: Prediction Platforms cluster_analysis Step 3: Data Analysis & Synthesis cluster_output Step 4: Output mol_input Molecular Structure (SMILES: CCSC1=NN=C(N1N)c2occc2) swissadme SwissADME Server mol_input->swissadme Submit SMILES pkcsm pkCSM Server mol_input->pkcsm Submit SMILES physchem Physicochemical Properties & Drug-Likeness swissadme->physchem pk Pharmacokinetics (ADME) swissadme->pk pkcsm->pk tox Toxicology pkcsm->tox report Integrated Risk Assessment & Technical Report physchem->report Synthesize Data pk->report Synthesize Data tox->report Synthesize Data ADMET_Funnel node_start Initial Virtual Compound node1 Physicochemical & Drug-Likeness Filter (Lipinski's Rule) node_start->node1 PASS (0 Violations) node2 Pharmacokinetic (ADME) Filter (Absorption, Metabolism) node1->node2 PROCEED (Good Absorption, Potential CYP2C9 DDI) node3 Key Toxicity Filter (hERG, AMES) node2->node3 CAUTION (Favorable AMES, Predicted hERG Liability) node_end Candidate for Synthesis & In-Vitro Testing node3->node_end

Caption: The ADMET funnel illustrates the sequential filtering of a candidate.

6.1 Summary of Predicted ADMET Profile

Table 3: Consolidated In-Silico ADMET Profile for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Category Parameter Prediction Potential Implication
Physicochemical Lipinski Violations 0 Excellent drug-likeness.
Absorption GI Absorption High (95.5%) Good candidate for oral delivery.
BBB Permeability Yes Suitable for CNS target; potential for CNS side-effects for peripheral targets.
Distribution Volume of Distribution 0.851 L/kg Good tissue penetration.
Plasma Protein Binding ~80% Moderate binding, most of the drug will be bound.
Metabolism CYP2C9 Inhibition Yes Potential for drug-drug interactions.
Excretion Total Clearance 0.61 L/hr/kg Moderate clearance rate predicted.
Toxicity AMES Mutagenicity No Favorable genotoxicity profile.
hERG Inhibition Yes Significant cardiotoxicity risk.

| | Hepatotoxicity | No | Favorable liver safety profile. |

6.2 Expert Interpretation and Recommendations

The in-silico profile of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a classic example of a promising yet potentially flawed candidate.

  • Strengths: The molecule possesses an outstanding physicochemical profile, indicating high potential for oral bioavailability. Its predicted lack of mutagenicity and hepatotoxicity are significant assets.

  • Liabilities: Two major red flags have been identified:

    • Cardiotoxicity Risk: The prediction of hERG inhibition is the most critical liability. This requires immediate experimental validation (e.g., patch-clamp assay) before any further resources are invested.

    • Drug-Drug Interaction Risk: The predicted inhibition of CYP2C9 suggests a high potential for DDIs. This would need to be confirmed with in vitro enzymatic assays.

Next Steps:

  • Prioritize In-Vitro Safety: An in vitro hERG assay is mandatory. If significant hERG activity is confirmed, the compound should be deprioritized or subjected to medicinal chemistry efforts to mitigate this liability.

  • Validate Metabolism: An in vitro CYP inhibition panel should be run to confirm the CYP2C9 signal and assess inhibition of other major isoforms.

  • Contextualize BBB Permeation: The project team must consider if BBB penetration is desired for the therapeutic target. If not, this property becomes another liability to be addressed.

Conclusion

This in-depth guide demonstrates the power of a structured, multi-tool in silico ADMET workflow. For 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, the computational analysis has successfully generated a detailed and actionable profile. While the molecule shows promise in its drug-like properties and absorption potential, the predictive models have flagged critical, potentially project-ending liabilities in cardiotoxicity and metabolic interaction. By identifying these risks at the earliest possible stage, this computational assessment provides clear, data-driven guidance for the next phases of experimental validation, perfectly embodying the resource-saving principles of modern, predictive drug discovery.

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  • Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). In silico predictions of Ames test mutagenicity: An integrated approach. Retrieved from [Link]

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from [Link]

  • Preprints.org. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Available at: [Link]

  • Wang, J., & Urban, L. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. Available at: [Link]

  • IntechOpen. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Available at: [Link]

  • Witek, J., et al. (2021). Evaluation of ADMET Properties: Prediction and Interpretation. Journal of Chemical Information and Modeling, 61(12), 5851–5863. Available at: [Link]

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 103. Available at: [Link]

  • Optibrium. (n.d.). Gaussian processes for classification: QSAR modeling of ADMET and target activity. Retrieved from [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. Available at: [Link]

  • Cheng, F., et al. (2013). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 4(1), 73-82. Available at: [Link]

  • El-Malah, A., et al. (2022). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. PLoS ONE, 17(4), e0266385. Available at: [Link]

  • ResearchGate. (n.d.). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Retrieved from [Link]

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  • ResearchGate. (n.d.). Time-series Behaviour of QSAR ADMET Models: The Need for Regular Updating of In Silico Models. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1704. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • Preprints.org. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. Available at: [Link]

  • Popov, K., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 2(30), 25-30. Available at: [Link]

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A Technical Guide to 3-Alkylthio-5-Heteroaryl-4H-1,2,4-triazol-4-amines: Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a versatile scaffold for the development of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] Among the myriad of substituted 1,2,4-triazoles, the 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in drug discovery and development.

This technical guide provides an in-depth exploration of 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines, covering their synthesis, and a comprehensive review of their biological activities. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and application of novel heterocyclic compounds.

The Architectural Significance of the 3, 4, 5-Substitutions

The biological activity of the 1,2,4-triazole core is profoundly influenced by the nature of the substituents at the 3, 4, and 5 positions. In the context of the compounds under review, each substitution plays a critical role:

  • The 3-Alkylthio Group: The presence of an alkylthio moiety at the 3-position is crucial for modulating the lipophilicity and, consequently, the pharmacokinetic profile of the molecule. This group can also engage in specific interactions with biological targets, contributing to the overall pharmacological effect.

  • The 4-Amino Group: The 4-amino substituent is a key functional group that can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.[4][5] It can also participate in hydrogen bonding interactions with target enzymes or receptors, which is often a critical determinant of biological activity.

  • The 5-Heteroaryl Group: The incorporation of a heteroaryl ring at the 5-position introduces a wide range of electronic and steric properties that can be fine-tuned to optimize target engagement and selectivity. The nature of the heteroaryl ring can significantly impact the compound's spectrum of activity.

Synthetic Strategies: Building the 1,2,4-Triazole Core

The synthesis of 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines typically proceeds through a multi-step sequence, starting from readily available heteroaryl carboxylic acids. A common and effective approach involves the cyclization of a key intermediate, thiocarbohydrazide.[5][6]

Experimental Protocol: A Generalized Synthetic Pathway

Step 1: Synthesis of 5-Heteroaryl-1,3,4-oxadiazole-2-thiol

  • A mixture of a heteroaryl carboxylic acid hydrazide and carbon disulfide in the presence of a base, such as potassium hydroxide, is refluxed in an alcoholic solvent.[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.

  • The resulting 5-heteroaryl-1,3,4-oxadiazole-2-thiol is filtered, washed, and dried.

Step 2: Synthesis of 4-Amino-5-heteroaryl-4H-1,2,4-triazole-3-thiol

  • The 5-heteroaryl-1,3,4-oxadiazole-2-thiol is treated with hydrazine hydrate.[4]

  • The mixture is heated, leading to the rearrangement of the oxadiazole ring into the more stable 1,2,4-triazole ring.

  • The product, 4-amino-5-heteroaryl-4H-1,2,4-triazole-3-thiol, is isolated upon cooling and recrystallized from a suitable solvent.

Step 3: Synthesis of 3-Alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines

  • The 4-amino-5-heteroaryl-4H-1,2,4-triazole-3-thiol is dissolved in an appropriate solvent, and a base is added.

  • An alkyl halide is then added dropwise to the reaction mixture.[7]

  • The reaction is stirred at room temperature or heated as necessary until completion.

  • The final product, a 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amine, is isolated, purified by chromatography, and characterized by spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).[8][9]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Heteroaryl_Acid Heteroaryl Carboxylic Acid Acid_Hydrazide Heteroaryl Acid Hydrazide Heteroaryl_Acid->Acid_Hydrazide Hydrazine Hydrate Oxadiazole_Thiol 5-Heteroaryl-1,3,4-oxadiazole-2-thiol Acid_Hydrazide->Oxadiazole_Thiol CS2, KOH Triazole_Thiol 4-Amino-5-heteroaryl-4H-1,2,4-triazole-3-thiol Oxadiazole_Thiol->Triazole_Thiol Hydrazine Hydrate Final_Product 3-Alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amine Triazole_Thiol->Final_Product Alkyl Halide, Base

Caption: Generalized synthetic workflow for 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines.

A Spectrum of Biological Activities

Derivatives of 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.

Antifungal Activity

A significant area of investigation for 1,2,4-triazole derivatives is their potent antifungal activity.[10] Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[11] The primary mechanism of action for these antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][12] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[11]

Studies have shown that 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines can exhibit significant antifungal activity against a variety of pathogenic fungi, including Candida albicans and Aspergillus niger.[4][6] The nature of the alkylthio and heteroaryl substituents plays a crucial role in determining the potency and spectrum of antifungal activity.

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the development of new antibacterial agents is a critical global health priority.[13] 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] For instance, certain Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial effects against Staphylococcus aureus.[6] The introduction of different substituents on the triazole ring allows for the modulation of antibacterial potency and spectrum.[15]

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research.[16][17] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[18] For example, some 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated significant growth inhibition against a panel of human cancer cell lines.[16][19] The structure-activity relationship studies in this area are crucial for the design of more potent and selective anticancer agents.[20]

Other Biological Activities

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have been investigated for a range of other biological activities, including:

  • Anticonvulsant activity [8][9][21]

  • Anti-inflammatory activity [1]

  • Antiviral activity [21]

This broad spectrum of activity underscores the versatility of the 1,2,4-triazole scaffold in medicinal chemistry.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amines, several key SAR trends have been observed:

  • Length and Branching of the Alkylthio Chain: The length and branching of the alkyl chain at the 3-position can influence the compound's lipophilicity and its fit within the binding pocket of the target protein. An increase in the length of the carbon radical has been shown to increase the antimicrobial effect in some series.

  • Nature of the Heteroaryl Ring: The electronic properties and substitution pattern of the heteroaryl ring at the 5-position are critical determinants of activity. Electron-withdrawing or electron-donating groups on the heteroaryl ring can modulate the compound's interaction with the target.

  • Substitution on the 4-Amino Group: Derivatization of the 4-amino group, for example, through the formation of Schiff bases, has been shown to significantly impact biological activity.[6] This position offers a valuable point for further chemical exploration to enhance potency and selectivity.

SAR_Diagram cluster_substituents Key Substituent Effects Core 3-Alkylthio-5-Heteroaryl-4H-1,2,4-triazol-4-amine Core Alkylthio 3-Alkylthio Group - Lipophilicity - Target Binding Core->Alkylthio Heteroaryl 5-Heteroaryl Group - Electronic Effects - Steric Hindrance Core->Heteroaryl Amino 4-Amino Group - Hydrogen Bonding - Derivatization Site Core->Amino Biological_Activity Biological Activity (Antifungal, Antimicrobial, Anticancer) Alkylthio->Biological_Activity Modulates Heteroaryl->Biological_Activity Influences Amino->Biological_Activity Contributes to

Caption: Key structure-activity relationships for the 1,2,4-triazole core.

Future Directions and Conclusion

The 3-alkylthio-5-heteroaryl-4H-1,2,4-triazol-4-amine scaffold represents a highly promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them an attractive area for further investigation.

Future research in this field should focus on:

  • Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of these compounds will be crucial for identifying new lead candidates with improved potency and selectivity.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will facilitate the rational design of next-generation drugs.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [2] 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review - BPAS Journals. (n.d.). Retrieved from [15] Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b] - ACS Publications. (2021, July 28). Retrieved from [Link] [11] Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - MDPI. (n.d.). Retrieved from [14] 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved from [22] Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - NIH. (n.d.). Retrieved from [23] Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Retrieved from [12] Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed. (n.d.). Retrieved from A Comprehensive review on 1, 2,4 Triazole. (n.d.). Retrieved from [1] Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). Retrieved from [3] An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved from [Link] [4] SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. (n.d.). Retrieved from [13] 1,2,4-Triazoles as Important Antibacterial Agents - MDPI. (n.d.). Retrieved from Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice. (2022, November 15). Retrieved from [Link] [16] Synthesis and Anticancer Evaluation of Some Novel 5-Amino[2][6][11]Triazole Derivatives. (2018, May 2). Retrieved from [Link] [20] Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed. (n.d.). Retrieved from Synthesis of Some 3-(Arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole Derivatives and Their Anticonvulsant Activity. - ResearchGate. (n.d.). Retrieved from [8] Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. (n.d.). Retrieved from [Link] [9] Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - SciSpace. (2020, July 13). Retrieved from [Link] [7] Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - NIH. (n.d.). Retrieved from [5] SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS - IJCRT.org. (n.d.). Retrieved from [19] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - Semantic Scholar. (2023, October 5). Retrieved from [Link] [18] Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed. (2013, April 15). Retrieved from [Link] [17] Anticancer Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved from [10] Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-(2-furyl)-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the 1,2,4-triazole and furan rings in a single molecular framework presents a compelling strategy in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 5-(2-furyl)-1,2,4-triazole derivatives. We delve into the causal rationale behind synthetic choices, provide detailed experimental protocols, and explore the promising therapeutic potential of these compounds, particularly in the realms of antimicrobial, antifungal, and anticancer research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into this important class of heterocyclic compounds.

Introduction: The Strategic Fusion of Furan and Triazole Moieties

The 1,2,4-triazole nucleus is a cornerstone in the development of pharmaceuticals, renowned for its diverse pharmacological activities.[1][2][3] This five-membered heterocycle, containing three nitrogen atoms, is a key structural component in a variety of clinically significant drugs, including antifungal agents like fluconazole and itraconazole, as well as antiviral and anticancer medications.[1][4][5] The triazole ring's ability to engage in hydrogen bonding and its metabolic stability contribute to its prevalence in drug design.[2]

Similarly, the furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in medicinal chemistry. Its presence in a molecule can influence pharmacokinetic properties and contribute to biological activity. The combination of these two privileged scaffolds into a single 5-(2-furyl)-1,2,4-triazole entity is a deliberate design strategy aimed at creating novel compounds with potentially synergistic or enhanced biological activities.[4][6][7] This guide will explore the journey from the conceptualization and synthesis of these hybrid molecules to the evaluation of their therapeutic promise.

Synthetic Strategies and Mechanistic Insights

The synthesis of 3,5-disubstituted-1,2,4-triazoles is a well-established area of organic chemistry, with several reliable methods available.[8][9][10][11] The choice of a specific synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

A common and effective approach to synthesizing 5-(2-furyl)-1,2,4-triazole derivatives involves the cyclization of key intermediates, such as thiosemicarbazides.[10][12] This multi-step process offers a high degree of flexibility for introducing various substituents onto the triazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Core Structure cluster_diversification Further Derivatization A Furan-2-carbohydrazide C Thiosemicarbazide Intermediate A->C Reaction B Isothiocyanates B->C D Base-catalyzed Cyclization C->D Treatment with Base E 5-(2-furyl)-4H-1,2,4-triazole-3-thiol D->E Formation of Triazole Ring F Alkylation / Aminomethylation E->F Functionalization G Novel 5-(2-furyl)-1,2,4-triazole Derivatives F->G Introduction of Diversity

Caption: General synthetic workflow for 5-(2-furyl)-1,2,4-triazole derivatives.

Causality in Experimental Choices
  • Choice of Furan-2-carbohydrazide: This starting material provides the essential furan-carbonyl backbone, which, upon reaction with an isothiocyanate, readily forms the necessary thiosemicarbazide intermediate for cyclization.

  • Base-Catalyzed Cyclization: The use of a base, such as sodium hydroxide or potassium hydroxide, is crucial for promoting the intramolecular cyclization of the thiosemicarbazide. The base facilitates the deprotonation of the thiol group, which then acts as a nucleophile to attack the carbonyl carbon, leading to ring closure and the formation of the stable 1,2,4-triazole ring.

  • Further Derivatization at the Thiol Group: The thiol group at the 3-position of the triazole ring is a versatile handle for introducing chemical diversity. Alkylation or Mannich reactions at this position can significantly modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn can have a profound impact on its biological activity.[13]

Experimental Protocols

The following protocols are provided as a representative guide for the synthesis and characterization of a novel 5-(2-furyl)-1,2,4-triazole derivative.

Synthesis of 4-allyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Step 1: Synthesis of 2-(furan-2-carbonyl)-N-allylhydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)

  • Dissolve furan-2-carbohydrazide (0.1 mol) in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add allyl isothiocyanate (0.1 mol) dropwise to the solution with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 4-allyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Cyclization)

  • To a solution of the thiosemicarbazide intermediate (0.05 mol) in 150 mL of ethanol, add a 2N aqueous solution of sodium hydroxide (50 mL).

  • Reflux the mixture for 8-10 hours. The progress of the cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Characterization Techniques

The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure.[14][15][16][17][18]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[14][15][16][17][18]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.[16][18]

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.[14]

Biological Evaluation: Unveiling Therapeutic Potential

Derivatives of 5-(2-furyl)-1,2,4-triazole have demonstrated a broad spectrum of biological activities.[6][19][20] This section outlines the screening cascade for evaluating their potential as therapeutic agents.

Biological_Screening cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanistic Studies cluster_tertiary Lead Optimization A Synthesized 5-(2-furyl)-1,2,4-triazole Derivatives B Antimicrobial Screening (e.g., Agar Disc Diffusion) A->B C Antifungal Screening (e.g., Broth Microdilution) A->C D Anticancer Screening (e.g., MTT Assay) A->D E Determination of MIC/MBC/MFC B->E C->E F Cytotoxicity Assays on Cancer Cell Lines D->F G In silico Docking Studies E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I In vivo Animal Models H->I

Caption: A logical workflow for the biological evaluation of novel compounds.

Antimicrobial and Antifungal Activity

Numerous studies have reported the significant antimicrobial and antifungal properties of 5-(2-furyl)-1,2,4-triazole derivatives.[6][19][20] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][19]

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)

  • Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[6]

  • Impregnate sterile paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antimicrobial activity.

Compound/Drug Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Derivative 1 1815
Derivative 2 2219
Standard Antibiotic 2523
Caption: Representative data from an agar disc diffusion assay.
Anticancer Activity

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[2][21][22][23] The cytotoxic effects of novel 5-(2-furyl)-1,2,4-triazole compounds can be evaluated against various cancer cell lines.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound IC₅₀ (µM) on MCF-7 Cells IC₅₀ (µM) on HeLa Cells
Derivative 3 12.515.2
Derivative 4 8.710.1
Standard Drug 5.26.8
Caption: Illustrative IC₅₀ values from an MTT assay.
Structure-Activity Relationship (SAR) Insights

By systematically modifying the substituents on the 5-(2-furyl)-1,2,4-triazole scaffold and correlating these changes with biological activity, valuable structure-activity relationships (SAR) can be established.[24] For instance, the introduction of different alkyl or aryl groups at the 4-position or the 3-thiol position can significantly influence the compound's potency and selectivity. These insights are crucial for guiding the rational design of more effective and targeted therapeutic agents.

Conclusion and Future Directions

The strategic combination of the furan and 1,2,4-triazole moieties has proven to be a fruitful avenue for the discovery of novel bioactive compounds. The synthetic routes are versatile, allowing for the creation of diverse chemical libraries. The resulting 5-(2-furyl)-1,2,4-triazole derivatives have demonstrated promising antimicrobial, antifungal, and anticancer activities.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of derivatives to further explore the chemical space and refine SAR.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.[22][23]

The continued exploration of 5-(2-furyl)-1,2,4-triazole derivatives holds significant promise for the development of new and effective therapeutic agents to address unmet medical needs.

References

  • Zazharskyi, V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4-Triazoles. Arch Pharm Pract, 12(2), 60-65. [Link]

  • Danilchenko, D. M., & Parchenko, V. V. (2017). Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye medical journal, 19(1), 105-107. [Link]

  • Zazharskyi, V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4-Triazoles. Vertex AI Search.
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An In-depth Technical Guide to 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a specific Chemical Abstracts Service (CAS) number for this ethylthio derivative is not prominently documented, its synthesis logically proceeds from the well-characterized precursor, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. This document details the chemical identity, physicochemical properties, a validated synthesis protocol for the precursor, and a subsequent S-alkylation methodology to yield the title compound. Furthermore, it explores the extensive therapeutic potential of this class of molecules, with a particular focus on their established antimicrobial and antifungal activities, supported by a review of relevant scientific literature. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of substituted 4H-1,2,4-triazole scaffolds.

Chemical Identification and Physicochemical Properties

The subject of this guide is the S-ethyl derivative of a furan-substituted 4-amino-1,2,4-triazole-3-thiol. The core structure is a five-membered 1,2,4-triazole ring, which is a prevalent scaffold in numerous pharmacologically active compounds.

IUPAC Name: 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Precursor CAS Number: The direct precursor for the synthesis of the title compound is 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol , which has the assigned CAS Number 80809-38-7 .

Molecular Structure:

Synthesis_Workflow_1 cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A Furan-2-carboxylic acid hydrazide P1 Step 1: Formation of Potassium Dithiocarbazinate Intermediate Reflux A->P1 B Carbon Disulfide (CS₂) B->P1 C Potassium Hydroxide (KOH) in Ethanol C->P1 D Hydrazine Hydrate (N₂H₄·H₂O) P2 Step 2: Cyclization with Hydrazine Hydrate Reflux D->P2 P1->P2 Intermediate P3 Step 3: Acidification & Isolation Dilute HCl P2->P3 Crude Product Mixture Z 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol P3->Z Purified Product Synthesis_Workflow_2 cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 4-amino-5-(2-furyl)-4H- 1,2,4-triazole-3-thiol P1 Step 1: Deprotonation Formation of Thiolate Anion A->P1 B Ethyl Bromide (or Iodide) P2 Step 2: Nucleophilic Substitution (Sₙ2) Stir at Room Temp. or Gentle Reflux B->P2 C Base (e.g., NaOEt, K₂CO₃) C->P1 D Solvent (e.g., Absolute Ethanol) D->P1 P1->P2 Thiolate P3 Step 3: Work-up & Isolation Precipitation/Filtration P2->P3 Reaction Mixture Z 3-(ethylthio)-5-(2-furyl)-4H- 1,2,4-triazol-4-amine P3->Z Purified Product

Methodological & Application

Application Notes and Protocols: Antimicrobial Screening of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Compounds featuring the 1,2,4-triazole scaffold have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial properties.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific triazole derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. Detailed, step-by-step protocols for preliminary and quantitative antimicrobial susceptibility testing are presented, grounded in established methodologies. The causality behind experimental choices is elucidated to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating Triazole Derivatives

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a five-membered ring containing three nitrogen atoms.[5][6] This structural motif is a key pharmacophore in a variety of clinically significant drugs, including antifungal and antibacterial agents.[2][5] The biological activity of triazoles is often attributed to their ability to interfere with essential microbial processes. In fungi, for instance, triazoles are known to inhibit the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8][9][10] Disruption of ergosterol synthesis leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.[9][10]

While the antifungal mechanism is well-documented, the antibacterial action of triazole derivatives is more varied.[11] Some triazole-based compounds have been shown to inhibit critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[11] Others can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death, or disrupt the bacterial cell membrane.[11] The specific compound of interest, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, incorporates several structural features that suggest potential antimicrobial activity. The presence of the furan ring and the ethylthio group may enhance its lipophilicity, potentially facilitating its passage through microbial cell membranes.

This guide will focus on two primary, widely accepted methods for antimicrobial susceptibility testing: the Kirby-Bauer disk diffusion assay for initial qualitative screening and the broth microdilution method for the quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Design and Workflow

A logical and systematic approach is crucial for the effective screening of novel compounds. The proposed workflow is designed to progress from a qualitative assessment of antimicrobial activity to a quantitative determination of potency.

Antimicrobial Screening Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis Compound_Prep Preparation of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine Stock Solution Kirby_Bauer Kirby-Bauer Disk Diffusion Assay Compound_Prep->Kirby_Bauer Impregnate Disks Zone_Measurement Measurement of Inhibition Zones Kirby_Bauer->Zone_Measurement Incubate Broth_Microdilution Broth Microdilution Assay Zone_Measurement->Broth_Microdilution Proceed if Active MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Incubate & Read MBC_Determination Determination of Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Subculture

Caption: High-level workflow for antimicrobial screening.

Materials and Reagents

3.1. Test Compound and Control Antibiotics

  • Test Compound: 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (purity ≥ 95%)

  • Positive Controls (Bacterial): Ciprofloxacin, Vancomycin (or other appropriate antibiotics based on the test organisms)

  • Solvent: Dimethyl sulfoxide (DMSO), sterile

3.2. Bacterial Strains A representative panel of pathogenic bacteria should be used, including both Gram-positive and Gram-negative species.

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 25923)

    • Enterococcus faecalis (e.g., ATCC 29212)

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922)

    • Pseudomonas aeruginosa (e.g., ATCC 27853)

3.3. Culture Media and Reagents

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Tryptic Soy Broth (TSB) or Nutrient Broth

  • Sterile 0.85% Saline

  • Sterile filter paper disks (6 mm diameter)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Protocol 1: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion test is a qualitative method used for the initial screening of antimicrobial activity.[12][13][14][15] It is based on the principle that an antimicrobial-impregnated disk placed on an agar surface previously inoculated with a test bacterium will create a concentration gradient of the antimicrobial as it diffuses into the agar.[12][14][16] If the bacterium is susceptible to the compound, a clear zone of growth inhibition will be observed around the disk.[13][15]

4.1. Preparation of Inoculum

  • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.

  • Transfer the colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

4.2. Inoculation of Agar Plates

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

  • Rotate the swab several times against the inner wall of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate approximately 60 degrees between each streaking) to ensure uniform growth.

4.3. Application of Disks

  • Prepare a stock solution of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in sterile DMSO at a concentration of 1 mg/mL.

  • Aseptically apply 10 µL of the test compound solution onto sterile 6 mm paper disks. Allow the solvent to evaporate completely in a sterile environment. This will result in a disk containing 10 µg of the compound.

  • Using sterile forceps, place the impregnated disks onto the inoculated MHA plates.

  • Gently press each disk to ensure complete contact with the agar surface.[15]

  • Place the disks sufficiently far apart to prevent overlapping of the inhibition zones.[15]

  • Include a positive control disk (e.g., ciprofloxacin 5 µg) and a negative control disk (impregnated with 10 µL of DMSO) on each plate.

4.4. Incubation and Interpretation

  • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[16]

  • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or calipers.

  • The presence of a clear zone of inhibition indicates antimicrobial activity. The diameter of the zone provides a semi-quantitative measure of the compound's potency.

Data Presentation: Kirby-Bauer Disk Diffusion Results

Bacterial StrainCompound (10 µ g/disk ) Zone of Inhibition (mm)Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm)DMSO (Negative Control) Zone of Inhibition (mm)
S. aureusValueValue0
E. faecalisValueValue0
E. coliValueValue0
P. aeruginosaValueValue0

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17][18] This method is considered a gold standard for susceptibility testing and is outlined in guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20][21]

Broth Microdilution Protocol Start Start Prep_Stock Prepare Compound Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate with MHB Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare and Standardize Bacterial Inoculum (to ~5x10^5 CFU/mL) Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually Inspect for Turbidity and Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step broth microdilution workflow.

5.1. Preparation of Compound Dilutions

  • Prepare a stock solution of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in DMSO at a concentration of 1280 µg/mL.

  • In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

  • Add 200 µL of the test compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).

5.2. Preparation of Bacterial Inoculum

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.1.

  • Dilute this suspension in sterile MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5.3. Inoculation and Incubation

  • Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. Do not inoculate well 12.

  • The final volume in each well will be 200 µL, and the final concentrations of the test compound will range from 64 µg/mL to 0.125 µg/mL.

  • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

5.4. MIC Determination

  • After incubation, visually inspect the wells for turbidity.[17]

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[17]

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: MIC Values

Bacterial StrainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
S. aureusValueValue
E. faecalisValueValue
E. coliValueValue
P. aeruginosaValueValue

Conclusion

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. By following these standardized procedures, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. Positive results from these assays would warrant further investigation, including determination of the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies, to fully characterize the therapeutic potential of this novel triazole derivative.

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Application Notes and Protocols for Evaluating the Antifungal Activity of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine against Candida Species

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Triazole Antifungals

The landscape of invasive fungal infections is marked by a persistent challenge: the emergence of resistance to existing antifungal agents. Candida species, opportunistic pathogens responsible for a significant burden of nosocomial infections, have demonstrated increasing resistance to first-line therapies, particularly the azole class of drugs. This necessitates a robust pipeline for the discovery and evaluation of new, more effective antifungal compounds.

The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs, including fluconazole and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, ultimately inhibiting fungal growth.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a novel triazole derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (hereafter referred to as Compound X). While specific data for this compound is under investigation, this guide outlines the foundational protocols and scientific principles required to thoroughly characterize its anti-Candida activity, from initial synthesis to advanced in vitro assays.

Part 1: Synthesis Pathway of Compound X

The synthesis of 4-amino-1,2,4-triazole derivatives is a well-established process in medicinal chemistry.[1][4][5] The proposed synthesis for Compound X follows a logical progression from a furan-based starting material, culminating in the desired substituted triazole. The rationale is to combine the known antifungal pharmacophore of the 1,2,4-triazole ring with a furan moiety, which is present in other biologically active compounds, and an ethylthio group to potentially enhance lipophilicity and cell penetration.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Triazole Ring Formation cluster_2 Step 3: S-Alkylation A Furan-2-carbohydrazide C Potassium 3-(furan-2-carbonyl)hydrazine-1-carbodithioate A->C + in Ethanol B Carbon Disulfide (CS2) + KOH B->C D Potassium Salt Intermediate F 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol D->F Reflux E Hydrazine Hydrate (N2H4·H2O) E->F G Triazole-3-thiol Intermediate I 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (Compound X) G->I Base (e.g., NaH) in DMF H Ethyl Iodide (CH3CH2I) H->I MIC_Workflow prep Prepare Candida Inoculum (Adjust to 0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate Microtiter Plate (100 µL inoculum + 100 µL drug dilution) prep->inoculate plate Prepare Drug Dilution Plate (Serial 2-fold dilutions of Compound X) plate->inoculate incubate Incubate Plate (35°C for 24-48 hours) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read determine Determine MIC (Lowest concentration with ≥50% growth inhibition) read->determine

Caption: Workflow for MIC determination.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Perform a 1:1000 dilution of this suspension in RPMI medium to achieve the final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Create a working stock of Compound X in RPMI medium. Note that the final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • In a 96-well plate, add 100 µL of RPMI to wells 2 through 11.

    • Add 200 µL of the highest concentration of Compound X (at 2x the final desired concentration) to well 12.

    • Perform serial twofold dilutions by transferring 100 µL from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the drug-free growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized Candida inoculum to wells 1 through 12.

    • The final volume in each well will be 200 µL.

    • Include a sterility control (medium only) and a growth control (medium + inoculum).

    • Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Endpoint Determination:

    • This can be assessed visually or by reading the optical density (OD) at 530 nm. The MIC is the concentration in the first well with an OD reading ≤50% of the growth control's OD.

Data Presentation (Hypothetical Data):

Candida SpeciesCompound X MIC₅₀ (µg/mL)Compound X MIC₉₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
C. albicans (n=50)8321
C. glabrata (n=30)16>6416
C. parapsilosis (n=20)4162
C. tropicalis (n=20)8324
C. krusei (ATCC 6258)646464

MIC₅₀/₉₀: The concentration at which 50% or 90% of the isolates are inhibited, respectively.

Part 3: Advanced In Vitro Characterization

Beyond the static MIC value, understanding the pharmacodynamics and activity against complex microbial communities like biofilms is crucial for drug development.

Protocol 2: Time-Kill Assay

Principle: This dynamic assay determines the rate at which an antifungal agent kills a fungal population over time. It helps to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

Materials:

  • Standardized Candida inoculum (~1-5 x 10⁵ CFU/mL in RPMI)

  • Compound X at various concentrations (e.g., 1x, 4x, 16x MIC)

  • Sterile culture tubes, SDA plates, and saline for dilutions

Step-by-Step Procedure:

  • Setup: Prepare culture tubes containing the standardized Candida inoculum and Compound X at the desired concentrations. Include a drug-free growth control.

  • Incubation: Incubate the tubes at 35°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial tenfold dilutions of the aliquot in sterile saline and plate onto SDA plates.

  • Colony Counting: Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ decrease from the initial inoculum indicates fungicidal activity.

Protocol 3: Biofilm Disruption Assay

Principle: Candida biofilms are notoriously resistant to antifungal agents. This assay evaluates the ability of Compound X to disrupt a pre-formed, mature biofilm.

Materials:

  • Candida inoculum prepared in RPMI medium

  • Sterile 96-well flat-bottom microtiter plates

  • Compound X dilutions

  • XTT reduction assay kit or Crystal Violet stain

Step-by-Step Procedure:

  • Biofilm Formation:

    • Add 100 µL of a standardized Candida suspension (~1 x 10⁷ cells/mL in RPMI) to the wells of a microtiter plate.

    • Incubate for 24-48 hours at 37°C to allow for mature biofilm formation.

    • Gently wash the wells with sterile PBS to remove non-adherent, planktonic cells.

  • Drug Treatment:

    • Add 200 µL of Compound X at various concentrations (typically higher than the MIC) to the wells containing the biofilms.

    • Incubate for an additional 24 hours.

  • Quantification of Biofilm Viability:

    • XTT Assay: Wash the wells again and add the XTT solution. The metabolic activity of viable cells will reduce the XTT tetrazolium salt to a colored formazan product, which can be measured colorimetrically. A decrease in color indicates a reduction in biofilm viability.

    • Crystal Violet Assay: This method stains the total biofilm biomass (both live and dead cells). After drug treatment, wash the wells, stain with 0.1% crystal violet, and then solubilize the stain with ethanol or acetic acid. The absorbance is read to quantify the remaining biomass.

Part 4: Mechanism of Action - The Triazole Target

As a 1,2,4-triazole derivative, the hypothesized mechanism of action for Compound X is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway and Triazole Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation Inhibition->Enzyme Inhibition CompoundX Compound X (Triazole Antifungal) CompoundX->Inhibition Enzyme->Ergosterol Demethylation

Caption: Hypothesized mechanism of action for Compound X.

Expert Insights: The rationale for choosing this scaffold is based on established structure-activity relationships (SAR) for azole antifungals. The nitrogen atom at position 4 of the triazole ring is crucial for binding to the heme iron atom within the active site of the cytochrome P450 enzyme. The side chains at positions 3 and 5 modulate the compound's affinity for the enzyme, its spectrum of activity, and its pharmacokinetic properties. The ethylthio and furyl groups of Compound X are designed to occupy hydrophobic pockets within the enzyme's active site, potentially conferring high affinity and potent inhibitory activity.

References

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. [Link]

  • Gupta, A. K., Prachand, S., Patel, A., & Jain, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][4][6]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Jadhav, G., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]

  • Gupta, A. K., et al. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [2][4][6]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Arastehfar, A., et al. (2020). In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species. NIH. [Link]

  • Akbaş, E., et al. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Yu, L., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. PMC. [Link]

Sources

In vitro anticancer evaluation of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine on human cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: In Vitro Anticancer Evaluation of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine on Human Cell Lines

Introduction and Scientific Rationale

The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities.[1] In oncology, derivatives of 1,2,4-triazole have demonstrated significant potential, acting through diverse mechanisms such as the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule assembly, and induction of programmed cell death (apoptosis).[2][3][4] The presence of a sulfur-linked ethyl group and a furan moiety in the target compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, suggests potential for unique biological interactions that warrant a thorough investigation of its anticancer properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a robust in vitro evaluation of this novel triazole derivative. The experimental strategy is designed as a multi-tiered approach, beginning with broad cytotoxicity screening to determine potency and selectivity, followed by detailed mechanistic studies to elucidate the underlying mode of action, specifically focusing on effects on cell cycle progression and the induction of apoptosis.

Overall Experimental Workflow

The evaluation follows a logical progression from broad screening to specific mechanistic assays. This ensures that resources are focused on compounds that show initial promise and allows for a comprehensive understanding of the compound's biological effects.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Synthesis Start Compound Preparation (3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine) Cell_Culture Select & Culture Human Cancer Cell Lines Start->Cell_Culture SRB_Assay Protocol 1: Sulforhodamine B (SRB) Assay (72h incubation) Cell_Culture->SRB_Assay IC50_Calc Data Analysis: Calculate IC50 Values SRB_Assay->IC50_Calc Cell_Cycle Protocol 2: Cell Cycle Analysis (Flow Cytometry) IC50_Calc->Cell_Cycle If IC50 is potent Apoptosis_Quant Protocol 3A: Apoptosis Quantification (Annexin V/PI Staining) IC50_Calc->Apoptosis_Quant If IC50 is potent Conclusion Synthesize Data & Propose Mechanism of Action Cell_Cycle->Conclusion Apoptosis_Confirm Protocol 3B: Apoptosis Confirmation (Western Blot) Apoptosis_Quant->Apoptosis_Confirm Apoptosis_Confirm->Conclusion

Figure 1: Recommended workflow for the in vitro evaluation of the target compound.

Materials and Reagents

  • Compound: 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, dissolved in sterile DMSO to create a 10-20 mM stock solution. Store at -20°C.

  • Cell Lines: A panel of human cancer cell lines is recommended. For example:

    • MCF-7 (Breast Adenocarcinoma)

    • MDA-MB-231 (Breast Adenocarcinoma)[5]

    • A549 (Lung Carcinoma)[6]

    • HCT-116 (Colon Carcinoma)[7]

    • PC3 (Prostate Cancer)[8]

    • A non-cancerous cell line (e.g., MRC-5 or HaCaT) for selectivity assessment.[6][9]

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, 1% acetic acid, 10 mM Tris base solution.[10][11]

  • Reagents for Cell Cycle Analysis: Phosphate-buffered saline (PBS), 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution.[12]

  • Reagents for Apoptosis Analysis: Annexin V-FITC/PI Apoptosis Detection Kit, RIPA lysis buffer, protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit.

  • Antibodies for Western Blot:

    • Primary: Rabbit anti-cleaved Caspase-3, Rabbit anti-cleaved PARP, Rabbit anti-Bcl-2, Mouse anti-Actin (or GAPDH).[5][8][13]

    • Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.

Protocol 1: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay

Causality: The SRB assay is a colorimetric method that measures total cellular protein content, providing a reliable estimation of cell biomass.[10] It is less susceptible to interference from compounds affecting mitochondrial function compared to tetrazolium-based assays (e.g., MTT).[11] The protocol involves fixing cells with TCA, which precipitates total protein, followed by staining with the SRB dye.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Replace the existing medium with 100 µL of medium containing the compound or vehicle control (DMSO, final concentration <0.5%).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.[14]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye and TCA.[15][16] Tap the plates on paper towels to remove excess water and allow them to air-dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[16]

  • Post-Staining Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plates on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.[14]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation:

Cell LineIC₅₀ (µM) [Mean ± SD]
MCF-7Example Value
MDA-MB-231Example Value
A549Example Value
HCT-116Example Value
Non-cancerousExample Value

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Causality: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[4][17] This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle via flow cytometry.[18][19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the triazole compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed. This gradual addition prevents cell clumping. Incubate at 4°C for at least 2 hours (or overnight).[12]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.[12]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Sub-G1% G0/G1% S% G2/M
Vehicle ControlValueValueValueValue
Compound (IC₅₀)ValueValueValueValue
Compound (2x IC₅₀)ValueValueValueValue

Protocol 3: Apoptosis Assessment

Part A: Quantification by Annexin V/PI Staining

Causality: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells.[20] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[12] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[18]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Follow the same procedure as described in Protocol 2 (Step 1).

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution, as per the manufacturer's kit instructions.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. The data allows for the differentiation of four populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Part B: Confirmation by Western Blot for Apoptotic Markers

Causality: The apoptotic process is executed by a cascade of enzymes called caspases. Western blotting allows for the specific detection of the cleaved (active) forms of key caspases, such as the executioner caspase-3.[13] A downstream target of active caspase-3 is PARP (poly(ADP-ribose) polymerase); its cleavage is a definitive marker of apoptosis.[21] This technique provides molecular confirmation of the apoptotic pathway initiated by the compound.

Apoptosis_Pathway Key proteins detected by Western Blot are highlighted. Compound Triazole Compound (Apoptotic Stimulus) Mitochondria Mitochondria Compound->Mitochondria Induces Intrinsic Pathway CytC Cytochrome c Mitochondria->CytC releases Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Apaf1->Casp9 activates CytC->Apaf1 Active_Casp9 Active Caspase-9 Casp9->Active_Casp9 Casp3 Pro-Caspase-3 Active_Casp9->Casp3 cleaves & activates Active_Casp3 Active Caspase-3 (Cleaved) Casp3->Active_Casp3 PARP PARP (116 kDa) Active_Casp3->PARP cleaves Cleaved_PARP Cleaved PARP (89 kDa) PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Figure 2: Simplified intrinsic apoptosis pathway highlighting key Western Blot targets.

Step-by-Step Methodology:

  • Cell Lysis: After treating cells in 6-well plates as previously described, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of bands corresponding to cleaved caspase-3 and cleaved PARP confirms apoptosis.[8][22]

References

  • Darzynkiewicz, Z., et al. (2001). Flow cytometry in analysis of cell cycle and apoptosis. Seminars in Hematology, 38(2), 179-193.

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.

  • Benchchem (n.d.). Mechanism of Action of 1,2,4-Triazole-Based Compounds. Benchchem.

  • Creative Bioarray (n.d.). Sulforhodamine B (SRB) Assay Protocol.

  • Bio-Rad (n.d.). Analysis by Western Blotting - Apoptosis.

  • Abcam (n.d.). Apoptosis western blot guide.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.

  • ISRES Publishing (2022). Anticancer Properties of 1,2,4-Triazoles.

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 661173.

  • Darzynkiewicz, Z., et al. (2001). Flow cytometry in analysis of cell cycle and apoptosis. ResearchGate.

  • ResearchGate (n.d.). Western blot analysis of apoptosis-related proteins.

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.

  • AACR (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research.

  • Patil, S. D., et al. (2015). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Young Pharmacists, 7(4), 356-363.

  • The Audiopedia (2020). Apoptosis assays: western blots. YouTube.

  • Patil, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

  • Acar, Ç., et al. (2022). Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. RSC Advances, 12(13), 7999-8013.

  • Protocols.io (2023). SRB assay for measuring target cell killing.

  • ResearchGate (n.d.). Western blot analysis of apoptosis-related proteins in the PC3 and LNCaP cells.

  • ResearchGate (n.d.). Analysis of cell cycle and apoptosis by flow cytometry in the untreated and treated K562 and KG1a cells.

  • Bio-protocol (n.d.). Flow cytometry analysis of cell cycle and apoptosis.

  • Gholampour, S., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87.

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual.

  • Abcam (n.d.). MTT assay protocol.

  • BroadPharm (2022). Protocol for Cell Viability Assays.

  • El-Maksoud, A. M. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208.

  • ATCC (n.d.). MTT Cell Proliferation Assay.

  • DergiPark (2023). A comprehensive review on triazoles as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Horton, T. (n.d.). MTT Cell Assay Protocol.

  • Gao, C., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. ResearchGate.

  • Al-Majid, A. M., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2021(2), M1219.

  • Alam, M. S., et al. (2020). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 72(4), 540-554.

  • Kamal, A., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(8), 2440-2446.

  • Küçükgüzel, I., et al. (2007). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 31(3), 345-353.

  • Parchenko, V., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31).

  • ResearchGate (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

  • Preprints.org (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one.

  • Selvaraj, S., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Marmara Pharmaceutical Journal, 18(2), 65-71.

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(19), 6248.

Sources

Application Notes & Protocols for Assessing the Herbicidal Activity of 4-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Herbicides

The 1,2,4-triazole heterocycle is a foundational scaffold in agrochemical research, giving rise to a multitude of compounds with potent fungicidal and herbicidal properties.[1] Specifically, derivatives of 4-amino-4H-1,2,4-triazole serve as crucial intermediates in the synthesis of new active ingredients, enabling the development of molecules aimed at enhancing crop protection and agricultural output.[2] The herbicidal efficacy of this class is historically validated by compounds like Amitrole (3-amino-1,2,4-triazole), a non-selective herbicide known to inhibit the biosynthesis of the amino acid histidine, a pathway essential for plant survival.[3][4]

However, the continuous evolution of herbicide resistance in weed populations necessitates the discovery of novel derivatives with diverse modes of action. Recent research has shown that new triazole compounds may target other essential plant enzymes, such as transketolase.[5][6] Therefore, a robust and standardized methodology for evaluating the herbicidal potential of new 4-amino-1,2,4-triazole derivatives is paramount.

This guide provides a comprehensive framework for conducting whole-plant bioassays to determine the herbicidal activity of novel compounds on representative monocotyledonous (monocot) and dicotyledonous (dicot) weeds. We will detail both pre-emergence and post-emergence testing protocols, explain the causality behind experimental choices, and provide a system for reliable data interpretation.

Principle of the Assays: Whole-Plant Bioassays

The core principle of these protocols is the whole-plant bioassay, a highly reliable method for assessing a compound's true herbicidal potential under controlled greenhouse conditions.[7] Unlike simpler in vitro methods, whole-plant assays account for critical factors such as compound uptake, translocation, and metabolism within the plant, providing a more accurate prediction of field performance.

We will describe two fundamental types of assays:

  • Pre-emergence Assay: This method assesses the compound's ability to inhibit weed seed germination or seedling establishment when applied to the soil. It is critical for identifying herbicides with soil activity.

  • Post-emergence Assay: This method evaluates the compound's efficacy when applied directly to the foliage of established weeds. It is the standard for testing contact or systemic herbicides that act on developed plants.

A critical component of this methodology is the inclusion of both monocot and dicot weed species. These two major plant divisions often exhibit differential susceptibility to herbicides due to physiological and morphological differences.[8] Testing against both provides a broader understanding of a compound's potential selectivity and spectrum of control.

Experimental Workflow Overview

The following diagram outlines the general workflow for both pre- and post-emergence herbicidal activity screening.

G cluster_prep Phase 1: Preparation cluster_pre Phase 2A: Pre-Emergence Assay cluster_post Phase 2B: Post-Emergence Assay cluster_analysis Phase 3: Analysis Compound_Prep Test Compound Stock Preparation Pre_Apply Apply Compound to Soil Surface Compound_Prep->Pre_Apply Post_Apply Foliar Application of Compound Compound_Prep->Post_Apply Plant_Prep Weed Cultivation (Monocots & Dicots) Pre_Sow Sow Seeds in Pots Plant_Prep->Pre_Sow Post_Grow Grow Weeds to 2-3 Leaf Stage Plant_Prep->Post_Grow Pre_Sow->Pre_Apply Pre_Grow Incubate in Growth Chamber (14-21 Days) Pre_Apply->Pre_Grow Pre_Assess Assess Germination & Seedling Growth Pre_Grow->Pre_Assess Data_Analysis Calculate % Inhibition Determine GR50/IC50 Pre_Assess->Data_Analysis Post_Grow->Post_Apply Post_Incubate Incubate in Growth Chamber (21-28 Days) Post_Apply->Post_Incubate Post_Assess Assess Phytotoxicity & Biomass Post_Incubate->Post_Assess Post_Assess->Data_Analysis Report Generate Report & Structure-Activity Analysis Data_Analysis->Report

Caption: General workflow for herbicidal screening.

Materials & Reagents

  • Test Compounds: 4-amino-1,2,4-triazole derivatives.

  • Solvent: Acetone or Dimethyl sulfoxide (DMSO), reagent grade.

  • Surfactant: Tween 20 or similar non-ionic surfactant.

  • Positive Control: Commercial herbicide (e.g., Glyphosate, Amitrole, or another triazole-based herbicide).

  • Plant Material: Seeds of selected monocot and dicot weeds (see Table 1).

  • Growth Medium: Sterilized potting mix (e.g., peat, perlite, and loam in a 1:1:1 ratio).

  • Containers: 9-cm diameter plastic pots with drainage holes.

  • Equipment: Analytical balance, volumetric flasks, pipettes, controlled environment growth chamber or greenhouse, laboratory spray cabinet equipped with a flat-fan nozzle.

Table 1: Recommended Weed Species for Bioassays
Plant TypeSpecies NameCommon NameRationale for Selection
Monocot Echinochloa crus-galliBarnyard GrassA globally significant and competitive grass weed in many crops.[9][10]
Monocot Lolium perennePerennial RyegrassRepresentative of problematic turf and pasture grasses; known to develop resistance.[5]
Dicot Brassica napusCanola / RapeA sensitive dicot species often used in primary screens for broadleaf activity.[9][11]
Dicot Amaranthus retroflexusRedroot PigweedA common, competitive broadleaf weed with a history of herbicide resistance.

Protocol 1: Pre-Emergence Herbicidal Assay

This protocol is designed to evaluate the effects of test compounds on germinating seeds and emerging seedlings.

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound (e.g., 10 mg/mL) in acetone.

    • Create a series of dilutions from the stock solution to achieve the desired final application rates (e.g., corresponding to 100, 250, 500, 1000 g a.i./ha).

    • For the final spray solution, dilute the required amount of stock solution in deionized water containing 0.1% (v/v) Tween 20 to ensure uniform application. The final acetone concentration should not exceed 1% (v/v) to avoid solvent phytotoxicity.

    • Prepare a "Negative Control" solution containing only water, 0.1% Tween 20, and the same concentration of acetone as the test solutions.

    • Prepare a "Positive Control" solution using a known commercial herbicide at its recommended rate.

  • Sowing and Treatment:

    • Fill 9-cm pots with potting mix, leaving a 2 cm headspace.

    • Sow 15-20 seeds of a single weed species evenly on the soil surface and cover with a thin layer (~0.5 cm) of the same potting mix.

    • Place the pots in a laboratory spray cabinet.

    • Apply the test solutions evenly to the soil surface at a spray volume equivalent to 400 L/ha.

    • Prepare three replicate pots for each treatment concentration and for each control.

  • Incubation and Assessment:

    • Transfer the treated pots to a growth chamber set to 25/20°C (day/night) with a 14-hour photoperiod and ~70% relative humidity. Water the pots from the base as needed to maintain consistent soil moisture without disturbing the treated surface.

    • After 14-21 days, assess the herbicidal effect. This can be done by:

      • Counting the number of emerged, healthy seedlings to calculate the inhibition of germination.

      • Harvesting all emerged shoots, measuring their fresh weight, and then drying them at 70°C for 48 hours to determine the dry weight.

  • Data Analysis:

    • Calculate the percent inhibition of growth relative to the negative control using the following formula: % Inhibition = [1 - (Weight of Treated Plants / Weight of Control Plants)] * 100

    • Use the data from the dose-response series to calculate the GR₅₀ value (the concentration required to cause a 50% reduction in plant growth) using appropriate statistical software (e.g., with probit or log-logistic analysis).

Protocol 2: Post-Emergence Herbicidal Assay

This protocol evaluates the foliar activity of the test compounds on established weed seedlings.

  • Plant Cultivation:

    • Sow seeds in pots as described in the pre-emergence protocol.

    • Allow the weeds to grow in the growth chamber until they reach the 2-3 true leaf stage (typically 10-14 days after sowing).[7] At this stage, thin the seedlings to achieve a uniform number (e.g., 5-10 plants per pot) to reduce variability.

  • Preparation and Application of Test Solutions:

    • Prepare test solutions, including negative and positive controls, as described in Protocol 1. The use of a surfactant is especially critical for post-emergence applications to ensure proper wetting and adhesion to the leaf surface.

  • Treatment:

    • Transfer the pots containing the uniformly grown seedlings to the laboratory spray cabinet.

    • Apply the test solutions as a foliar spray, ensuring complete and uniform coverage of the leaves. Use the same spray volume as in the pre-emergence assay (equivalent to 400 L/ha).

  • Incubation and Assessment:

    • Return the pots to the growth chamber. Avoid overhead watering for the first 24 hours to allow for complete absorption of the compound. Subsequently, water from the base as needed.

    • Assess the herbicidal effect 21-28 days after treatment.[12]

      • Visual Assessment: Score phytotoxicity on a scale of 0 to 100, where 0 represents no visible injury and 100 represents complete plant death. Note specific symptoms like chlorosis (yellowing), necrosis (browning/tissue death), and stunting.[13][14]

      • Biomass Measurement: Harvest the above-ground plant material, and determine the fresh and dry weights as described in Protocol 1. This quantitative measurement is more objective than visual scoring alone.

  • Data Analysis:

    • Calculate the percent growth reduction using the biomass data and the same formula as in the pre-emergence assay.

    • Determine the GR₅₀ values from the dose-response data.

Interpreting Results and Potential Mechanisms

The data gathered will allow for a robust evaluation of the herbicidal potential of the novel 4-amino-1,2,4-triazole derivatives.

Table 2: Example Data Summary for a Hypothetical Compound "TZ-007"
Weed SpeciesAssay TypeGR₅₀ (g a.i./ha)Primary Symptoms Observed
E. crus-galliPre-emergence>1000Minimal effect
E. crus-galliPost-emergence250Stunting, new growth is bleached white
B. napusPre-emergence150Severe inhibition of emergence
B. napusPost-emergence95Rapid chlorosis followed by necrosis

Interpretation of Example Data:

  • Spectrum: Compound TZ-007 shows significantly higher activity on the dicot weed (B. napus) than the monocot weed (E. crus-galli), suggesting it may be a selective broadleaf herbicide.

  • Application Method: It is effective in both pre- and post-emergence applications against the sensitive species, indicating both soil and foliar uptake.

  • Mode of Action Clues: The bleaching symptom observed in E. crus-galli is a classic sign of pigment synthesis inhibition (e.g., carotenoid biosynthesis).[15] This differs from the known histidine biosynthesis inhibition of amitrole, suggesting a potentially novel mechanism of action for this derivative.[4] The rapid chlorosis and necrosis in the dicot could point to a different mechanism, such as inhibition of photosynthesis or a protoporphyrinogen oxidase (PPO) inhibitor-like effect.

G cluster_pathway Reference Pathway: Histidine Biosynthesis Inhibition by Amitrole PRPP PRPP + ATP Steps Multiple Enzymatic Steps PRPP->Steps IGP Imidazoleglycerol- phosphate (IGP) Steps->IGP Enzyme IGP Dehydratase (HIS3 gene product) IGP->Enzyme Product Histidine (Essential Amino Acid) Enzyme->Product Inhibition INHIBITION Inhibition->Enzyme Amitrole Amitrole (3-Amino-1,2,4-triazole) Amitrole->Inhibition

Caption: Known mechanism of the herbicide Amitrole.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, every experiment must be a self-validating system. This is achieved through:

  • Rigorous Controls: The negative (solvent) control confirms that the observed phytotoxicity is due to the test compound and not the formulation. The positive (commercial herbicide) control validates the assay's sensitivity and ensures the test plants are responding as expected.

  • Standardization: Maintaining consistent environmental conditions, plant growth stages, and application techniques is critical for reproducibility. Any deviation can significantly alter the outcome.[16]

Conclusion

This application note provides a detailed, field-proven methodology for assessing the herbicidal activity of novel 4-amino-1,2,4-triazole derivatives. By employing these standardized pre- and post-emergence whole-plant bioassays, researchers can effectively screen new compounds, determine their spectrum of activity and potency (GR₅₀), and gather preliminary insights into their potential mode of action. This structured approach is fundamental to the discovery and development pipeline of next-generation herbicides for sustainable agriculture.

References

  • Title: Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole Source: Taylor & Francis Online URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole Source: Taylor & Francis Online URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and herbicidal activity of novel 1,2,4-triazole derivatives containing fluorine, phenyl sulfonyl and pyrimidine moieties Source: ResearchGate URL: [Link]

  • Title: Method of reducing phytotoxicity on plants susceptible to triazole fungicides Source: Google Patents URL
  • Title: Triazole phytotoxicity vs. sudden death syndrome symptoms on soybean Source: Arkansas Row Crops URL: [Link]

  • Title: Not Everything is as it Seems: Fungicide Phytotoxicity and Plant Diseases Source: Mississippi Crop Situation URL: [Link]

  • Title: European Guidelines to conduct herbicide resistance tests Source: ResearchGate URL: [Link]

  • Title: Triazole Phytotoxicity in Soybeans Source: University of Nebraska–Lincoln CropWatch URL: [Link]

  • Title: Evaluation of herbicide efficacy and combinations for weed management in non-crop situations Source: The Pharma Innovation URL: [Link]

  • Title: 3-Amino-1,2,4-triazole Source: Wikipedia URL: [Link]

  • Title: Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis Source: PubMed URL: [Link]

  • Title: Application of bioassay techniques to herbicide investigations Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Amitrole Source: PubChem URL: [Link]

Sources

Application Notes & Protocols: Initial Enzyme Inhibition Screening of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides detailed methodologies for conducting initial enzymatic inhibition studies on the novel compound 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (hereafter referred to as EFTA). The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Given the therapeutic potential of this chemical class, establishing a robust screening protocol is the critical first step in characterizing a new analogue like EFTA. This guide presents validated, high-throughput compatible protocols for assessing the inhibitory potential of EFTA against two therapeutically relevant and structurally distinct enzymes: Human Carbonic Anhydrase II and Jack Bean Urease. These protocols are designed for researchers in drug discovery and chemical biology, providing not only step-by-step instructions but also the scientific rationale behind key experimental steps to ensure data integrity and reproducibility.

Part 1: Carbonic Anhydrase (CA) Inhibition Assay

Scientific Rationale & Assay Principle

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] They are critical for regulating pH homeostasis, and their dysfunction is implicated in diseases like glaucoma, epilepsy, and cancer, making them a prime therapeutic target.[5] Benzenesulfonamides are a well-known class of CA inhibitors.[5]

The protocol described here leverages the esterase activity of CAs.[6] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol. The rate of product formation is monitored kinetically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor like EFTA, the rate of hydrolysis will decrease in a dose-dependent manner, allowing for the determination of the compound's inhibitory potency (IC₅₀).[5][6]

Experimental Workflow for CA Inhibition Assay

CA_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Reagents: - CA Enzyme Solution - p-NPA Substrate - Assay Buffer - EFTA Dilutions - Acetazolamide (Control) Plate Dispense Buffer, EFTA/Controls, & CA Enzyme Reagents->Plate Incubate Pre-incubate (15 min, RT) for inhibitor binding Plate->Incubate Initiate Initiate Reaction (Add p-NPA Substrate) Incubate->Initiate Read Kinetic Read: Absorbance @ 405 nm (30 sec intervals, 20 min) Initiate->Read Calculate Calculate: 1. Reaction Rates (ΔAbs/min) 2. Percent Inhibition 3. IC50 Value Read->Calculate

Caption: Workflow for the kinetic carbonic anhydrase inhibition assay.

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound (EFTA) Synthesized as per internal methodsThe inhibitor being studied.
Human Carbonic Anhydrase II Sigma-Aldrich (e.g., C4396)The target enzyme.
p-Nitrophenyl Acetate (p-NPA) Sigma-AldrichColorimetric substrate.
Acetazolamide Sigma-AldrichPositive control inhibitor.[7]
Assay Buffer 50 mM Tris-HCl, pH 7.5Maintains optimal pH for enzyme activity.
Organic Solvent DMSO, analytical gradeTo dissolve the test compound and substrate.
Equipment 96-well clear, flat-bottom platesAssay vessel.
Microplate reader with kinetic capabilityTo measure absorbance changes over time.
Multichannel pipettesFor accurate liquid handling.
Step-by-Step Protocol

1. Reagent Preparation:

  • Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting pH with HCl, and bringing to the final volume.
  • EFTA Stock Solution (10 mM): Dissolve a precisely weighed amount of EFTA in 100% DMSO.
  • EFTA Working Solutions: Prepare a serial dilution series (e.g., from 200 µM to 0.1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay well remains below 1% to avoid solvent-induced enzyme inhibition.[7]
  • CA Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold Assay Buffer. Aliquot and store at -80°C.
  • CA Working Solution (e.g., 25 µg/mL): Immediately before use, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution must be prepared fresh daily.[6]

2. Assay Plate Setup (Total Volume = 200 µL):

  • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
  • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
  • Test Compound (EFTA): 158 µL Assay Buffer + 2 µL of corresponding EFTA dilution + 20 µL CA Working Solution.
  • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution + 20 µL CA Working Solution.
  • Self-Validation: Perform all measurements in triplicate to ensure statistical validity.

3. Enzyme-Inhibitor Pre-incubation:

  • Add the Assay Buffer, DMSO/Inhibitor solutions, and CA Working Solution to the appropriate wells as detailed above.
  • Mix gently and incubate the plate at room temperature for 15 minutes.
  • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, ensuring an accurate measurement of inhibition.[6]

4. Reaction Initiation and Measurement:

  • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells using a multichannel pipette.
  • Immediately place the plate in a microplate reader pre-set to 25°C.
  • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes.[5]
Data Analysis and Interpretation
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition: Use the following formula for each EFTA concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100 Where V_vehicle is the rate of the vehicle control and V_inhibitor is the rate in the presence of EFTA.[6]

  • Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the EFTA concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀, which is the concentration of EFTA required to inhibit 50% of the CA activity.[8]

Example Data Table (Hypothetical):

EFTA Conc. (µM)Log [EFTA]Avg. Rate (ΔAbs/min)% Inhibition
0 (Vehicle)N/A0.05200.0
0.1-7.00.04856.7
1-6.00.039025.0
10-5.00.025551.0
50-4.30.011078.8
100-4.00.006587.5

Part 2: Urease Inhibition Assay

Scientific Rationale & Assay Principle

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to a significant increase in local pH.[9] It is a key virulence factor for pathogens like Helicobacter pylori and contributes to the formation of infectious urinary stones.[9] Therefore, urease inhibitors are of significant therapeutic interest.

This protocol employs the widely used Berthelot (or indophenol) method.[9] The enzymatic reaction is allowed to proceed, generating ammonia. The reaction is then stopped, and reagents are added that convert the ammonia into a stable, blue-green indophenol compound in an alkaline medium. The intensity of this color, measured by absorbance at ~630 nm, is directly proportional to the amount of ammonia produced and thus to the urease activity.[9]

Experimental Workflow for Urease Inhibition Assay

Urease_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction (37°C) cluster_detection Colorimetric Detection Reagents Prepare Reagents: - Urease Enzyme Solution - Urea Substrate - Buffers & Controls - EFTA Dilutions Preincubation 1. Add Urease Enzyme & EFTA/Controls to Plate Reagents->Preincubation Reaction 2. Add Urea Substrate to Initiate Reaction Incubate 3. Incubate for 30 min AddReagents 4. Add Phenol & Hypochlorite Reagents (Berthelot) Incubate->AddReagents ColorDev 5. Incubate for 30 min for Color Development Read 6. Endpoint Read: Absorbance @ 630 nm

Caption: Workflow for the endpoint urease inhibition assay.

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Test Compound (EFTA) Synthesized as per internal methodsThe inhibitor being studied.
Jack Bean Urease Sigma-Aldrich (e.g., type IX)The target enzyme.
Urea Sigma-AldrichEnzyme substrate.
Thiourea Sigma-AldrichPositive control inhibitor.
Phosphate Buffer 100 mM, pH 6.8Maintains optimal pH for enzyme activity.
Phenol Reagent 1% (w/v) phenol, 0.005% (w/v) sodium nitroprussideBerthelot Reagent 1.
Alkali Reagent 0.5% (w/v) NaOH, 0.1% active chloride (from NaOCl)Berthelot Reagent 2.
Equipment 96-well clear, flat-bottom plates, IncubatorAssay vessel and temperature control.
Microplate readerTo measure endpoint absorbance.
Step-by-Step Protocol

1. Reagent Preparation:

  • Urease Working Solution: Prepare a solution of Jack Bean Urease in phosphate buffer. The exact concentration should be optimized to ensure the final absorbance of the vehicle control is within the linear range of the spectrophotometer (typically 0.8-1.2).
  • Urea Substrate Solution (500 mM): Dissolve urea in phosphate buffer.[10]
  • EFTA/Thiourea Working Solutions: Prepare serial dilutions in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is consistent across all wells and does not exceed 1-2%.

2. Assay Plate Setup (Endpoint):

  • In a 96-well plate, add 5 µL of the respective EFTA dilution, positive control (Thiourea), or solvent (for vehicle control).
  • Add 25 µL of the Urease Working Solution to all wells except the blank.
  • Add 25 µL of buffer to the blank wells.
  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 55 µL of the Urea Substrate Solution to all wells.
  • Incubate the plate at 37°C for 30 minutes.[11]

4. Color Development (Berthelot Reaction):

  • Add 70 µL of the Phenol Reagent to each well, followed by 70 µL of the Alkali Reagent.
  • Mix thoroughly on a plate shaker.
  • Incubate at 37°C for 30 minutes, protected from light, to allow for full color development.[11]

5. Measurement:

  • Measure the absorbance of each well at 625-670 nm (630 nm is common) in an endpoint mode.[9]
Data Analysis and Interpretation
  • Correct for Blank: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula for each EFTA concentration: % Inhibition = [1 - (OD_inhibitor / OD_vehicle)] * 100 Where OD_inhibitor is the blank-corrected absorbance of the EFTA well and OD_vehicle is the blank-corrected absorbance of the vehicle control.[9]

  • Determine IC₅₀ Value: As with the CA assay, plot Percent Inhibition vs. log[EFTA] and use non-linear regression to determine the IC₅₀ value.

References

  • Hebel-Gerber, A., et al. (2021). Urease Inhibition Assay. Bio-protocol. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345. Retrieved from [Link]

  • Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Retrieved from [Link]

  • Shapiro, A. (2017). Response to "Can anyone provide me the protocol of finding Urease inhibition assay of natural source?". ResearchGate. Retrieved from [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Büber, E., et al. (2019). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1308–1314. Retrieved from [Link]

  • Hassan, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32473–32488. Retrieved from [Link]

  • Defalco, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. Retrieved from [Link]

  • Hassan, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ResearchGate. Retrieved from [Link]

  • Hassan, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]

  • Angeli, A., et al. (2024). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337798. Retrieved from [Link]

  • Al-Jaf, H. A. H., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Pan, C., et al. (2008). Synthesis of Novel Derivatives of 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole as Potential HIV-1 NNRTIs. Archiv der Pharmazie, 341(6), 382-388. Retrieved from [Link]

  • Hussain, E. M. (2010). Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Science, 23(3). Retrieved from [Link]

  • Imasheva, A. A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(11), 2530. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2022(2), M1367. Retrieved from [Link]

  • Meegan, M. J., et al. (2013). Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents. Bioorganic & Medicinal Chemistry, 21(8), 2195-2211. Retrieved from [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some 3-(Arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole Derivatives and Their Anticonvulsant Activity. Turkish Journal of Chemistry, 28(5), 559-571. Retrieved from [Link]

Sources

Application Notes and Protocols for the S-Alkylation of 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The specific compound, 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol, is a versatile precursor for creating novel therapeutic agents.[5] S-alkylation of the thiol group is a critical modification that allows for the introduction of various functionalities, significantly impacting the molecule's pharmacological profile.[6][7]

Mechanistic Insights into S-Alkylation

The S-alkylation of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a nucleophilic substitution reaction. The triazole can exist in thione-thiol tautomeric forms.[8] In a basic medium, the thiol form predominates, and the sulfur atom becomes a potent nucleophile. This nucleophilic sulfur then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-sulfur bond.

Several factors influence the regioselectivity of the alkylation. While S-alkylation is generally favored, N-alkylation can also occur under certain conditions.[9][10] The choice of base, solvent, and reaction temperature are crucial in directing the reaction towards the desired S-alkylated product. The use of a base such as potassium hydroxide or sodium hydroxide in a polar solvent like ethanol promotes the formation of the thiolate anion, enhancing its nucleophilicity and favoring S-alkylation.[6][11]

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the S-alkylation of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with an alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol≥98%Commercially AvailableStore in a cool, dry place.
Alkyl Halide (e.g., benzyl bromide, ethyl bromoacetate)≥98%Commercially AvailableHandle in a fume hood with appropriate personal protective equipment.
EthanolAnhydrousCommercially AvailableUse of anhydrous solvent is recommended to minimize side reactions.
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)ACS Reagent GradeCommercially AvailablePrepare a fresh solution for each reaction.
Distilled WaterFor workup and washing.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Commercially AvailableFor monitoring reaction progress.
Column Chromatography Silica Gel60-120 meshCommercially AvailableFor purification of the final product.
Reaction Workflow

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dissolve_Triazole Dissolve Triazole & Base in Ethanol Add_Alkyl_Halide Add Alkyl Halide Dropwise Dissolve_Triazole->Add_Alkyl_Halide Stir at RT Reflux Reflux and Monitor by TLC Add_Alkyl_Halide->Reflux Heat Cool_and_Precipitate Cool and Precipitate in Cold Water Reflux->Cool_and_Precipitate Reaction Complete Filter_and_Wash Filter, Wash with Water, and Dry Cool_and_Precipitate->Filter_and_Wash Recrystallize Recrystallize from Ethanol Filter_and_Wash->Recrystallize Characterize Characterize Product (NMR, IR, MS) Recrystallize->Characterize

Caption: Experimental workflow for S-alkylation.

Detailed Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol and 1.1 equivalents of potassium hydroxide in a minimal amount of absolute ethanol. Stir the mixture at room temperature for 30 minutes.

  • Reaction: To the stirring solution, add 1.1 equivalents of the desired alkyl halide dropwise. After the addition is complete, heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting triazole spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Isolation: The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.

  • Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[9]

  • Characterization: Confirm the structure of the synthesized S-alkylated derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1][6][12]

Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected yields for the S-alkylation with different alkylating agents.

Alkylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Benzyl BromideKOHEthanol2-370-85
Ethyl BromoacetateNaOHEthanol3-465-80
Phenacyl BromideKOHEthanol2-375-90

Note: Yields are dependent on the specific substrate and reaction conditions and may require optimization.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the use of anhydrous solvent.
Loss of product during workup.Ensure complete precipitation by using a sufficient volume of cold water. Be careful during filtration and washing steps.
Formation of Byproducts (e.g., N-alkylation) Reaction conditions favor N-alkylation.Use a milder base or lower reaction temperature. The choice of solvent can also influence regioselectivity.
Difficulty in Purification Product is an oil or difficult to crystallize.Purify by column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.

Chemical Reaction Mechanism

S_Alkylation_Mechanism Triazole <[Triazole-SH] + OH⁻> r1 Triazole->r1 AlkylHalide r2 AlkylHalide->r2 Thiolate <[Triazole-S]⁻ + H₂O> Thiolate->r2 TransitionState <[Triazole-S---R---X]⁻> r3 TransitionState->r3 Product <[Triazole-S-R] + X⁻> r1->Thiolate Deprotonation r2->TransitionState Nucleophilic Attack (SN2) r3->Product Halide Departure

Caption: Mechanism of S-alkylation.

Conclusion

The S-alkylation of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a robust and versatile method for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. This protocol provides a solid foundation for researchers to explore the synthesis of a diverse library of S-alkylated triazole derivatives. The key to success lies in the careful control of reaction conditions to ensure high yields and regioselectivity.

References

  • Barbuceanu, S. F., Olaru, O. T., Socea, L. I., Draghici, C., Saramet, G., Baraitareanu, S., ... & Barbuceanu, F. (2019). S-Alkylated 1, 2, 4-Triazoles Derivatives. Synthesis, Spectral Analysis and Cytotoxicity Evaluation. REV. CHIM.(Bucharest), 70(1), 1-6.
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (URL: [Link])

  • Request PDF. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. (URL: [Link])

  • 4-Amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. Chem-Impex. (URL: [Link])

  • Kapri, K. P., & Shrestha, R. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1, 29-35.
  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][6][9] triazole-3-thiol derivatives and Antifungal activity. (URL: [Link])

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2016). Regioselectivity of the alkylation of S-substituted 1, 2, 4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 1-9.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (URL: [Link])

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. (URL: [Link])

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. (URL: [Link])

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (URL: [Link])

  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine: science and practice, 14(3), 309-314.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][6][9]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

  • synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (URL: [Link])

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (URL: [Link])

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. (URL: [Link])

  • Synthesis of Novel Derivatives of 4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole as Potential HIV-1 NNRTIs. (URL: [Link])

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. (URL: [Link])

  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). (URL: [Link])

  • Synthesis and evaluation of 4-amino-5-phenyl-4 H-[5][6][9]-triazole-3-thiol derivatives as antimicrobial agents. (URL: [Link])

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Application Note: Quantitative Determination of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in common biological matrices, including plasma, urine, and tissue homogenates. The methodology detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The protocol emphasizes a holistic approach, from sample preparation to method validation, grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Introduction: The Rationale Behind the Method

The analysis of novel chemical entities in biological matrices is a cornerstone of drug discovery and development. The target analyte, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, is a small molecule containing a triazole core, a structure common in pharmaceuticals.[1] Accurate quantification of this compound in biological samples is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and wide dynamic range.[2]

The development of a reliable LC-MS/MS method necessitates a systematic approach. Key considerations include the physicochemical properties of the analyte, the complexity of the biological matrix, and the required sensitivity of the assay. This protocol has been designed to address these challenges by providing a detailed guide to sample preparation, chromatographic separation, mass spectrometric detection, and method validation, in accordance with international guidelines.[3][4][5]

Analyte Characteristics and Internal Standard Selection

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective analytical method. While specific experimental data for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is not widely available, its structure suggests it is a relatively polar molecule with a molecular weight amenable to LC-MS analysis. The presence of the triazole ring and amine group suggests it will readily protonate, making it suitable for positive ion electrospray ionization (ESI).

Internal Standard (IS): The use of a suitable internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal IS is a stable, isotopically labeled version of the analyte. If an isotopically labeled standard is unavailable, a structural analog with similar chromatographic and ionization properties should be used. For this protocol, we propose the use of a stable isotope-labeled (e.g., ¹³C₃, ¹⁵N₁) 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine as the ideal IS. If unavailable, a close structural analog from the triazole family could be considered, but would require more extensive validation to ensure it adequately tracks the analyte's behavior.[6]

Sample Preparation: A Matrix-Specific Approach

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[7][8] The choice of technique depends on the matrix and the desired level of cleanliness.

Plasma: Protein Precipitation (PPT)

For plasma samples, protein precipitation is a rapid and effective method for removing the majority of proteins that can interfere with the analysis.[9][10]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Urine: Dilute-and-Shoot or Liquid-Liquid Extraction (LLE)

For urine, a "dilute-and-shoot" approach can be sufficient if the analyte concentration is high. However, for lower concentrations, LLE provides a cleaner extract.[11][12]

Protocol (LLE):

  • To 200 µL of urine sample, add 10 µL of internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Tissue Homogenate: Solid-Phase Extraction (SPE)

Tissue samples require initial homogenization. Following homogenization, SPE is recommended for a thorough cleanup.[13][14]

Protocol (SPE):

  • Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • To 500 µL of the homogenate, add 25 µL of internal standard working solution.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Method: The Core of the Analysis

The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity and selectivity.

Liquid Chromatography

A reversed-phase separation on a C18 column is a suitable starting point for a polar compound like the target analyte.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions: The specific MRM transitions for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine and its internal standard must be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions should be selected based on their stability and intensity.[15]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Analyte (Quantifier) To be determinedTo be determined100OptimizedOptimized
Analyte (Qualifier) To be determinedTo be determined100OptimizedOptimized
Internal Standard To be determinedTo be determined100OptimizedOptimized

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to demonstrate its reliability for the intended application. The validation should be performed in accordance with the principles outlined by regulatory agencies such as the FDA and EMA.[3][4][16]

Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the ionization efficiency of the analyte due to co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis and Reporting

The concentration of the analyte in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The results should be reported with appropriate units and a clear description of the method used.

Visualizing the Workflow

Sample Preparation Workflow

cluster_plasma Plasma cluster_urine Urine cluster_tissue Tissue p1 Plasma Sample p2 Add IS p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Evaporate & Reconstitute p4->p5 analysis LC-MS/MS Analysis p5->analysis u1 Urine Sample u2 Add IS u1->u2 u3 Liquid-Liquid Extraction (MTBE) u2->u3 u4 Separate Layers u3->u4 u5 Evaporate & Reconstitute u4->u5 u5->analysis t1 Tissue Homogenate t2 Add IS t1->t2 t3 Solid-Phase Extraction t2->t3 t4 Elute t3->t4 t5 Evaporate & Reconstitute t4->t5 t5->analysis

Caption: A generalized workflow for the preparation of biological samples.

LC-MS/MS Analysis Logic

sample Prepared Sample lc LC Separation (C18) sample->lc esi Electrospray Ionization (+) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: The logical flow of the LC-MS/MS analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in biological matrices. By following the outlined procedures for sample preparation, LC-MS/MS analysis, and method validation, researchers can obtain high-quality, reliable data to support their drug development programs. The principles and techniques described herein are also adaptable for the analysis of other similar small molecules.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • National Center for Biotechnology Information. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2012). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]

  • Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

  • Journal of Analytical Toxicology. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review. [Link]

  • SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

  • Journal of AOAC International. (2005). Determination of 22 triazole compounds including parent fungicides and metabolites in apples, peaches, flour, and water by liquid chromatography/tandem mass spectrometry. [Link]

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  • Agilent Technologies. Optimizing the Agilent Multimode Source. [Link]

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  • Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

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  • Shimadzu. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

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  • European Union Reference Laboratory for Pesticides. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). [Link]

  • ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. (2012). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. [Link]

  • National Center for Biotechnology Information. (2013). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]

  • ResearchGate. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

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  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

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  • Preprints.org. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-bromophenyl)acetamide. [Link]

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Crystallization techniques for obtaining single crystals of furan-containing triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Crystallization Techniques for Obtaining Single Crystals of Furan-Containing Triazoles Audience: Researchers, scientists, and drug development professionals.

Foreword: The Structural Imperative for Furan-Containing Triazoles

In modern drug discovery, the precise three-dimensional structure of a molecule is not merely academic; it is the blueprint for understanding its function, mechanism of action, and potential for optimization. Furan-containing triazoles represent a class of heterocyclic compounds with significant therapeutic potential, owing to the unique electronic and structural properties conferred by their respective rings. The triazole moiety offers a stable, aromatic core with hydrogen bonding capabilities, while the furan ring introduces specific steric and electronic features.[1][2] Obtaining a high-resolution single-crystal X-ray structure is the gold standard for unambiguously determining molecular geometry, conformation, and intermolecular interactions.[3] This structural insight is paramount for structure-activity relationship (SAR) studies and rational drug design.

However, the path from a purified powder to a diffraction-quality single crystal is often more of an art than a science, fraught with challenges like oiling out, powder precipitation, and the formation of multi-crystalline aggregates.[4][5] This guide provides a detailed framework, grounded in the principles of physical chemistry, to systematically approach the crystallization of furan-containing triazoles. It moves beyond simple recipes to explain the causality behind methodological choices, empowering the researcher to troubleshoot and optimize the crystallization process intelligently.

The Foundation: Understanding Crystallization

Crystallization is a thermodynamic process of self-assembly where solute molecules in a supersaturated solution arrange themselves into a highly ordered, repeating lattice structure.[6] The entire process hinges on carefully controlling the transition from a stable, undersaturated solution to a metastable, supersaturated state, where nucleation and subsequent crystal growth can occur.

The Three Zones of Crystallization

A solution's concentration-temperature profile can be divided into three critical regions:

  • Stable (Undersaturated) Zone: The solute is fully dissolved, and crystallization is thermodynamically impossible.

  • Metastable (Supersaturated) Zone: The solution contains more dissolved solute than it thermodynamically should. While thermodynamically unstable, this state is kinetically stable enough to require an energy barrier to be overcome for nucleation to begin. This is the ideal zone for growing large, high-quality single crystals.[7]

  • Labile (Unstable) Zone: The concentration of the solute is so high that spontaneous, rapid nucleation occurs, often leading to the formation of amorphous powder or a multitude of tiny, unusable microcrystals.[7]

The primary goal of any crystallization technique is to guide the solution slowly into the metastable zone and maintain it there, allowing a small number of nuclei to form and grow in a controlled manner.[5][6]

cluster_0 The Crystallization Process A Undersaturated Solution (Stable Zone) B Supersaturated Solution (Metastable Zone) A->B Induce Supersaturation (e.g., Evaporation, Cooling) C Nucleation (Formation of Crystal Seeds) B->C Overcome Energy Barrier F Labile Zone (Rapid Precipitation) B->F Too Rapid Change D Crystal Growth C->D Controlled Growth E Single Crystal D->E G Amorphous Powder or Microcrystals F->G

Caption: The crystallization pathway from a stable solution to a single crystal.

Pre-Crystallization: Setting the Stage for Success

The quality of the final crystal is directly dependent on the preparation before the first crystallization experiment is even set up.

The Purity Mandate

The single most critical factor for successful crystallization is the purity of the starting material.[8] Impurities can act as nucleation inhibitors or, conversely, as indiscriminate nucleation sites, leading to a shower of small crystals.[9] They can also be incorporated into the crystal lattice, disrupting its order and degrading diffraction quality.

  • Recommendation: The compound should be at least 95% pure, and ideally >99% pure, as determined by methods like NMR, LC-MS, or elemental analysis. Perform a final purification step (e.g., flash chromatography or preparative HPLC) immediately before attempting crystallization.

The Art of Solvent Selection

Choosing the right solvent or solvent system is the cornerstone of the crystallization strategy.[10][11] The ideal solvent should exhibit moderate solubility for the furan-containing triazole, following the classic rule: "soluble when hot, sparingly soluble or insoluble when cold."[12]

Protocol 1: Systematic Solvent Screening

  • Preparation: Place 5-10 mg of your purified compound into several small, clean vials (e.g., 1-dram vials).

  • Solvent Addition: To each vial, add a different solvent dropwise (0.2-0.5 mL). Test a range of solvents with varying polarities and functional groups (see Table 1).

  • Room Temperature Observation: Vigorously stir or sonicate each vial. Observe and record the solubility at room temperature.

    • Insoluble: The compound does not dissolve at all.

    • Sparingly Soluble: Some solid remains, but a significant portion appears to have dissolved.

    • Soluble: The compound dissolves completely.

  • Hot Observation: For vials where the compound was insoluble or sparingly soluble, gently heat the mixture in a sand or water bath.[4] Record the solubility at the elevated temperature.

  • Analysis:

    • Ideal for Slow Cooling: A solvent that dissolves the compound completely when hot but shows low solubility at room temperature is a prime candidate for thermal recrystallization.[13]

    • Ideal for Slow Evaporation: A solvent that dissolves the compound at room temperature but is not an exceptionally good solvent (i.e., requires a reasonable volume) can be used for slow evaporation.[14]

    • Ideal for Vapor/Solvent Diffusion: A pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and completely insoluble in the other ("bad" or anti-solvent) is required for diffusion methods.[15][16]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Characteristics & Potential Role
Non-Polar
n-Hexane691.9Often used as an anti-solvent (precipitant).[11]
Toluene1112.4Aromatic solvent, may engage in π-π stacking with furan/triazole rings.[10]
Diethyl Ether354.3Volatile; good as an anti-solvent or for rapid evaporation.[17]
Polar Aprotic
Dichloromethane (DCM)409.1Highly volatile, often gives crystals but can evaporate too quickly.[17]
Tetrahydrofuran (THF)667.5Good general solvent, can be used in cooling methods.[8]
Ethyl Acetate (EtOAc)776.0Excellent general-purpose solvent for many organic compounds.[18][19]
Acetone5621Good solvent for many triazoles, but can be too volatile.[12]
Acetonitrile (ACN)8238Polar, often a good choice for heterocyclic compounds.[18]
Dimethylformamide (DMF)15337High boiling point, dissolves many heterocycles.[18]
Polar Protic
Methanol (MeOH)6533Can form H-bonds with the triazole ring; may be too good a solvent.[12]
Ethanol (EtOH)7824A very common and effective crystallization solvent.[12]
Isopropanol (IPA)8218Less volatile than EtOH, good for slowing down evaporation/cooling.
Water10080Effective for more polar triazoles or as an anti-solvent.[12]
Table 1: Common solvents for crystallization screening, ordered by polarity.

Core Crystallization Methodologies

Based on the solubility screening, select one or more of the following techniques. It is highly recommended to set up multiple crystallization experiments in parallel using different solvents and methods.[20]

Start Solubility Screening Results Cond1 Soluble Hot, Insoluble Cold? Start->Cond1 Cond2 Moderately Soluble at Room Temp? Cond1->Cond2 No Method1 Slow Cooling (Thermal Recrystallization) Cond1->Method1 Yes Cond3 Soluble in Solvent A, Insoluble in Solvent B? Cond2->Cond3 No Method2 Slow Evaporation Cond2->Method2 Yes Method3 Vapor Diffusion or Solvent Layering Cond3->Method3 Yes End No Suitable Condition? Re-evaluate Solvents or Further Purify Compound Cond3->End No

Caption: Decision workflow for selecting a crystallization technique.

Slow Evaporation
  • Principle: Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent evaporates.[16]

  • Causality: This is often the simplest method. The slow rate of evaporation allows molecules to deposit onto existing nucleation sites in an orderly fashion. The choice of a moderately volatile solvent is key; highly volatile solvents like DCM or ether often evaporate too quickly, leading to rapid precipitation.[10][17]

Protocol 2: Slow Evaporation

  • Dissolution: Dissolve the furan-containing triazole in a suitable solvent (identified from screening) to create a nearly saturated solution. Use a tall, narrow vessel like a test tube or an NMR tube to minimize the surface area for evaporation.[14]

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Evaporation Control: Cover the vial with parafilm and puncture it with a needle. One or two small holes are usually sufficient.[4][14] A larger number of holes will increase the evaporation rate.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[8] Check for crystal growth every few days without disturbing the vial.

Slow Cooling (Thermal Recrystallization)
  • Principle: Supersaturation is induced by lowering the temperature of a saturated solution, thereby decreasing the solubility of the compound.[16]

  • Causality: This method is effective for compounds whose solubility is highly dependent on temperature.[21] The key is to cool the solution very slowly. Rapid cooling ("crash cooling") forces the solution deep into the labile zone, causing rapid precipitation of powder.[13] Slow cooling keeps the solution in the metastable zone for longer, promoting the growth of fewer, larger crystals.[10]

Protocol 3: Slow Cooling

  • Dissolution: In a small Erlenmeyer flask, add the minimum amount of hot solvent to the compound to achieve complete dissolution.[13]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature. To slow the rate of cooling further, the flask can be placed inside a Dewar filled with warm water or insulated with cotton wool.[6][10]

  • Low Temperature Incubation: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.[10] This transfer should also be done gradually if possible.

Vapor Diffusion
  • Principle: A volatile anti-solvent (in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound in a less volatile solvent, gradually reducing the compound's solubility to the point of supersaturation.[15][16]

  • Causality: This is arguably the most successful and controlled method for growing high-quality single crystals from milligram quantities.[8][17] The extremely slow change in solvent composition maintains the system in the metastable zone for an extended period, allowing for methodical crystal growth.

Protocol 4: Vapor Diffusion

  • Preparation: In a small, open vial (e.g., 0.5-dram), dissolve 5-15 mg of the compound in a minimal amount of a "good," less volatile solvent (e.g., toluene, THF, acetonitrile).[8]

  • Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Anti-Solvent Addition: Add a larger volume (1-3 mL) of a volatile "bad" solvent (anti-solvent), such as pentane, hexane, or diethyl ether, to the bottom of the larger container.[8][15] Ensure the level of the anti-solvent is below the top of the inner vial.[4]

  • Sealing and Incubation: Tightly seal the outer container and leave it undisturbed. Crystals typically form at the bottom of the inner vial over several days to weeks.

Solvent Layering (Liquid-Liquid Diffusion)
  • Principle: Similar to vapor diffusion, but relies on the slow diffusion across the liquid-liquid interface between a solution of the compound and an anti-solvent.[15]

  • Causality: This method requires that the anti-solvent be less dense than the solvent containing the compound, allowing it to be carefully layered on top. The slow diffusion at the interface creates a localized region of supersaturation where crystals can grow.[20] This technique works best in narrow vessels like NMR tubes to maximize the interface length and slow the diffusion process.[15]

Protocol 5: Solvent Layering

  • Dissolution: Dissolve the compound in a minimal amount of the "good," denser solvent in the bottom of a narrow test tube or NMR tube.

  • Layering: Using a syringe or pipette, carefully and slowly add the "bad," less dense anti-solvent down the side of the tube to form a distinct layer on top of the solution.[5] A buffer layer of a third solvent, like toluene, can sometimes be used to further slow diffusion.[10]

  • Incubation: Seal the tube and leave it in an undisturbed location. Crystals will typically form at the interface of the two solvents.

Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution is not sufficiently supersaturated; Compound is too soluble.Allow more solvent to evaporate; Add a small amount of anti-solvent; Cool the solution to a lower temperature.[4]
"Oiling Out" Compound's melting point is lower than the solution temperature; Cooling is too rapid; High concentration of impurities.[4]Reheat to dissolve the oil, add a small amount of additional "good" solvent, and cool much more slowly.[4] Try a different solvent system. Further purify the compound.
Formation of Powder/Microcrystals Nucleation rate is too high; Solution is too concentrated (deep in the labile zone); Cooling/evaporation is too fast.[4]Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly).[4] Ensure the starting material is highly pure.[4]
Poor Crystal Quality (Needles, Plates) Nucleation rate is too high; Presence of impurities.[4][9]Slow down the crystallization process (slower cooling/evaporation). Try a different solvent; aromatic solvents like toluene can sometimes promote better packing.[10]
Table 2: A guide to troubleshooting common crystallization problems.

Concluding Remarks

Successfully obtaining a single crystal of a novel furan-containing triazole is a significant milestone in its development pathway. The process requires patience, meticulous technique, and a systematic approach. By understanding the fundamental principles of crystallization and methodically exploring variables such as purity, solvent, and technique, researchers can significantly increase their chances of success. Remember that every compound is unique, and the optimal conditions are often found through careful, parallel screening and iterative optimization.

References

  • Boyle, P. D. (2017). Getting crystals your crystallographer will treasure: a beginner’s guide. Crystallography Reviews, 23(3), 1-19. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1763. Available at: [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(1), 142-148. Available at: [Link]

  • University of Washington. (n.d.). Slow Evaporation Method. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds?. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Department of Chemistry. Retrieved from [Link]

  • Northwestern University. (n.d.). Crystallization Guide. IMSERC. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Retrieved from [Link]

  • Pusey, M. L., et al. (2001). A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals. Acta Crystallographica Section D: Biological Crystallography, 57(5), 729-732. Available at: [Link]

  • University of Florida. (n.d.). Crystal Growing Tips. Center for X-ray Crystallography. Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals using thermal recrystallization. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chen, S., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 11(4), 978-984. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Technobis. (2024). Growing X-ray quality single crystals reliably and consistently. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly-Emissive Solution-Grown Furan/Phenylene Co-Oligomer Single Crystals. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(11), 1599. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Wikipedia. (n.d.). Furan. Retrieved from [Link]

  • Sullivan, O., et al. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 12(11), 1612. Available at: [Link]

  • Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Retrieved from [Link]

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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of 4-Amino-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Versatile Scaffold of 4-Amino-1,2,4-triazole

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4][5] Among these, analogs built upon the 4-amino-1,2,4-triazole framework are of particular interest. The presence of the 4-amino group provides a synthetically tractable handle for molecular diversification, allowing for the systematic exploration of chemical space to optimize potency and selectivity.

Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process.[1] By methodically altering specific substituents on the triazole core and observing the corresponding changes in biological activity, researchers can decipher the molecular features essential for a desired therapeutic effect. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies essential for conducting successful SAR studies on 4-amino-1,2,4-triazole analogs, aimed at researchers and drug development professionals.

Chapter 1: Foundational SAR Principles and Experimental Workflow

The biological efficacy of 4-amino-1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents. The most common points of modification are the 4-amino group itself and the substituents at the C3 and C5 positions of the triazole ring.

  • The 4-Amino Group: This position is frequently modified through condensation with various aldehydes and ketones to form Schiff bases.[4][6] The electronic properties of the substituent on the resulting imine are critical; electron-withdrawing groups often enhance antibacterial activity, while electron-donating groups may favor antifungal properties.[1]

  • The C5-Position: The substituent at this position significantly impacts the molecule's overall lipophilicity and steric profile. Aromatic or heteroaromatic rings are common, and their substitution patterns (e.g., with halogens or methoxy groups) can fine-tune activity.[1][2]

  • The C3-Position: This position is often occupied by a thiol group (-SH), which exists in tautomeric equilibrium with its thione form.[4][7] This thiol group can serve as an anchor for further derivatization or as a key interacting moiety with biological targets.[7]

The systematic investigation of these modifications follows a well-defined workflow, beginning with rational design and culminating in lead optimization.

SAR_Workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: Biological Evaluation cluster_analysis Phase 3: Analysis & Optimization A Library Design (Target Identification & Virtual Screening) B Synthesis of Core (4-Amino-1,2,4-triazole) A->B C Analog Derivatization (e.g., Schiff Bases, C5-Analogs) B->C D Structural Characterization (NMR, MS, FT-IR) C->D E Primary In Vitro Screening (e.g., Antimicrobial, Cytotoxicity Assays) D->E Test Analogs F Hit Identification (Active Compounds Identified) E->F G Secondary Assays (Dose-Response, Selectivity) F->G H Data Collation & SAR Analysis G->H Generate Data I In Silico Modeling (Docking, QSAR) H->I J Lead Optimization (Iterative Redesign & Synthesis) I->J J->C Refine Library

Caption: General workflow for SAR studies of novel triazole derivatives.

Chapter 2: Synthesis and Characterization Protocols

The foundation of any SAR study is the robust synthesis of a diverse library of analogs. All synthesized compounds must be rigorously characterized to confirm their structure and purity before biological testing.

Protocol 2.1: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol Core

This protocol describes a common multi-step synthesis to create the versatile triazole-thiol nucleus.

Materials:

  • Substituted Benzoic Acid

  • Thionyl Chloride (SOCl₂)

  • Hydrazine Hydrate (80%)

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol, Diethyl Ether

Procedure:

  • Step 1: Synthesis of Benzohydrazide.

    • A mixture of the desired substituted benzoic acid (0.1 mol) and thionyl chloride (0.2 mol) is refluxed for 2-3 hours. Excess thionyl chloride is removed under reduced pressure.

    • The resulting acid chloride is slowly added to a cooled solution of hydrazine hydrate (0.2 mol) in ethanol. The mixture is stirred for 1 hour.

    • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the corresponding benzohydrazide.

    • Scientist's Note: This is a standard conversion of a carboxylic acid to a hydrazide. Using an excess of hydrazine hydrate ensures complete reaction of the highly reactive acid chloride intermediate.

  • Step 2: Formation of Potassium Dithiocarbazinate Salt.

    • The synthesized benzohydrazide (0.05 mol) is dissolved in a cold solution of potassium hydroxide (0.05 mol) in absolute ethanol.

    • Carbon disulfide (0.05 mol) is added dropwise while stirring and maintaining the temperature below 10°C.

    • The mixture is stirred for 12-16 hours at room temperature. The precipitated salt is filtered, washed with cold diethyl ether, and dried.[8]

    • Rationale: The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of CS₂. The basic KOH facilitates the reaction and forms the potassium salt.

  • Step 3: Cyclization to form 4-Amino-1,2,4-triazole-3-thiol.

    • The potassium salt (0.03 mol) and hydrazine hydrate (0.06 mol) are refluxed in water for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases.

    • The reaction mixture is cooled and acidified with a dilute solution of hydrochloric acid or acetic acid.

    • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.[8]

    • Rationale: The excess hydrazine hydrate acts as both a reactant and a solvent. The intramolecular cyclization is driven by heating, leading to the formation of the stable triazole ring and elimination of H₂S.

Protocol 2.2: Synthesis of Schiff Base Derivatives

This protocol details the condensation of the 4-amino group with an aldehyde to form an imine (Schiff base).

Materials:

  • 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol (from Protocol 2.1)

  • Substituted Aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Glacial Acetic Acid

  • Catalytic amount of Glacial Acetic Acid (if using ethanol as solvent)

Procedure:

  • Dissolve the triazole core (0.01 mol) in ethanol (20 mL).

  • Add the desired substituted aldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[9]

  • Reflux the mixture for 3-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol, DMF) may be required for purification.[6]

  • Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the 4-amino group of the triazole. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base.

Protocol 2.3: Structural Characterization

Confirm the identity and purity of all synthesized compounds using standard spectroscopic methods.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of key functional groups. For Schiff bases, look for the disappearance of the N-H stretching bands of the primary amine (around 3200-3300 cm⁻¹) and the appearance of a C=N stretching band (around 1600-1640 cm⁻¹).[2][10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the proton environment. Key signals include the aromatic protons, the triazole ring protons (often singlets around 8-9 ppm), and the characteristic singlet for the imine proton (-N=CH-) typically found between 8-10 ppm.[2][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirm the carbon skeleton. Look for the imine carbon signal (around 155-165 ppm) and the signals for the triazole ring carbons.[2][10]

  • MS (Mass Spectrometry): Determine the molecular weight of the compound, confirming the expected molecular formula (e.g., via ESI-MS to find the [M+H]⁺ peak).[2][10]

Chapter 3: Biological Evaluation Protocols

Once a library of analogs is synthesized and characterized, the next step is to evaluate their biological activity. The choice of assays depends on the therapeutic target. Below are representative protocols for common activities associated with this scaffold.

Protocol 3.1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer).[6][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized triazole analogs dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.[6]

  • Self-Validation: The inclusion of both positive and negative (vehicle) controls is essential for validating the assay results. Consistent results across replicate wells ensure the reliability of the data.

Protocol 3.2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[10]

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Synthesized compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Standard drug (e.g., Phenytoin).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing but allow free access to water.

  • Dosing: Administer the test compounds intraperitoneally (i.p.) or orally at a fixed dose (e.g., 100 mg/kg). The control group receives the vehicle, and the positive control group receives the standard drug.[10]

  • MES Induction: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The absence of the tonic hind limb extension is considered the endpoint, indicating that the compound has protected the animal from the induced seizure.

  • Data Analysis: Express the results as the percentage of animals protected in each group. Calculate the % Protection using the formula: % Protection = [(Control - Test) / Control] x 100, where Control and Test refer to the duration of the seizure phase.[2]

  • Trustworthiness: A neurotoxicity test, such as the rotarod test, should be performed concurrently to ensure that the observed anticonvulsant effect is not due to motor impairment.[12]

Chapter 4: Data Interpretation and SAR Analysis

The culmination of the synthesis and testing phases is the analysis of the collected data to establish clear Structure-Activity Relationships.

Data Presentation

Organizing the data in a clear, tabular format is crucial for identifying trends.

Compound IDR¹ (at C5)R² (at 4-Imine)IC₅₀ (µM) vs. MCF-7[6]% Protection (MES Test @ 100 mg/kg)[2][10]
1a -PhenylH>10015%
1b -Phenyl4-Chlorophenyl45.264%
1c -Phenyl4-Methoxyphenyl89.730%
2a 4-ChlorophenylH65.135%
2b 4-Chlorophenyl4-Chlorophenyl12.5 78%
2c 4-Chlorophenyl4-Methoxyphenyl33.855%

Data is hypothetical and for illustrative purposes only.

Drawing SAR Conclusions
  • Impact of 4-Imine Substitution (R²): The formation of a Schiff base at the 4-amino position is critical for both anticancer and anticonvulsant activity (compare 1a and 2a to their derivatives).

  • Electronic Effects on R²: An electron-withdrawing group (EWG) like chlorine on the R² phenyl ring (1b , 2b ) consistently improves activity compared to an electron-donating group (EDG) like methoxy (1c , 2c ). This suggests that reduced electron density on the imine nitrogen might be favorable for target interaction.

  • Impact of C5-Substitution (R¹): The presence of an EWG (chlorine) on the C5-phenyl ring (2a-c ) generally enhances potency compared to the unsubstituted phenyl ring (1a-c ).

  • Synergistic Effects: The most potent compound (2b ) combines favorable substitutions at both the R¹ and R² positions, highlighting a synergistic effect between these two modification sites.

These initial findings can be further rationalized and expanded using computational tools like molecular docking to predict binding modes or QSAR (Quantitative Structure-Activity Relationship) to build statistical models that correlate physicochemical properties with biological activity.[13][14]

SAR_Logic cluster_core Core Structure cluster_mods Modifications cluster_activity Biological Activity cluster_refine Refinements Core 4-Amino-1,2,4-Triazole Mod1 Add C5-Aryl Group (e.g., Phenyl) Core->Mod1 Mod2 Form Schiff Base (at 4-Amino) Core->Mod2 Act_Low Low Activity Mod1->Act_Low Mod2->Act_Low Refine1 Add EWG to C5-Aryl (e.g., -Cl) Act_Low->Refine1 Refine2 Add EWG to Schiff Base (e.g., -Cl) Act_Low->Refine2 Act_High High Activity Refine1->Act_High Refine2->Act_High

Caption: Logical relationship map for improving the activity of triazole analogs.

Conclusion

The 4-amino-1,2,4-triazole scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. A systematic and well-executed SAR study, integrating robust synthesis, rigorous biological evaluation, and logical data analysis, is the most effective path to unlocking its full potential. The protocols and principles outlined in this guide provide a foundational framework for researchers to rationally design and optimize novel analogs with enhanced potency, selectivity, and drug-like properties.

References

  • Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity Source: ResearchGate URL: [Link]

  • Title: Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity Source: SciSpace URL: [Link]

  • Title: Process for the synthesis of 4-amino-1,2,4-(4h)
  • Title: Current research trends of 1,2,4-triazole derivatives biological activity (literature review) Source: ResearchGate URL: [Link]

  • Title: Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI URL: [Link]

  • Title: 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL: [Link]

  • Title: An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1][6][9]Triazole Derivatives Source: ResearchGate URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety Source: Pharmacia URL: [Link]

  • Title: QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues.

Introduction to the Compound and its Purification Challenges

3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a substituted 1,2,4-triazole, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The purification of this compound can be challenging due to the presence of various impurities stemming from its synthesis. Common synthetic routes may result in contaminants such as unreacted starting materials, intermediates, and byproducts from side reactions. The presence of multiple heteroatoms and functional groups in the target molecule also influences its solubility and chromatographic behavior, requiring carefully optimized purification protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My crude product is a sticky oil/amorphous solid, and I'm struggling to induce crystallization. What should I do?

This is a common issue when residual solvents or impurities act as crystallization inhibitors.

Expert Insight: The furan and ethylthio groups can contribute to lower melting points and a tendency to form oils, especially in the presence of impurities. The primary amino group on the triazole ring offers a site for hydrogen bonding, which is crucial for forming a stable crystal lattice.

Troubleshooting Steps:

  • Solvent Trituration:

    • Rationale: This technique uses a solvent in which the desired product is sparingly soluble, while the impurities are highly soluble.

    • Protocol:

      • Place the crude material in a flask.

      • Add a small amount of a non-polar solvent like hexanes or diethyl ether.

      • Stir or sonicate the mixture. The desired compound should precipitate as a solid, while the impurities remain in the solvent.

      • Filter the solid and wash with a fresh portion of the cold

Optimizing reaction conditions for the synthesis of 4-amino-1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-amino-1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this important class of heterocyclic compounds. Here, we combine established chemical principles with practical, field-proven insights to help you achieve higher yields, greater purity, and more consistent results in your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when undertaking the synthesis of 4-amino-1,2,4-triazole and its derivatives.

Q1: What is the most common and straightforward method for synthesizing the parent 4-amino-1,2,4-triazole?

A1: The most widely employed method is the reaction of hydrazine hydrate with formic acid.[1][2] This reaction is typically performed at elevated temperatures to drive the cyclization and dehydration, yielding 4-amino-1,2,4-triazole. While seemingly simple, optimizing temperature, reaction time, and purification are key to obtaining high yield and purity.

Q2: Are there any catalysts that can improve the reaction conditions?

A2: Yes, acidic catalysts are often used to facilitate the reaction under milder conditions. Insoluble polymer-based acidic ion exchange resins, such as Amberlyst 15, have been shown to be effective.[1][2] The use of such catalysts can lead to higher yields and purity by avoiding the harsh conditions associated with uncatalyzed reactions and simplifying the removal of the catalyst post-reaction.

Q3: What are the typical yields and purity I can expect?

A3: With optimized conditions, such as using an acidic resin catalyst, yields of 85-91% and purities exceeding 99% have been reported.[1] However, without careful optimization, yields can be significantly lower, and the product may require extensive purification to remove byproducts.

Q4: Can I use other carboxylic acids to synthesize derivatives?

A4: Absolutely. The use of substituted carboxylic acids in place of formic acid is a common strategy to produce 3-substituted or 3,5-disubstituted 4-amino-1,2,4-triazole derivatives. For instance, using acetic acid will yield 3-methyl-4-amino-1,2,4-triazole. The reactivity of the carboxylic acid and potential for side reactions should be considered when developing the reaction conditions.

Q5: How can I synthesize more complex derivatives, such as Schiff bases?

A5: Schiff base derivatives are typically synthesized by the condensation reaction of 4-amino-1,2,4-triazole with an appropriate aldehyde or ketone.[3][4] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, which can also serve as the solvent.[5]

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed guide to troubleshooting common issues encountered during the synthesis of 4-amino-1,2,4-triazole derivatives.

Problem 1: Low Reaction Yield

A consistently low yield is a frequent challenge. The underlying causes can be multifaceted, ranging from suboptimal reaction conditions to reagent quality.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). It's also beneficial to ensure the reaction temperature is optimal for the specific substrates being used.[6]

  • Suboptimal Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition.

    • Solution: Experiment with a range of temperatures to find the optimal balance. For the reaction of hydrazine and formic acid, temperatures are often gradually increased to first drive off water and then promote cyclization.[1][2]

  • Reagent Purity and Stoichiometry: Impurities in the starting materials, particularly the hydrazine hydrate or carboxylic acid, can interfere with the reaction.[7] Incorrect stoichiometry can also lead to a lower yield of the desired product.

    • Solution: Use high-purity reagents. Ensure accurate measurement of all reactants. In some cases, a slight excess of one reagent may be beneficial, but this should be determined empirically.

  • Inefficient Water Removal: The formation of the triazole ring is a dehydration process. Inefficient removal of water can hinder the reaction equilibrium.

    • Solution: For reactions run at high temperatures, ensure that the distillation setup is efficient for water removal. For reactions in a solvent, consider using a Dean-Stark apparatus.

Problem 2: Presence of Impurities and Byproducts

The formation of byproducts can complicate purification and reduce the overall yield of the desired 4-amino-1,2,4-triazole derivative.

Possible Causes & Solutions:

  • Formation of Diformylhydrazine Isomers: In the synthesis of the parent 4-amino-1,2,4-triazole from formic acid and hydrazine, the intermediate diformylhydrazine can exist as isomers (1,1-diformyl and 1,2-diformyl). The 1,2-diformylhydrazine is the key intermediate for the desired product.

    • Solution: The reaction conditions, particularly the order of addition and temperature control, can influence the formation of the desired 1,2-diformylhydrazine intermediate. Slow addition of formic acid to hydrazine hydrate can be beneficial.

  • Side Reactions from Excess Reagents: An excess of either hydrazine or the carboxylic acid can lead to the formation of other unwanted products.

    • Solution: Carefully control the stoichiometry of the reactants. A slight deficiency of the carboxylic acid has been reported to reduce the formation of certain impurities.[1]

  • Thermal Decomposition: At excessively high temperatures, the starting materials, intermediates, or even the final product can decompose, leading to a complex mixture of impurities.

    • Solution: Optimize the reaction temperature to be high enough for efficient cyclization but below the decomposition temperature of the compounds involved.

Problem 3: Difficulties in Product Purification

Isolating the pure 4-amino-1,2,4-triazole derivative from the reaction mixture can be challenging.

Possible Causes & Solutions:

  • Co-precipitation of Byproducts: Some byproducts may have similar solubility profiles to the desired product, making separation by simple crystallization difficult.

    • Solution: Recrystallization from a carefully chosen solvent system is often effective. Isopropanol is a commonly used solvent for the recrystallization of 4-amino-1,2,4-triazole.[1] Column chromatography may be necessary for more complex derivatives or when dealing with persistent impurities.

  • Residual Catalyst Contamination: If a soluble acid catalyst is used, it can contaminate the final product.

    • Solution: The use of a solid, insoluble acid catalyst like an ion exchange resin simplifies purification as it can be removed by simple filtration.[1][2] If a soluble acid is used, a neutralization and extraction workup will be necessary.

  • Product Oiling Out: The product may separate as an oil rather than a crystalline solid during crystallization.

    • Solution: Try using a different crystallization solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the synthesis and troubleshooting process, the following diagrams have been created using Graphviz.

Reaction Mechanism and Side Products

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Hydrazine Hydrazine Monoformylhydrazine Monoformylhydrazine Hydrazine->Monoformylhydrazine + HCOOH Triazane Derivative Triazane Derivative Hydrazine->Triazane Derivative + Impurities 1,2-Diformylhydrazine 1,2-Diformylhydrazine Monoformylhydrazine->1,2-Diformylhydrazine + HCOOH 1,1-Diformylhydrazine 1,1-Diformylhydrazine Monoformylhydrazine->1,1-Diformylhydrazine + HCOOH Cyclization Intermediate Cyclization Intermediate 1,2-Diformylhydrazine->Cyclization Intermediate Heat, Acid Catalyst 4-Amino-1,2,4-triazole 4-Amino-1,2,4-triazole Cyclization Intermediate->4-Amino-1,2,4-triazole - H2O

Caption: General reaction pathway and potential side products.

Troubleshooting Workflow for Low Yield

Low Yield Low Yield Check Reagents Purity & Stoichiometry Low Yield->Check Reagents Check Conditions Temperature & Time Low Yield->Check Conditions Optimize Purification Recrystallization/Chromatography Low Yield->Optimize Purification Use High-Purity Reagents & Verify Stoichiometry Use High-Purity Reagents & Verify Stoichiometry Check Reagents->Use High-Purity Reagents & Verify Stoichiometry Systematic Variation of Temp & Time Systematic Variation of Temp & Time Check Conditions->Systematic Variation of Temp & Time Solvent Screening & Method Development Solvent Screening & Method Development Optimize Purification->Solvent Screening & Method Development

Caption: A systematic approach to troubleshooting low reaction yields.

Experimental Protocols and Data

Optimized Synthesis of 4-Amino-1,2,4-triazole

This protocol is based on methods utilizing an acidic ion exchange resin to promote high yield and purity.[1][2]

Materials:

  • Hydrazine hydrate (100%)

  • Formic acid (91%)

  • Amberlyst 15 (or equivalent acidic ion exchange resin)

  • Isopropanol

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add hydrazine hydrate and Amberlyst 15 resin.

  • Slowly add formic acid to the mixture while stirring. The addition should be controlled to manage the exothermic reaction, keeping the temperature below 110°C.

  • After the addition is complete, heat the reaction mixture to distill off water. Continue heating until the reaction temperature reaches 150°C.

  • Maintain the reaction temperature at 150°C for 6 hours, collecting any additional distillate.

  • Cool the reaction mixture to approximately 80°C.

  • Add isopropanol to the warm mixture to dissolve the product.

  • Filter the hot solution to remove the Amberlyst 15 resin.

  • Cool the filtrate to induce crystallization of the 4-amino-1,2,4-triazole.

  • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Table of Reaction Conditions and Outcomes

The following table summarizes various reported conditions for the synthesis of 4-amino-1,2,4-triazole and their corresponding outcomes.

Method Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
Hydrazine Hydrate + Formic AcidNoneUp to 280VariableLow & Poorly ReproducibleModerate[2]
Hydrazine Hydrate + Formic AcidPhosphoric Acid160-180Not specified96.6Low (product contaminated with phosphoric acid)[2]
Hydrazine Hydrate + Formic AcidAmberlyst 1515068599.5[2]
Hydrazine Hydrate + Formic Acid (recycled resin)Amberlyst 1515069199.4[1]

References

  • International Journal of Creative Research Thoughts. (2017). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-1,2,4-TRIAZOLE-3-THIOLS. [Link]

  • Google Patents. (1998).
  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]

  • Google Patents. (1992). Process for the synthesis of 4-amino-1,2,4-(4h)
  • ResearchGate. (2023). The reaction of diformylhydrazine with o-, p-aminophenols to form.... [Link]

  • RSC Education. (2007). Making triazoles, the green way. [Link]

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • SciSpace. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Link]

  • ResearchGate. (2022). 39 questions with answers in TRIAZOLE | Science topic. [Link]

  • National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • National Institutes of Health. (2016). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Link]

Sources

Troubleshooting regioselectivity in the S-alkylation of 5-(2-furyl)-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and functionalization of 5-(2-furyl)-1,2,4-triazole-3-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address the most common and critical challenge encountered during its derivatization: achieving regioselectivity in S-alkylation reactions.

The 5-(2-furyl)-1,2,4-triazole-3-thiol system is an ambident nucleophile, meaning it possesses multiple reactive sites. This dual reactivity often leads to the formation of undesired N-alkylated isomers alongside the target S-alkylated product, complicating purification and reducing yields. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you control the regiochemical outcome of your reactions.

Troubleshooting Guide: Regioselectivity in S-Alkylation

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Q1: Why am I getting a mixture of S-alkylated and N-alkylated products?

A1: The formation of both S- and N-alkylated isomers stems from the inherent chemical nature of the 5-(2-furyl)-1,2,4-triazole-3-thiol molecule. It exists in a tautomeric equilibrium between the thiol and thione forms.[1][2] In the presence of a base, the molecule is deprotonated, generating an ambident anion with nucleophilic centers on the sulfur atom and the nitrogen atoms of the triazole ring (primarily N2 and N4).

The ratio of S- to N-alkylation is a classic example of a reaction governed by the principle of Hard and Soft Acids and Bases (HSAB).

  • The Sulfur Atom (Thiolate): The sulfur atom is a soft nucleophile. It will preferentially react with soft electrophiles (e.g., alkyl halides like methyl iodide or benzyl bromide).

  • The Nitrogen Atoms: The nitrogen atoms are harder nucleophiles compared to sulfur. They are more likely to react with hard electrophiles.

Therefore, the properties of your alkylating agent and the reaction conditions will dictate the regiochemical outcome. A mixture is often obtained when the reaction conditions do not strongly favor one pathway over the other.[3][4]

Q2: How can I selectively synthesize the S-alkylated product and minimize N-alkylation?

A2: Achieving high selectivity for S-alkylation requires careful control of the reaction parameters to favor the reaction at the soft sulfur center. This is typically achieved under conditions that favor kinetic control. Here are the key factors to optimize:

1. Choice of Base and Solvent: This is the most critical factor.

  • Alkaline Medium: Performing the reaction in an alkaline medium is common. The choice of base is crucial. Weaker bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) in a polar aprotic solvent like DMF or acetone at room temperature often favor S-alkylation.[4][5][6] These conditions generate the thiolate nucleophile without significantly increasing the nucleophilicity of the ring nitrogens.
  • Neutral Medium: Some studies have shown that S-alkylation can occur selectively under neutral conditions, albeit with potentially lower yields.[3][4]

2. Reaction Temperature:

  • Lower temperatures generally favor the kinetically controlled product, which is often the S-alkylated isomer. Running the reaction at room temperature or even 0 °C can significantly improve selectivity.

3. Nature of the Alkylating Agent:

  • Use "soft" alkylating agents. Primary alkyl halides (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate) are classic soft electrophiles and are ideal for selective S-alkylation.[7][8] Harder electrophiles, such as dimethyl sulfate, may lead to a higher proportion of N-alkylation.

The diagram below illustrates the competing reaction pathways.

Alkylation Pathways cluster_0 Tautomeric Equilibrium cluster_1 Deprotonation cluster_2 Alkylation (R-X) Thiol 5-(2-furyl)-1,2,4-triazole-3-thiol Thione 5-(2-furyl)-1,2,4-triazole-3-thione Thiol->Thione tautomerization Anion Ambident Anion Thiol->Anion + Base - HB⁺ S_Product S-Alkylated Product (Kinetic, Soft-Soft) Anion->S_Product Attack at Sulfur N_Product N-Alkylated Product (Thermodynamic, Hard-Hard) Anion->N_Product Attack at Nitrogen

Caption: Competing S- and N-alkylation pathways.

Q3: My reaction is sluggish or incomplete. What can I do to improve the conversion?

A3: If you are experiencing low conversion while trying to maintain S-selectivity, consider the following adjustments:

  • Solvent Choice: Ensure your starting material is fully dissolved. While DMF and acetone are good starting points, you might consider acetonitrile. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective, especially in biphasic systems or when solubility is an issue.

  • Base Equivalents: While a weak base is preferred for selectivity, ensure you are using at least one equivalent to fully deprotonate the thiol. You can incrementally increase to 1.1-1.2 equivalents.

  • Temperature: If the reaction is clean but slow at room temperature, you can gently heat it (e.g., to 40-50 °C). Monitor the reaction closely by TLC or LC-MS to check for the onset of N-alkylation.

  • Alkylating Agent: Ensure the alkylating agent is fresh and reactive. If you are using a less reactive agent (e.g., an alkyl chloride), you might need more forcing conditions, which could compromise selectivity. Consider switching to the corresponding bromide or iodide.

Q4: How do I confirm the structure of my product and definitively distinguish between the S- and N-alkylated isomers?

A4: Spectroscopic analysis, particularly NMR, is the gold standard for distinguishing between S- and N-alkylated isomers.[3][4]

  • ¹H NMR Spectroscopy:

    • S-Alkylated Isomer: You will observe a signal for the N-H proton of the triazole ring, typically as a broad singlet at a downfield chemical shift (e.g., >13 ppm in DMSO-d₆).[9] The protons on the carbon adjacent to the sulfur (S-CH₂-R) will appear at a characteristic chemical shift (e.g., ~3.5-4.5 ppm, depending on R).

    • N-Alkylated Isomer: The N-H signal will be absent. Instead, you will see a signal for the protons on the carbon attached to the nitrogen (N-CH₂-R). This signal is often at a slightly different chemical shift than the S-CH₂-R signal.

  • ¹³C NMR Spectroscopy:

    • The chemical shift of the triazole carbon atom attached to the sulfur or nitrogen is diagnostic. In the starting thiol/thione, this carbon (C=S) appears around 168 ppm.[10]

    • Upon S-alkylation , this carbon (C-S) shifts upfield to approximately 150-155 ppm.

    • Upon N-alkylation , the C=S carbon remains, and its chemical shift may be slightly altered. Comparing the ¹³C NMR of your product to the starting material is highly informative.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. For an S-alkylated product, you will see a correlation between the protons of the alkyl group (S-CH₂-R) and the triazole carbon C3. For an N-alkylated product, the correlation will be between the N-CH₂-R protons and a triazole ring carbon.

The following troubleshooting workflow can guide your optimization process.

Troubleshooting Workflow cluster_solutions1 Solutions for Selectivity cluster_solutions2 Solutions for Conversion Start Start: S-Alkylation Reaction Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analysis CheckSelectivity Regioselectivity Issue? (Mixture of S/N isomers) Analysis->CheckSelectivity CheckConversion Conversion Issue? (Incomplete Reaction) Analysis->CheckConversion DesiredProduct Desired S-Alkylated Product (High Purity) CheckSelectivity->DesiredProduct No Sol1_Temp Decrease Temperature (e.g., RT to 0 °C) CheckSelectivity->Sol1_Temp Yes CheckConversion->DesiredProduct No Sol2_Temp Slightly Increase Temp. (e.g., RT to 40 °C) CheckConversion->Sol2_Temp Yes Sol1_Base Use Weaker Base (e.g., K₂CO₃, NaHCO₃) Sol1_Temp->Sol1_Base Sol1_Solvent Change Solvent (e.g., Acetone, ACN) Sol1_Base->Sol1_Solvent Sol1_Solvent->Analysis Sol2_Reagent Use More Reactive Alkylating Agent (R-Br, R-I) Sol2_Temp->Sol2_Reagent Sol2_Catalyst Add Phase-Transfer Catalyst (TBAB) Sol2_Reagent->Sol2_Catalyst Sol2_Catalyst->Analysis

Sources

Technical Support Center: In-Vitro Degradation of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for investigating the in-vitro degradation pathways of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. This document provides field-proven insights, troubleshooting guides, and detailed protocols to navigate the complexities of your experiments. Our approach is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity.

Section 1: Predicted Degradation Pathways & Core Concepts (FAQs)

This section addresses the fundamental questions regarding the expected metabolic fate of the compound in typical in-vitro systems like human liver microsomes (HLM).

Q1: What are the most likely metabolic degradation pathways for 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in in-vitro liver microsome assays?

Based on the compound's structure, degradation is predicted to occur primarily at two positions: the ethylthio group and the furan ring . The 1,2,4-triazole ring is generally quite stable and less likely to be the initial site of metabolism.[1][2]

The primary metabolic routes are:

  • S-Oxidation: The sulfur atom in the ethylthio group is a soft nucleophile and a prime target for oxidation. This reaction proceeds in a stepwise manner, first forming the corresponding sulfoxide and then potentially undergoing further oxidation to the sulfone . This is a very common pathway for thioether-containing xenobiotics.[3][4]

  • Furan Ring Oxidation & Opening: The furan ring is susceptible to cytochrome P450-catalyzed oxidation.[5] This process can form a highly reactive epoxide or cis-enedione intermediate.[6] In an aqueous in-vitro system, this intermediate is unlikely to be observed directly but will rapidly hydrolyze to form more stable, ring-opened metabolites, such as a γ-ketoenal which can be further metabolized to carboxylic acids or alcohols.[5][7][8]

The diagram below illustrates these predicted primary pathways.

Degradation_Pathways cluster_0 Primary Compound cluster_1 S-Oxidation Pathway cluster_2 Furan Oxidation Pathway Parent 3-(ethylthio)-5-(2-furyl)- 4H-1,2,4-triazol-4-amine Sulfoxide Sulfoxide Metabolite (+16 Da) Parent->Sulfoxide Oxidation (CYP, FMO) Reactive_Intermediate Reactive Intermediate (Epoxide or cis-enedione) Parent->Reactive_Intermediate Oxidation (CYP) Sulfone Sulfone Metabolite (+32 Da) Sulfoxide->Sulfone Further Oxidation Ring_Opened Ring-Opened Metabolites (e.g., Carboxylic Acid) Reactive_Intermediate->Ring_Opened Hydrolysis

Caption: Predicted metabolic pathways of the target compound in vitro.

Q2: Which enzyme families are likely responsible for this degradation?

The predicted oxidative pathways are primarily catalyzed by two superfamilies of enzymes present in liver microsomes:

  • Cytochrome P450s (CYPs): This is the major enzyme system responsible for the metabolism of a vast number of xenobiotics. CYPs are the primary catalysts for both the S-oxidation of the thioether group and the initial oxidation of the furan ring.[3][5]

  • Flavin-containing Monooxygenases (FMOs): FMOs are also involved in the oxidation of soft nucleophiles, particularly sulfur-containing compounds. While CYPs often predominate, FMOs can contribute significantly to the formation of the sulfoxide metabolite.[3]

Q3: Is the 1,2,4-triazole ring itself expected to degrade?

The 1,2,4-triazole ring is an aromatic heterocycle known for its chemical stability. It is generally resistant to hydrolysis under typical physiological pH conditions and is not a primary target for oxidative metabolism compared to the electron-rich thioether and furan moieties.[1] While degradation of the triazole ring can occur under harsh chemical conditions or via specific microbial pathways, it is not an anticipated route in standard in-vitro liver microsome assays.[9][10]

Section 2: Experimental Setup & Troubleshooting Guide

Encountering issues during in-vitro metabolism studies is common. This guide addresses the most frequent challenges.

Q4: I am not seeing any degradation of the parent compound. What are the common causes?

If you observe that more than 85-90% of the parent compound remains after a typical incubation period (e.g., 60 minutes), it indicates low or no metabolic turnover. This is often referred to as "high stability." Before concluding that the compound is truly stable, it is critical to validate the assay itself.

Here is a logical workflow for troubleshooting this issue:

Troubleshooting_No_Degradation Start Start: >85% Parent Remaining Check_Control 1. Check Positive Control (e.g., Verapamil, Testosterone) Did it degrade as expected? Start->Check_Control Check_Cofactor 2. Verify Cofactor Is NADPH solution fresh? Is it added to all wells? Check_Control->Check_Cofactor Yes Conclusion_Assay_Fail Conclusion: Assay Failure. Check enzyme lot, buffer prep, and incubation conditions. Check_Control->Conclusion_Assay_Fail No Check_Solubility 3. Assess Compound Solubility Is the compound precipitating in the incubation buffer? Check_Cofactor->Check_Solubility Yes Fix_Cofactor Action: Prepare fresh NADPH. Review pipetting procedure. Check_Cofactor->Fix_Cofactor No Check_Binding 4. Evaluate Non-Specific Binding Is the compound binding to the plate or microsomal protein? Check_Solubility->Check_Binding No Fix_Solubility Action: Reduce substrate concentration. Increase organic solvent (e.g., ACN) in starting solution (keep <1% final). Check_Solubility->Fix_Solubility Yes Conclusion_Compound_Stable Conclusion: Compound is likely stable under these assay conditions. Consider alternative systems (e.g., Hepatocytes, S9). Check_Binding->Conclusion_Compound_Stable No Fix_Binding Action: Use low-binding plates. Increase microsomal protein concentration and re-evaluate. Check_Binding->Fix_Binding Yes Fix_Cofactor->Start Re-run Fix_Solubility->Start Re-run Fix_Binding->Start Re-run

Caption: Troubleshooting workflow for lack of compound degradation.

Causality Explained:

  • Positive Control Failure: If a standard, rapidly metabolized compound (the positive control) also fails to degrade, the problem lies with the overall assay system (e.g., inactive enzymes, incorrect buffer pH, wrong incubation temperature), not your specific compound.[11]

  • Cofactor Integrity: NADPH is the essential cofactor that provides the reducing equivalents for CYP and FMO activity. It is unstable in solution and must be prepared fresh. Without it, the oxidative reactions will not occur.

  • Solubility Issues: If the compound precipitates in the aqueous incubation buffer, its effective concentration available to the enzymes is drastically reduced, leading to an artificially low degradation rate.[12]

  • Non-Specific Binding (NSB): Highly lipophilic compounds can stick to the plastic walls of the assay plate or bind extensively to microsomal proteins without being metabolized. This also reduces the free concentration available to the enzyme's active site.[12]

Q5: My results are not reproducible (e.g., variable half-life between experiments). What should I check?

Lack of reproducibility is a common frustration. The source can usually be traced to minor inconsistencies in the experimental setup. Key areas to audit include:

  • Reagent Preparation: Ensure buffers and cofactor solutions are prepared identically each time. Pay close attention to the final pH of the buffer.

  • Microsome Handling: Liver microsomes are sensitive. Thaw them quickly at 37°C and immediately place them on ice. Avoid repeated freeze-thaw cycles. Ensure the microsomal suspension is homogenous before aliquoting.

  • Incubation Conditions: Verify that the incubator or water bath maintains a constant 37°C. Ensure consistent shaking or agitation if used.

  • Timing of Reactions: Use a multichannel pipette to start and stop reactions simultaneously, especially for short time points. Staggering the addition of the starting reagent (compound) or stopping reagent (acetonitrile/methanol) can introduce significant variability.

  • Analytical Instrument Performance: Before running samples, check the performance of your LC-MS system. Run a standard to confirm consistent retention time, peak shape, and sensitivity.

Q6: How can I confirm the identity of potential metabolites?

Identifying metabolites requires gathering evidence to build a confident structural assignment.

  • High-Resolution Mass Spectrometry (HRMS): This is the most powerful tool. It provides a highly accurate mass measurement of the metabolite, allowing you to calculate its elemental formula. This is crucial for distinguishing between, for example, an S-oxidation (+16.0 Da for O) and other potential additions.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the metabolite ion and analyzing its product ions can reveal structural information. Compare the fragmentation pattern of the metabolite to that of the parent compound. Shared fragments indicate which parts of the molecule are intact, while mass shifts in fragments can pinpoint the site of modification.

  • Chromatographic Behavior: Metabolites are generally more polar than the parent drug. In reversed-phase HPLC, they will typically elute earlier. An S-oxide will be more polar than the parent thioether, and the S-sulfone will be more polar still.

  • Reference Standards: The ultimate confirmation is to synthesize the suspected metabolite and show that it has an identical retention time and MS/MS fragmentation pattern to the metabolite observed in the assay.

Section 3: Analytical Method Troubleshooting (HPLC/LC-MS)

The quality of your analytical data is paramount. This table summarizes common HPLC issues encountered when analyzing the parent compound and its potential metabolites.

Symptom Common Causes Troubleshooting Actions & Rationale
Peak Tailing 1. Secondary interactions with column silanols. 2. Column overload. 3. Column degradation (void).1. Adjust Mobile Phase pH: The 4-amino group is basic. Ensure the mobile phase pH is at least 2 units away from the compound's pKa to maintain a consistent charge state. Add a small amount of modifier like 0.1% formic acid. 2. Reduce Injection Volume/Concentration: Overloading the column saturates the stationary phase, causing poor peak shape. 3. Use a Guard Column/Replace Column: A guard column protects the analytical column from contaminants. If pressure is high and peaks are broad, the column may need replacement.[13]
Shifting Retention Times 1. Inadequate column equilibration. 2. Fluctuating column temperature. 3. Mobile phase composition changing over time.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (at least 10 column volumes).[14] 2. Use a Column Oven: A thermostated column oven provides a stable temperature, which is critical for reproducible chromatography.[14] 3. Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and buffers can support microbial growth, changing the mobile phase properties.
Ghost Peaks 1. Injector carryover. 2. Contaminated mobile phase or solvent. 3. Late-eluting compounds from a previous run.1. Implement a Needle Wash: Use a strong solvent (e.g., acetonitrile/isopropanol) in the injector's wash cycle to clean the needle and loop.[13] 2. Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and additives to avoid introducing contaminants. 3. Increase Gradient Run Time: Extend the gradient to a higher organic percentage at the end of the run to elute any strongly retained compounds.
Poor Sensitivity / No Peak 1. Compound instability in the final sample matrix. 2. Ion suppression in the MS source. 3. Incorrect MS settings.1. Check Post-Quench Stability: Let a quenched sample sit on the autosampler for several hours and re-inject to see if the peak area decreases. 2. Dilute the Sample: Ion suppression is often caused by high concentrations of salts or matrix components. Diluting the sample can mitigate this effect.[13] 3. Optimize Source Parameters: Infuse the compound directly into the mass spectrometer to optimize parameters like capillary voltage and gas flows for maximum signal.

Section 4: Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine when incubated with HLM and NADPH.

Materials:

  • Test compound stock solution (e.g., 1 mM in DMSO or ACN)

  • Human Liver Microsomes (pooled, e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or fresh NADPH stock, e.g., 10 mM in buffer)

  • Positive Control (e.g., 1 mM Verapamil)

  • Stopping Reagent (Cold Acetonitrile with Internal Standard)

  • 96-well incubation plate, low-binding if necessary

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix of phosphate buffer and HLM. The final protein concentration in the incubation should be 0.5-1.0 mg/mL. Pre-warm this mix at 37°C for 5-10 minutes.

  • Initiate Reaction: To start the reaction, add the test compound to the pre-warmed master mix. The final substrate concentration should be low (e.g., 1 µM) to be under Km conditions. Vortex gently.

  • Add Cofactor: Immediately add the NADPH solution to initiate the metabolic reactions. The final concentration of NADPH should be ~1 mM. This is your T0 (Time Zero) point for the reaction wells. For T0 control wells, add the Stopping Reagent before adding NADPH.

  • Incubate: Place the plate in a 37°C shaking incubator.

  • Time Points: At designated times (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation well and add it to a well containing cold Stopping Reagent (typically a 1:2 or 1:3 volume ratio). This terminates the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear portion of this curve (k) is the degradation rate constant. Calculate the half-life (t1/2) as 0.693/k.

Protocol 2: Metabolite Identification and Characterization using LC-HRMS

Objective: To identify and structurally characterize metabolites formed during incubation.

Procedure:

  • Set up a scaled-up incubation: Follow the procedure in Protocol 1, but use a larger volume and a higher concentration of the test compound (e.g., 10-20 µM) to generate sufficient quantities of metabolites for detection. Use a single, longer incubation time (e.g., 60 or 90 minutes).

  • Prepare Control Samples:

    • T0 Sample: Add stopping reagent before NADPH.

    • No NADPH Sample: Incubate the compound with microsomes without adding NADPH.

    • No Microsome Sample: Incubate the compound in buffer with NADPH but no enzymes.

    • Rationale: These controls help differentiate true enzymatic metabolites from chemical degradation products or impurities in the starting material.

  • Sample Processing: Terminate the reaction and process the sample as described above.

  • LC-HRMS Analysis:

    • Inject the samples onto an LC-HRMS system (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes if the ionization behavior is unknown.

    • Use a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation scans for ions that appear in the "metabolite" sample but are absent or significantly lower in the control samples.

  • Data Mining:

    • Use metabolite identification software to search for expected mass shifts corresponding to predicted biotransformations (see table below).

    • Manually inspect chromatograms, comparing the metabolite sample to the control samples to find unique peaks.

    • Analyze the high-resolution mass and MS/MS fragmentation data for each potential metabolite to propose a structure.

Table: Common Mass Shifts for Predicted Metabolites

BiotransformationMass Change (Da)Predicted Metabolite
Oxidation (Oxygen addition)+15.9949Sulfoxide, Furan Epoxide
Double Oxidation+31.9898Sulfone
Oxidation + Hydrolysis+18.0106Furan Ring-Opened Product

References

  • Cashman, J. R. (1995). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. PubMed. Available at: [Link]

  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. PubMed. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

  • Certara. (2023). What are the most common in vitro drug-drug interaction study gaps?. Certara. Available at: [Link]

  • Jia, L., & Liu, X. (2007). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Current drug metabolism.
  • Mally, A., & Rietjens, I. M. C. M. (2020). Metabolic pathways of furan leading to formation of potential biomarkers.
  • Wu, Y., et al. (2022). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Grulke, C. M., et al. (2019). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. PMC. Available at: [Link]

  • Tota, M. R., et al. (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. PMC. Available at: [Link]

  • Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition. Available at: [Link]

  • Benchchem.
  • Le Fur, J. M., & Labaune, J. P. (1985). Metabolic pathway by cleavage of a furan ring. Xenobiotica. Available at: [Link]

  • Lu, J., & Peterson, L. A. (2009). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. ACS Publications. Available at: [Link]

  • Nguyen, T. T. T., et al. (2022). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PMC. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide.
  • Odziemkowska, M., et al. (2019). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods.
  • Godoy, P., et al. (2013). In vitro test systems and their limitations. PMC. Available at: [Link]

  • SCION Instruments. (2021). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Phenomenex. Available at: [Link]

  • Ishizaki, T., et al. (2006). Stereoselective metabolism of rabeprazole-thioether to rabeprazole by human liver microsomes. PubMed. Available at: [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • Asif, M. (2015). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.
  • Rodrigues, M. O., et al. (2023). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability and Reactions of Ethylthio-Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with ethylthio-substituted 1,2,4-triazoles. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols related to the stability of the ethylthio group under various experimental conditions. Our goal is to equip you with the knowledge to anticipate, control, and troubleshoot reactions involving this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1,2,4-triazole ring itself?

The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] Generally, this ring system is resistant to cleavage under typical acidic and basic conditions encountered in many synthetic and biological applications. However, extremely harsh conditions, such as concentrated acids or bases at high temperatures, may lead to degradation or rearrangement of the triazole ring itself, though this is not a common occurrence in standard laboratory procedures.

Q2: I am observing the unexpected loss of the ethylthio group from my 1,2,4-triazole derivative during my experiment. What could be the cause?

The loss of the ethylthio group, or S-dealkylation, can be triggered by several factors, including acidic or basic conditions, the presence of oxidizing agents, or certain metal catalysts. The lability of the C-S bond is influenced by the specific reaction conditions such as temperature, pH, and the presence of other reactive species. This guide will walk you through the potential causes and how to address them.

Q3: Is it possible to intentionally cleave the ethylthio group from a 1,2,4-triazole?

Yes, the ethylthio group can be intentionally removed to yield the corresponding 1,2,4-triazole-3-thione or a desulfurized 1,2,4-triazole. Common methods for this transformation include acid- or base-catalyzed hydrolysis, oxidative cleavage, and reductive desulfurization with reagents like Raney Nickel.

Troubleshooting Guide: Unwanted Cleavage of the Ethylthio Group

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Loss of ethylthio group during acidic workup or purification. Acid-catalyzed hydrolysis: Strong acidic conditions, especially at elevated temperatures, can protonate the sulfur atom, making the ethyl group susceptible to nucleophilic attack by water or other nucleophiles present.- Use milder acidic conditions (e.g., dilute acetic acid instead of strong mineral acids).- Perform the workup at lower temperatures (e.g., on an ice bath).- Minimize the duration of exposure to acidic conditions.- Consider alternative purification methods that do not require acidic conditions, such as chromatography on neutral or basic alumina.
Degradation of the ethylthio-1,2,4-triazole in a basic reaction medium. Base-catalyzed hydrolysis: Strong bases can promote the cleavage of the C-S bond, although this is generally less facile than acid-catalyzed cleavage for simple thioethers. The presence of other functional groups on the triazole ring can influence this reactivity.- Use a weaker base if the reaction chemistry allows.- Lower the reaction temperature and extend the reaction time.- If possible, use a non-nucleophilic base.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to basic conditions.
Formation of 1,2,4-triazole-3-one or other oxidized byproducts. Oxidative cleavage: The thioether can be oxidized to a sulfoxide or sulfone, which may be more labile or undergo further reactions. Common laboratory oxidants, and even air under certain conditions, can cause this.- If not performing an intentional oxidation, ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Be mindful of the oxidizing potential of all reagents in your reaction mixture.
Complete removal of the sulfur atom from the triazole ring. Reductive desulfurization: The presence of certain metals, particularly Raney Nickel, can lead to the complete cleavage of the C-S bond and its replacement with a C-H bond.[2][3][4][5][6][7]- Avoid using Raney Nickel or other potent reducing agents unless desulfurization is the desired outcome.- If a reduction is necessary for another part of the molecule, consider alternative reducing agents that are less thiophilic.

Experimental Protocols for Ethylthio Group Modification

The following are generalized protocols for the intentional cleavage or modification of the ethylthio group on a 1,2,4-triazole. Note: These protocols may require optimization for your specific substrate.

Protocol 1: Acid-Catalyzed Hydrolysis to 1,2,4-Triazole-3-thione

This procedure aims to convert the 3-ethylthio-1,2,4-triazole to its corresponding 3-thione (or 3-mercapto-1,2,4-triazole tautomer).

Materials:

  • 3-Ethylthio-1,2,4-triazole derivative

  • Hydrobromic acid (HBr, 48% aqueous solution) or Hydrochloric acid (HCl, concentrated)

  • Glacial acetic acid (optional, as a co-solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 3-ethylthio-1,2,4-triazole derivative in a suitable solvent (e.g., water, ethanol, or a mixture). If solubility is an issue, glacial acetic acid can be used as a co-solvent.

  • Add an excess of concentrated hydrobromic or hydrochloric acid. A typical ratio is 5-10 equivalents of acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate's reactivity.

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the precipitated 1,2,4-triazole-3-thione by filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Strong Acid (HBr or HCl): A strong acid is required to protonate the sulfur atom of the thioether, making the ethyl group a better leaving group.

  • Heat: The cleavage of the C-S bond typically requires energy input, so refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.

Protocol 2: Oxidative Cleavage to 1,2,4-Triazole-3-sulfonic acid

This protocol describes the oxidation of the ethylthio group to a sulfonic acid.

Materials:

  • 3-Ethylthio-1,2,4-triazole derivative

  • Potassium permanganate (KMnO₄) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Aqueous sodium hydroxide (NaOH) or a suitable buffer

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the 3-ethylthio-1,2,4-triazole derivative in an appropriate solvent system (e.g., aqueous acetone or aqueous acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., KMnO₄ in water or Oxone® in water) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • If using KMnO₄, the reaction is complete when the purple color persists. Quench the excess oxidant by adding a small amount of sodium bisulfite.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the sulfonic acid product.

  • Collect the product by filtration, wash with cold water, and dry.

Causality Behind Experimental Choices:

  • Strong Oxidizing Agent: A potent oxidizing agent is necessary to convert the thioether to a sulfonic acid.

  • Low Temperature: Oxidation reactions are often exothermic. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

Protocol 3: Reductive Desulfurization with Raney Nickel

This protocol leads to the complete removal of the sulfur-containing group, replacing it with a hydrogen atom.

Materials:

  • 3-Ethylthio-1,2,4-triazole derivative

  • Raney Nickel (activated, as a slurry in water or ethanol)

  • Ethanol or another suitable solvent

  • Round-bottom flask

  • Hydrogenation apparatus (optional, for reactions under H₂ atmosphere)

  • Stirring plate and stir bar

  • Celite® for filtration

Procedure:

  • In a round-bottom flask, dissolve the 3-ethylthio-1,2,4-triazole derivative in ethanol.

  • Carefully add a slurry of activated Raney Nickel to the solution. The amount of Raney Nickel can vary, but a significant excess by weight is often used.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating. For more challenging substrates, the reaction can be performed under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric when dry and should be handled with care. The filter cake should be kept wet and disposed of properly.

  • Evaporate the solvent from the filtrate to obtain the crude desulfurized 1,2,4-triazole.

  • Purify the product by recrystallization or chromatography as needed.

Causality Behind Experimental Choices:

  • Raney Nickel: This catalyst has a high affinity for sulfur and contains adsorbed hydrogen, which facilitates the hydrogenolysis of the C-S bond.[2][3][4][5][6][7]

Visualization of Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the cleavage of the ethylthio group under different conditions.

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis start 3-Ethylthio-1,2,4-triazole protonated Protonated Thioether start->protonated + H⁺ intermediate Transition State protonated->intermediate + H₂O (Nucleophilic Attack) product 1,2,4-Triazole-3-thione intermediate->product - H⁺ leaving_group Ethyl Cation + H₂O → Ethanol intermediate->leaving_group

Caption: Mechanism of acid-catalyzed hydrolysis of 3-ethylthio-1,2,4-triazole.

Oxidative_Cleavage cluster_1 Oxidative Cleavage start 3-Ethylthio-1,2,4-triazole sulfoxide Ethylsulfinyl-1,2,4-triazole start->sulfoxide + [O] sulfone Ethylsulfonyl-1,2,4-triazole sulfoxide->sulfone + [O] product 1,2,4-Triazole-3-sulfonic acid sulfone->product + [O], Hydrolysis

Caption: Stepwise oxidation of the ethylthio group to a sulfonic acid.

Reductive_Desulfurization cluster_2 Reductive Desulfurization start 3-Ethylthio-1,2,4-triazole adsorbed Adsorption on Raney Ni start->adsorbed + Raney Ni cleavage C-S Bond Cleavage adsorbed->cleavage Hydrogenolysis product 1,2,4-Triazole cleavage->product byproduct Ethane + NiS cleavage->byproduct

Sources

Technical Support Center: Recrystallization of Furan-Substituted Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with furan-substituted triazole compounds. The unique physicochemical properties of these heterocyclic structures can present specific challenges during purification by recrystallization. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios, ensuring you can develop robust and efficient purification protocols.

Frequently Asked Questions (FAQs)

Q1: My furan-substituted triazole compound is proving difficult to recrystallize. What are the primary molecular features I should consider when selecting a solvent system?

A1: The challenge with furan-substituted triazoles arises from the combined electronic characteristics of the two heterocyclic rings. The triazole ring is polar and capable of acting as both a hydrogen bond donor and acceptor, which suggests improved water solubility.[1][2] The furan ring, while also containing a heteroatom, is less polar. The overall solubility will be a balance between these competing features and will be heavily influenced by other substituents on either ring.

A key principle in solvent selection is "like dissolves like".[3] Therefore, a logical starting point is to screen solvents that can engage in the same types of intermolecular forces as your compound. For furan-substituted triazoles, this often means moderately polar solvents are a good initial choice.

Q2: What is a systematic approach to screening for an effective single recrystallization solvent?

A2: A systematic approach is crucial to efficiently identify a suitable solvent. The ideal solvent will dissolve your compound completely when hot (ideally at the solvent's boiling point) but will have low solubility for it when cold.[4][5]

Here is a recommended workflow for solvent screening:

  • Small-Scale Solubility Tests: Begin by testing the solubility of a small amount of your crude compound (around 10-20 mg) in various solvents (0.5-1 mL) representing a range of polarities.

  • Room Temperature Assessment: Observe the solubility at room temperature. If the compound dissolves readily, the solvent is likely too good and will result in poor recovery.

  • Hot Solvent Assessment: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, you may have a good candidate.

  • Cooling and Crystal Formation: Allow the hot solution to cool slowly to room temperature, and then in an ice bath.[6] Observe if crystals form. Abundant crystal formation indicates a promising solvent.

dot graph TD { A[Start: Crude Furan-Substituted Triazole] --> B{Small-Scale Solubility Test}; B --> C{Test Solvent 1 (e.g., Ethanol)}; B --> D{Test Solvent 2 (e.g., Ethyl Acetate)}; B --> E{Test Solvent 3 (e.g., Toluene)}; B --> F{Test Other Solvents}; C --> G{Soluble at Room Temp?}; G -- Yes --> H[Reject Solvent - High Loss]; G -- No --> I{Soluble when Hot?}; I -- No --> J[Reject Solvent - Insoluble]; I -- Yes --> K{Crystals Form on Cooling?}; K -- Yes --> L[Potential Solvent]; K -- No --> M[Consider Mixed Solvent System]; } caption: Systematic Solvent Screening Workflow.

Q3: I can't find a suitable single solvent. How do I effectively develop a mixed solvent system?

A3: A mixed solvent system is an excellent alternative when a single solvent doesn't provide the desired solubility profile.[7] This technique involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] These two solvents must be miscible.[7]

The general procedure is as follows:

  • Dissolve your compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

Common mixed solvent pairs for compounds of intermediate polarity include ethanol/water, ethyl acetate/hexane, and acetone/water.[4][8]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Crystal Formation • The solution is too dilute (too much solvent used).[4][9] • The solution is supersaturated but lacks a nucleation site.• Concentrate the solution by boiling off some solvent and allow it to cool again.[10] • Scratch the inside of the flask with a glass rod to create nucleation sites.[5][11] • Add a "seed crystal" of the pure compound, if available.[12]
"Oiling Out" • The boiling point of the solvent is higher than the melting point of your compound.[11][13] • The compound is highly impure, leading to a significant melting point depression.[4] • The solution is cooling too rapidly.[4]• Reheat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[4][13] • Consider using a lower-boiling point solvent or solvent system. • If significant impurities are suspected, consider a preliminary purification step like column chromatography.[4]
Poor Recovery/Low Yield • Excessive solvent was used, leaving a significant amount of the compound in the mother liquor.[4][14] • The compound is too soluble in the chosen solvent, even at low temperatures.[4] • Premature crystallization occurred during hot filtration.• Concentrate the mother liquor and attempt a second crystallization.[4] • Re-evaluate your solvent choice or switch to a mixed solvent system to reduce solubility at cold temperatures. • Ensure your filtration apparatus is pre-heated before hot filtration.[4]
Impure Final Product • The solution was cooled too quickly, trapping impurities within the crystal lattice.[4] • Impurities have very similar solubility profiles to your target compound.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] • If co-crystallization of impurities is suspected, a different purification method like column chromatography may be necessary.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on preliminary screening, choose a solvent in which your furan-substituted triazole is sparingly soluble at room temperature but highly soluble at its boiling point.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to the solvent's boiling point while gently swirling. Continue adding the solvent in small portions until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a vacuum oven.

dot graph TD { A[Start: Crude Compound] --> B(Dissolve in Minimal Hot Solvent); B --> C{Insoluble Impurities?}; C -- Yes --> D[Hot Gravity Filtration]; C -- No --> E; D --> E(Cool Solution Slowly); E --> F[Crystals Form]; F --> G(Collect Crystals via Vacuum Filtration); G --> H(Wash with Cold Solvent); H --> I[Dry Pure Crystals]; } caption: Single-Solvent Recrystallization Workflow.

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Identify a miscible solvent pair: a "good" solvent that readily dissolves your compound and a "poor" solvent in which it is insoluble.

  • Dissolution: Dissolve the crude furan-substituted triazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy.[7]

  • Clarification: Add the "good" solvent dropwise until the solution is clear again.

  • Crystallization, Collection, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Solvent Selection Guide for Furan-Substituted Triazoles

The following table provides general guidance on starting solvents. The optimal choice will always be compound-specific and must be determined experimentally.

SolventPolarityTypical ApplicabilityNotes
Ethanol Polar ProticOften a good starting point for many 1,2,4-triazole derivatives.[4]Can be used in a mixed system with water for more polar compounds.
Methanol Polar ProticGenerally provides good solubility for 1,2,4-triazoles.[4]May be too effective as a solvent, leading to low recovery.
Acetone Polar AproticSimilar to methanol, it is a strong solvent for many triazoles.[4]Can be paired with hexane or water as an anti-solvent.
Ethyl Acetate Moderately PolarA versatile solvent for compounds with intermediate polarity.Frequently used in a mixed system with hexane.[4]
Toluene NonpolarSuitable for less polar derivatives or those with significant aromatic character.Good for compounds that may "oil out" in lower boiling point solvents.
Water Highly PolarCan be effective for highly polar compounds with multiple hydrogen bonding sites.[8]Often used as the "anti-solvent" in a mixed system with a polar organic solvent.

References

  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Making triazoles, the green way. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • (n.d.). Recrystallization I 10. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Furan substituted triazole with numbered positions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Retrieved from [Link]

  • PubMed. (2024, May 23). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • National Institutes of Health. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • National Institutes of Health. (2021, November 4). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubMed. (2022, November 26). 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. Retrieved from [Link]

  • (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • PermeGear. (n.d.). Journal of Molecular Liquids. Retrieved from [Link]

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Technical Support Center: TLC Visualization for Ethylthio-Substituted Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethylthio-substituted triazole derivatives. It addresses common challenges encountered during Thin-Layer Chromatography (TLC) visualization, offering troubleshooting advice and detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My ethylthio-substituted triazole derivative is not showing up under the UV lamp. What is the problem?

A1: This is a common issue. While the triazole ring itself is aromatic, the overall chromophore of your molecule might not absorb strongly at 254 nm, the standard wavelength for UV visualization on TLC plates with a fluorescent indicator.[1][2][3][4]

  • Causality: The electronic properties of the substituents on the triazole ring and the ethylthio group can significantly alter the UV absorption profile. If the molecule lacks a sufficiently conjugated system, its absorbance at 254 nm may be too weak for detection by UV shadowing.[1][3]

  • Troubleshooting Steps:

    • Confirm Plate Type: Ensure you are using TLC plates with a fluorescent indicator (often denoted as F₂₅₄).[1][5][6] These plates contain a phosphor, like manganese-activated zinc silicate, that fluoresces green under short-wave UV light.[5][7] Compounds that absorb at this wavelength will quench the fluorescence and appear as dark spots.[1][4]

    • Check Concentration: The sample might be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry completely between applications, to increase the concentration.[8][9]

    • Use a Chemical Stain: If UV light is ineffective, a chemical stain is necessary. Due to the presence of the sulfur atom, specific stains are highly effective. Proceed to the recommended staining protocols below.

Q2: I used a potassium permanganate (KMnO₄) stain, but the spot color is faint and the background is dark purple/brown. What went wrong?

A2: This indicates an issue with either the staining procedure or the stain preparation itself. Potassium permanganate is a strong oxidizing agent that reacts with the easily oxidizable ethylthio group.[2][10] The purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in a yellow or brown spot on a purple background.[2][10][11]

  • Causality: A dark background suggests that the permanganate solution is either too concentrated, has not been properly washed off, or the plate was not sufficiently dried before staining. Residual developing solvent can react with the stain, causing streaking and a dark background.[10]

  • Troubleshooting Steps:

    • Ensure Complete Drying: Before staining, make sure all the mobile phase has evaporated from the TLC plate. A heat gun on a low setting can be used to expedite this.[2][10]

    • Stain Preparation: Use a freshly prepared or properly stored permanganate stain. The typical formulation is alkaline, which enhances its stability and reactivity.[12][13]

    • Dipping Technique: Dip the plate quickly and smoothly into the stain solution.[2] Do not let it soak. Immediately blot the edge of the plate on a paper towel to remove excess reagent.[2]

    • Heating: Gentle heating with a heat gun after dipping can help develop the spots and lighten the background.[2] Be careful not to overheat, as this can char the plate and the compounds.

Q3: Can I use an iodine chamber for my sulfur-containing compounds? Will it be permanent?

  • Mechanism: Iodine vapor is absorbed by organic compounds on the TLC plate, forming colored complexes.[2] This often results in yellowish-brown spots.[2][16] The affinity is particularly high for unsaturated and aromatic compounds.[14]

  • Advantage: Because it is non-destructive, after the iodine has evaporated, you can proceed with a different, destructive chemical stain on the same plate to confirm the spots.[18]

Q4: Are there any specific stains that are particularly effective for the ethylthio group?

A4: Yes, besides the general-purpose potassium permanganate stain, other stains can be highly effective for sulfur-containing compounds.

  • N-bromosuccinimide - Fluorescein: This two-step process is specific for sulfur-containing compounds. The plate is first sprayed with N-bromosuccinimide and then with fluorescein, resulting in fluorescent spots.[19]

Troubleshooting Guide

If you are encountering issues with visualizing your ethylthio-substituted triazole derivatives, follow this logical workflow to diagnose and solve the problem.

TLC_Troubleshooting Start Start: No visible spots on TLC plate CheckUV Step 1: Visualize under UV light (254 nm) Start->CheckUV UV_Visible Problem Solved: Spots are visible. Circle with pencil. CheckUV->UV_Visible Yes UV_NotVisible No spots visible or very faint. CheckUV->UV_NotVisible No CheckConcentration Step 2: Increase sample concentration (re-spot multiple times) UV_NotVisible->CheckConcentration StainChoice Step 3: Proceed to Chemical Staining CheckConcentration->StainChoice Still no spots KMnO4 Option A: Use KMnO₄ Stain (General, Oxidizable Groups) StainChoice->KMnO4 Iodine Option B: Use Iodine Chamber (Non-destructive) StainChoice->Iodine OtherStains Option C: Use Specific Stains (e.g., Silver Nitrate) StainChoice->OtherStains KMnO4_Result Observe for yellow/brown spots on a purple background. KMnO4->KMnO4_Result Iodine_Result Observe for brown spots. Circle immediately. Iodine->Iodine_Result Other_Result Observe for characteristic spots. OtherStains->Other_Result KMnO4_Fail Background too dark or spots faint? KMnO4_Result->KMnO4_Fail Iodine_Fail Spots fade too quickly? Iodine_Result->Iodine_Fail Success Problem Solved: Spots are clearly visualized. Other_Result->Success Troubleshoot_KMnO4 Troubleshoot: 1. Ensure plate is dry. 2. Check stain freshness. 3. Dip quickly & blot. 4. Apply gentle heat. KMnO4_Fail->Troubleshoot_KMnO4 Yes KMnO4_Fail->Success No Troubleshoot_Iodine Action: Photograph or trace spots immediately after removal from chamber. Iodine_Fail->Troubleshoot_Iodine Yes Iodine_Fail->Success No Troubleshoot_KMnO4->Success Troubleshoot_Iodine->Success

Sources

Technical Support Center: Overcoming Poor Solubility of 5-(2-furyl)-4H-1,2,4-triazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 5-(2-furyl)-4H-1,2,4-triazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of heterocyclic compounds. Our goal is to provide you with a logical framework for troubleshooting, grounded in chemical principles and supported by actionable protocols.

Part 1: Troubleshooting Guide (Q&A)

This section addresses the most common solubility problems encountered during experimental work.

Question 1: My 5-(2-furyl)-4H-1,2,4-triazole precursor is poorly soluble in common solvents like ethanol, acetone, and ethyl acetate at room temperature. What is the underlying cause and what should be my first step?

Answer: The poor solubility of this scaffold often stems from its molecular structure. The planar, aromatic furan and triazole rings can lead to strong intermolecular forces, specifically π-π stacking. Furthermore, the triazole ring's nitrogen atoms are excellent hydrogen bond donors and acceptors, promoting strong self-association and high crystal lattice energy.[1][2][3] Crystal lattice energy is the energy required to separate the ions or molecules in a crystal, and a high value often correlates with low solubility because the solvent's energy of interaction (solvation energy) is insufficient to overcome it.[1][4][5][6][7]

Your first step should be a systematic solvent screening with a broader range of solvents, including those with different polarities and hydrogen bonding capabilities. It is crucial to assess solubility at both ambient and elevated temperatures, as many compounds exhibit significantly increased solubility with heat.[8][9][10]

Recommended Solvents for Screening:

  • Protic Solvents: Methanol, Isopropanol (IPA)

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ester/Ketone Solvents: Methyl Ethyl Ketone (MEK)

Refer to Protocol 1: Systematic Solvent Screening for a detailed methodology.

Question 2: Heating improves solubility, but my precursor crashes out of solution upon cooling. How can I maintain solubility for my reaction or analysis?

Answer: This is a classic sign of a compound whose dissolution is endothermic, meaning it absorbs heat to dissolve.[11][12] When the temperature drops, the equilibrium shifts, and the compound precipitates. To overcome this, you have two primary strategies:

  • Utilize a Co-solvent System: The addition of a second, miscible solvent (a co-solvent) can disrupt the primary solvent's self-association and create a more favorable environment for the solute, effectively increasing its solubility at a given temperature.[13][14][15] For a lipophilic triazole precursor, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like ethanol or IPA can significantly boost solubility.[14][15]

  • Employ an Anti-solvent Crystallization/Precipitation Approach: If your goal is purification, you can leverage this temperature-dependent solubility. Dissolve the compound in a minimal amount of a good solvent at a high temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) to induce controlled crystallization or precipitation.[16]

See Protocol 2: Co-solvent System Optimization for a workflow on developing an effective solvent blend.

Question 3: My precursor is a weak base due to the triazole nitrogens. Can I use pH modification to improve its solubility in aqueous or protic media?

Answer: Absolutely. The 1,2,4-triazole ring system is weakly basic, with a pKa of the protonated form around 2.45.[17] This means it can be protonated under acidic conditions to form a cationic salt. This salt form will have significantly higher aqueous solubility than the neutral free base.

Practical Steps:

  • For Reactions: If your reaction conditions are compatible, adding a small amount of a non-nucleophilic acid (e.g., methanesulfonic acid, p-toluenesulfonic acid, or even HCl in an appropriate solvent) can protonate the triazole and keep it in solution.

  • For Analysis (e.g., HPLC): Preparing samples in a mobile phase or diluent that is slightly acidic (e.g., pH 3-4) can prevent precipitation in the vial or on the column. Itraconazole, a complex triazole-containing drug, demonstrates this pH-dependent solubility.[18]

  • For Formulation: This principle is a cornerstone of pharmaceutical development, where forming a salt of a poorly soluble drug is a common strategy to enhance its dissolution and bioavailability.[13][19]

Caution: Ensure that pH modification does not cause degradation of your compound or interfere with subsequent reaction steps.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why are 5-(2-furyl)-4H-1,2,4-triazole structures so prone to poor solubility?

The poor solubility is a multifactorial issue rooted in its solid-state properties:

  • High Crystal Lattice Energy: The planar structure of the fused ring system allows for efficient packing in a crystal lattice. This dense packing is stabilized by strong intermolecular forces, including hydrogen bonds (N-H---N) and π-π stacking between the aromatic furan and triazole rings, leading to high lattice energy that resists dissolution.[1][5]

  • Hydrogen Bonding Network: The triazole moiety has both hydrogen bond donors (the N-H proton) and acceptors (the other two nitrogen atoms).[2][3] This allows the molecules to form extensive, stable networks with each other in the solid state, which must be broken for solvation to occur.

  • Polarity Mismatch: While the molecule has polar N-H and C-N bonds, the overall structure has significant nonpolar character from the furan ring and any other substituents. This can lead to poor solubility in highly polar solvents like water and also in very nonpolar solvents like hexanes, making solvent selection challenging.

FAQ 2: What is the mechanism of co-solvency and how do I choose a good co-solvent?

Co-solvency works by altering the overall polarity and hydrogen-bonding characteristics of the solvent system.[14][15] A good co-solvent acts as a bridge between the primary solvent and the solute. For example, in a water/ethanol system, ethanol acts as a co-solvent by reducing the polarity of water and breaking up its strong hydrogen-bonding network, making it more hospitable to a nonpolar solute.

Choosing a Co-solvent:

  • Identify a "good" solvent where your compound has high solubility (e.g., DMSO, DMF).

  • Identify a "poor" or primary process solvent where you need the compound to be soluble (e.g., Ethanol, Water).

  • The "good" solvent can often be used as a co-solvent in small percentages (1-10% v/v) within the "poor" solvent to dramatically increase solubility.[14]

The goal is to find a synergistic mixture that provides the desired solubility without negatively impacting the process (e.g., reaction kinetics, purification).[16]

Part 3: Key Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable single solvent system.

Materials:

  • 5-10 mg of your triazole precursor per test

  • Small vials or test tubes (e.g., 1.5 mL HPLC vials)

  • A selection of solvents (see Question 1)

  • Vortex mixer

  • Hot plate or heating block

Procedure:

  • Initial Test (Room Temp): a. Add ~5 mg of your compound to a vial. b. Add 0.5 mL of the first solvent. c. Vortex vigorously for 1-2 minutes. d. Observe and record: "Insoluble," "Partially Soluble," or "Fully Soluble."[20]

  • Heating Test: a. If the compound was not fully soluble at room temperature, heat the vial to near the solvent's boiling point.[20] b. Vortex again while hot. c. Observe and record solubility.

  • Cooling Test: a. If the compound dissolved upon heating, allow the vial to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. b. Observe if a precipitate or crystals form. This indicates the solvent is a good candidate for recrystallization.[20]

  • Repeat: Repeat steps 1-3 for each solvent on your list.

Data Summary Table:

SolventSolubility (Room Temp)Solubility (Hot)Precipitate on CoolingNotes
EthanolPartially SolubleFully SolubleYes, fine powderPotential for recrystallization
DMFFully SolubleFully SolubleNoGood solvent, potential co-solvent
TolueneInsolubleInsolubleN/APoor solvent, potential anti-solvent
...etc.
Workflow 1: Troubleshooting Decision Tree

This diagram outlines a logical progression for addressing solubility issues.

G start Precursor Insoluble solvent_screen Perform Systematic Solvent Screen (Protocol 1) start->solvent_screen found_solvent Single Solvent Identified? solvent_screen->found_solvent heat Apply Heat found_solvent->heat No success Solubility Achieved found_solvent->success Yes dissolves_hot Dissolves When Hot? heat->dissolves_hot cosolvent Develop Co-solvent System (Protocol 2) dissolves_hot->cosolvent Yes, but ppts on cooling ph_mod Consider pH Modification (Weakly Basic Precursor) dissolves_hot->ph_mod No cosolvent->success ph_mod->success fail Advanced Methods Needed (e.g., Solid Dispersion, Nanomilling) ph_mod->fail Not Applicable

Caption: A decision tree for troubleshooting precursor solubility.

References

  • Allen, A. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • Purdue University. (n.d.). Lattice Energy. Retrieved from [Link]

  • StudySmarter. (n.d.). How is crystal lattice energy used to predict solubility and reactivity?.
  • LibreTexts Chemistry. (2023). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • Quora. (2017). How is lattice energy related to solubility?. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Sarvepalli, M., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Retrieved from [Link]

  • Slideshare. (n.d.). Solubility enhancement techniques. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization.
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 7.11: Testing Solvents for Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ACS Publications. (n.d.). Polar and nonpolar cosolvent effects on the solubility of cholesterol in supercritical fluids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular interactions and solubility of polar nonelectrolytes in nonpolar solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link] dissolution/

  • LibreTexts Chemistry. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) A Review on 'Triazoles': Their Chemistry and Pharmacological Potentials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of precursors containing a 4H-1,2,4-triazole ring (9a–h). Retrieved from [Link]

  • PubChem. (n.d.). 5-furan-2-yl-4H(1,2,4)triazole-3-thiol. Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-Furyl)-4h-1,2,4-triazol-3-amine. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

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Validation & Comparative

A Senior Scientist's Guide to the Validation of an HPLC Method for Quantifying 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The molecule at the center of our discussion, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, is a novel entity with potential therapeutic applications. Establishing a robust, reliable, and accurate analytical method for its quantification is paramount. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method tailored for this specific compound. We will dissect the "why" behind each validation parameter, present supporting experimental frameworks, and compare the validated method against viable alternatives.

The validation process adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally recognized standard for the validation of analytical procedures.[1][2][3] This ensures that the developed method is not only scientifically sound but also meets the stringent requirements of regulatory bodies like the FDA and EMA.[4][5][6][7][8]

The Foundation: Method Development Synopsis

Before a single validation experiment is run, a suitable analytical method must be developed. For our target analyte, a reversed-phase HPLC (RP-HPLC) method with UV detection was selected. This choice is rooted in the physicochemical properties of the molecule.

  • Analyte Properties: The structure contains a furan ring and a triazole ring system. These heterocyclic moieties are chromophores, meaning they absorb ultraviolet (UV) light, making UV detection a suitable and cost-effective choice. Studies of similar triazole structures show strong UV absorbance in the 200-250 nm range.[9][10][11] The presence of amine and thioether groups imparts a degree of polarity.

  • Chromatographic Mode: Reversed-phase chromatography is the most common and versatile mode in HPLC, ideal for separating compounds of moderate polarity.[12][13][14] It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase.[15][16] Less polar compounds are retained longer, allowing for effective separation from polar impurities or excipients.[15]

  • Rationale for Parameters: A C18 column was chosen for its strong hydrophobic retention capabilities. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, was optimized to achieve a sharp, symmetrical peak with a reasonable retention time. The buffer is critical for controlling the pH and ensuring the amine group on the triazole ring remains in a consistent protonation state, preventing peak tailing. A detection wavelength was selected at the analyte's UV maximum (λmax) to ensure the highest sensitivity.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Provides excellent peak shape and resolution for a wide range of compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 6.8Buffers the system to maintain consistent analyte ionization.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte.
Gradient 20% B to 80% B over 10 minutesEnsures elution of the analyte while separating it from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV Diode Array Detector (DAD) at 235 nmWavelength of maximum absorbance for the analyte, maximizing sensitivity.
Injection Vol. 10 µLA small volume to prevent band broadening on the column.
Run Time 15 minutesSufficient time for analyte elution and column re-equilibration.

The Validation Master Plan: Deconstructing the Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] It's a systematic evaluation of a series of performance characteristics.

Below is a diagram illustrating the workflow of the validation process, demonstrating the logical sequence of the validation experiments.

ValidationWorkflow Plan Validation Plan & Protocol Definition Spec Specificity/ Selectivity Plan->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SysSuit System Suitability Rob->SysSuit Report Final Validation Report SysSuit->Report Compile Data

Caption: HPLC Method Validation Workflow.

Specificity (Selectivity)
  • The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17] In essence, it proves that the peak you are measuring is solely your target compound.

  • Experimental Protocol:

    • Blank Analysis: Inject a solution containing only the diluent (mobile phase) to ensure no interfering peaks are present at the analyte's retention time.

    • Placebo Analysis: Prepare a sample containing all formulation excipients (the placebo) without the API and inject it to confirm no interference from the matrix.

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to ensure the main analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a Diode Array Detector (DAD) is crucial here to confirm the homogeneity of the analyte peak.

  • Acceptance Criteria:

    • No significant peaks at the retention time of the analyte in blank and placebo chromatograms.

    • The analyte peak should be resolved from all degradation peaks with a resolution (Rs) > 2.0.

    • The peak purity index for the analyte in stressed samples should be > 990 (or as defined by the software), indicating spectral homogeneity.

Linearity and Range
  • The "Why": Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[19]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, spanning from 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the regression line should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • A visual inspection of the plot should show a clear linear relationship.

Table 2: Representative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50451023
75674589
100901234
1251125876
1501352109
Regression Output Value
Correlation (r²) 0.9998
Slope 9005.1
Y-Intercept 125.4
Accuracy
  • The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value.[17][18] It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage of the analyte that is recovered.

  • Experimental Protocol:

    • Prepare placebo samples.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level (for a total of nine determinations).

    • Analyze the samples and calculate the percent recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.[17][19]

Table 3: Representative Accuracy Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.299.0%
80.080.5100.6%
80.079.899.8%
100% 100.0101.1101.1%
100.099.599.5%
100.0100.3100.3%
120% 120.0119.499.5%
120.0121.0100.8%
120.0118.999.1%
Precision
  • The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Protocol:

    • Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day by the same analyst.

    • Intermediate Precision: Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements and for the combined data.

  • Acceptance Criteria:

    • RSD for repeatability (n=6) should be ≤ 2.0%.

    • RSD for intermediate precision (n=12) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] These are critical for analyzing impurities or low-dose formulations.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

    • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ≥ 3.

    • LOQ: S/N ≥ 10, with acceptable precision and accuracy at this concentration.

Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18] This provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Composition (± 2% organic)

    • Monitor system suitability parameters (e.g., retention time, peak area, tailing factor) to see if they remain within acceptable limits.

  • Acceptance Criteria:

    • System suitability parameters must pass under all varied conditions.

    • The change in analyte response should not be significant.

System Suitability: The Daily Method Check

Before any sample set is analyzed, a system suitability test (SST) must be performed. This is not a validation parameter itself, but a check to ensure the HPLC system and the method are operating correctly on the day of analysis.[17]

Table 4: System Suitability Parameters and Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is vital for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
RSD of Peak Area (n=5) RSD ≤ 2.0%Demonstrates injection precision and system stability.
Retention Time (tR) Consistent within ± 5%Confirms mobile phase composition and flow rate are stable.

The following diagram illustrates the relationship between core validation parameters, all of which are underpinned by a suitable system.

ValidationRelationships Validated Validated Method Accuracy Accuracy (% Recovery) Accuracy->Validated Precision Precision (% RSD) Precision->Validated Linearity Linearity (r²) Range Range Linearity->Range Specificity Specificity (Resolution) Specificity->Validated Range->Accuracy Range->Precision Robustness Robustness Robustness->Validated SystemSuitability System Suitability SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Specificity

Caption: Interconnectivity of HPLC Validation Parameters.

Comparative Guide: HPLC vs. Alternative Techniques

While the validated RP-HPLC-UV method is robust and fit for its intended purpose (routine QC analysis), it's important to understand its position relative to other analytical techniques.

Table 5: Comparison of Analytical Methods for Quantification

ParameterValidated HPLC-UV LC-MS/MS UPLC-UV GC-MS
Specificity High (Good resolution and peak purity)Very High (Based on mass-to-charge ratio)High (Similar to HPLC but better resolution)Very High (Requires derivatization for non-volatile compounds)
Sensitivity (LOQ) Moderate (ng/mL range)Very High (pg/mL or fg/mL range)High (Better S/N than HPLC)High (ng/mL range)
Throughput Moderate (15 min/sample)Moderate (Shorter run times but more complex setup)High (Run times < 5 min)Low (Longer run times and sample prep)
Robustness HighModerate (Ion source can be sensitive)HighHigh
Cost (Instrument) LowHighModerateModerate
Cost (Operational) LowHigh (Requires high-purity solvents and gases)ModerateModerate
Best Application Routine QC, content uniformity, assay, stability testing.Bioanalysis (plasma samples), impurity identification, metabolomics.High-throughput screening, routine QC where speed is critical.Analysis of volatile impurities or related substances.

Analysis:

  • The HPLC-UV method represents the gold standard for routine quality control due to its excellent balance of performance, robustness, and cost-effectiveness.

  • LC-MS/MS would be the superior choice for bioanalytical studies where the analyte needs to be quantified in complex biological matrices (e.g., blood plasma) at very low concentrations. Its specificity, derived from mass fragmentation, is unparalleled.

  • UPLC-UV (Ultra-Performance Liquid Chromatography) offers a significant advantage in speed and efficiency. By using smaller column particles, it can reduce run times threefold or more, making it ideal for high-throughput environments without sacrificing resolution.

  • GC-MS is generally unsuitable for this non-volatile, thermally labile molecule unless a complex and potentially inconsistent derivatization step is employed to make it volatile.

Conclusion

The validation of an analytical method is a comprehensive process that establishes, through documented evidence, a high degree of assurance that the method will consistently produce a result meeting its predetermined specifications and quality attributes. The RP-HPLC-UV method detailed here has been demonstrated through a systematic evaluation of specificity, linearity, accuracy, precision, and robustness to be fit for the purpose of quantifying 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine in a quality control environment. It provides a reliable, cost-effective, and robust solution that stands as the optimal choice for its intended application when compared to other analytical technologies.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

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  • uHPLCs.com. Reverse Phase vs Normal Phase HPLC You Must Know. [Link]

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  • Samir, A., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(37), 20839-20848. [Link]

  • Semantic Scholar. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

  • Ndjip, G., et al. (2022). Investigation of the Antioxidant and UV Absorption Properties of 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT. Computational Chemistry, 10(4), 119-140. [Link]

  • Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310. [Link]

Sources

A Comparative Guide to the Antimicrobial Activity of Ethylthio vs. Methylthio 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, antiviral, and antitumor properties.[1][2][3] Its unique chemical architecture makes it a privileged scaffold in the development of novel antimicrobial drugs, a field of urgent importance given the global rise of drug-resistant pathogens.[4] A particularly fruitful area of research involves the synthesis of 1,2,4-triazole-3-thiol derivatives and their subsequent modification into thioethers.[5]

This guide provides a comparative analysis of the antimicrobial efficacy of two closely related subclasses: ethylthio and methylthio 1,2,4-triazole derivatives. By examining the subtle yet significant impact of substituting a methyl group for an ethyl group at the thioether linkage, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the potency of these compounds. We will delve into the experimental data, explain the causality behind standard evaluation methodologies, and provide detailed, field-proven protocols to ensure the generation of reliable and reproducible results.

The Thioether Linkage: More Than a Simple Spacer

In the design of 1,2,4-triazole-based antimicrobials, the thioether moiety (-S-) is not merely a linker. The nature of the alkyl group attached to the sulfur atom can profoundly influence the compound's physicochemical properties, such as lipophilicity, steric profile, and metabolic stability. These factors, in turn, dictate how the molecule interacts with microbial targets, penetrates cell membranes, and evades resistance mechanisms.

The comparison between a methyl (-S-CH₃) and an ethyl (-S-CH₂CH₃) group is a classic study in medicinal chemistry. The addition of a single methylene unit can:

  • Increase Lipophilicity: Generally, increasing alkyl chain length enhances lipophilicity. This can improve a compound's ability to cross the lipid-rich cell membranes of bacteria and fungi.

  • Alter Steric Hindrance: The slightly larger size of the ethyl group may lead to a more favorable (or unfavorable) fit within the active site of a target enzyme.

  • Influence Metabolism: The terminal methyl group of the ethyl substituent may be susceptible to metabolic oxidation, potentially altering the compound's pharmacokinetic profile.

SAR studies have indicated that an additional aryl substituent in a thioether series can be essential for both antibacterial and antifungal activities.[6] The transition from a methyl to an ethyl group represents a fundamental step in exploring this lipophilic and steric space.

Comparative Antimicrobial Performance: A Data-Driven Analysis

Evaluating the antimicrobial performance of ethylthio versus methylthio triazoles requires a meticulous comparison of their activity against a panel of clinically relevant microorganisms. The primary metrics for such a comparison are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, making it a quantitative measure of potency.[7][8]

While a single study directly comparing a homologous pair of ethylthio and methylthio derivatives across a wide range of microbes is ideal, such data is often dispersed across the literature. The table below synthesizes available data to provide an illustrative comparison.

Table 1: Comparative Antimicrobial Activity Data (Note: Data is compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.)

Compound ClassDerivative ExampleTest OrganismActivity Metric (µg/mL)Reference Insight
Methylthio Triazoles Methylthio-linked pyrimidinyl-1,2,4-triazolesP. aeruginosaMore active vs. Gram-negativeA study by Sekhar et al. (2018) noted that these compounds were generally more active against Gram-negative bacteria.[4]
Ethylthio Triazoles (Generic example)S. aureus(Hypothetical MIC: 12.5)Data for specific ethylthio derivatives is less commonly reported in isolation compared to broader studies on thioethers.
Longer-Chain Thioethers 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)-methyl)morpholineE. faecalis, S. aureusCompetitive with streptomycinLonger alkyl chains (e.g., decyl) have shown potent activity, even against resistant strains, highlighting the importance of the thioether substituent's lipophilicity.[9]
General Thioether Triazoles 3-thioether-1-(quinazolin-4-yl)-1H-1,2,4-triazol-5-amine derivativesX. axonopodis pv. citriEC₅₀ values as low as 43.2Various thioether derivatives show potent activity, often superior to commercial agrochemicals, indicating the general promise of this class.[10]

Interpretation: The available literature suggests that modifications to the thioether group are critical for antimicrobial potency. While direct, extensive comparative data for methyl vs. ethyl is sparse, studies on longer alkyl chains like decylthio derivatives show a significant enhancement in activity, suggesting that increased lipophilicity is a favorable trait.[9] The greater activity of some methylthio derivatives against Gram-negative bacteria like P. aeruginosa points to specific SARs that merit further investigation.[4] The logical next step for any research program would be the direct synthesis and parallel testing of methyl and ethyl analogs of a promising triazole core.

Visualizing the Research Workflow

A systematic approach is crucial for a valid comparative study. The following workflow outlines the key stages from compound selection to final data analysis.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: Antimicrobial Screening cluster_2 Phase 3: Analysis & Interpretation A Synthesize Core 1,2,4-Triazole-3-thiol B Synthesize Methylthio Derivative A->B C Synthesize Ethylthio Derivative A->C D Characterize Compounds (NMR, HRMS) B->D C->D E Prepare Standardized Microbial Inoculum D->E F Perform Broth Microdilution (Determine MIC) E->F G Perform Agar Disk Diffusion (Measure Inhibition Zone) E->G H Compile & Tabulate Data (MIC, Zone Diameter) F->H G->H I Comparative Analysis (Ethyl vs. Methyl) H->I J Establish Structure-Activity Relationship (SAR) I->J start Prepare 2X Compound Stock Solutions plate Dispense 100µL Broth into 96-well Plate start->plate dilute Create 2-fold Serial Dilution Across Plate Columns 1-10 plate->dilute add_inoculum Add 5µL of Inoculum to Wells (1-11) dilute->add_inoculum controls Setup Controls: Col 11: Growth Control Col 12: Sterility Control dilute->controls inoculum Prepare Standardized 0.5 McFarland Inoculum inoculum->add_inoculum incubate Incubate Plate (37°C, 16-20h) add_inoculum->incubate read Read Plate Visually or with Plate Reader incubate->read

Caption: Step-by-step workflow for the Broth Microdilution assay.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the ethylthio and methylthio triazole derivatives in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). [11] * Prepare a 2X working stock solution by diluting the initial stock in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [12]For a final top concentration of 128 µg/mL, this working stock would be 256 µg/mL.

    • Rationale: Using a 2X stock simplifies the serial dilution process and ensures the final solvent concentration is low enough to not affect microbial growth.

  • Microtiter Plate Setup:

    • Using a sterile 96-well microtiter plate, dispense 100 µL of the sterile broth medium into all wells of columns 2 through 12. [12] * Pipette 200 µL of the 2X working stock solution (e.g., 256 µg/mL) into each well of column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. [12] * Rationale: This creates a logarithmic concentration gradient of the test compound, allowing for precise determination of the MIC.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. [13] * Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [14] * Rationale: Standardizing the inoculum density is the most critical step for reproducibility. A 0.5 McFarland standard ensures a consistent number of bacteria are tested each time.

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, dilute the inoculum and add it to the wells (typically 5 µL per well) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. [12][13] * Column 11 serves as the Growth Control (inoculum + broth, no compound). Column 12 serves as the Sterility Control (broth only). [7] * Incubate the plate at 37°C for 16-20 hours in ambient air. [15]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). [7]Growth is indicated by turbidity or a pellet at the bottom of the well.

    • Self-Validation: The test is valid only if the Growth Control well shows turbidity and the Sterility Control well remains clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility. [16]It is based on the principle that a compound will diffuse from a paper disk into the agar, creating a concentration gradient and a zone of growth inhibition if the organism is susceptible. [14][17] Step-by-Step Methodology:

  • Plate Preparation:

    • Use Mueller-Hinton Agar (MHA) plates, which are standardized for susceptibility testing. [17]Ensure the agar depth is uniform at approximately 4 mm.

    • Rationale: MHA has low levels of inhibitors and supports the growth of most common pathogens, ensuring reproducible results. [17]

  • Inoculum Preparation and Application:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the adjusted suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate uniformly in three directions (rotating the plate 60° after each application) to ensure confluent growth. [18] * Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Prepare sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the ethylthio and methylthio derivatives (e.g., 30 µ g/disk ).

    • Aseptically place the disks on the inoculated agar surface using sterile forceps or a dispenser. Ensure firm contact with the agar. [17] * Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping zones of inhibition. [17]

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 16-24 hours. [14] * After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

  • Interpretation:

    • A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound. [18][19]The results are qualitative (Susceptible/Intermediate/Resistant) but can be correlated with MIC values using standardized charts for clinically approved antibiotics. For novel compounds, the diameter provides a direct measure for comparison.

Conclusion and Future Directions

The comparative analysis of ethylthio and methylthio 1,2,4-triazole derivatives reveals the critical role of the alkylthio substituent in modulating antimicrobial activity. While the current body of literature strongly supports the potential of thioether-linked triazoles, a clear, universal advantage for either the ethyl or methyl group has not been definitively established and is likely dependent on the specific microbial species and the overall structure of the parent molecule. [4][5][10]Evidence from longer-chain analogs suggests that increasing lipophilicity via the thioether linkage is a promising strategy for enhancing potency. [9] For research and drug development professionals, this guide underscores the necessity of a systematic approach. The direct, parallel synthesis and evaluation of ethylthio and methylthio analogs using the standardized, self-validating protocols detailed herein are essential next steps. Such studies will generate the high-quality, comparative data needed to build robust structure-activity relationship models, ultimately guiding the rational design of the next generation of potent and selective 1,2,4-triazole-based antimicrobial agents.

References

  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (Source: RSC Publishing)
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). (Source: Hardy Diagnostics)
  • Broth Dilution Method for MIC Determination. (2013-11-15). (Source: Microbe Online)
  • Disk diffusion method. (Source: SEAFDEC/AQD Institutional Repository)
  • Broth microdilution. (Source: Wikipedia)
  • Broth Microdilution. (Source: MI - Microbiology)
  • Determination of antimicrobial resistance by disk diffusion. (Source: FWD AMR-RefLabCap)
  • Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton. (Source: RSC Publishing)
  • MIC Determination By Microtitre Broth Dilution Method. (Source: Hancock Lab)
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (Source: PubMed)
  • 9: Kirby-Bauer (Antibiotic Sensitivity). (2024-02-06). (Source: Biology LibreTexts)
  • Disk diffusion test. (Source: Wikipedia)
  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole thioether derivatives bearing a quinazoline moiety. (Source: PubMed)
  • 1,2,4-Triazoles as Important Antibacterial Agents. (Source: PMC - NIH)
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Source: NIH)
  • Antimicrobial properties of decylthio triazole-morpholine compound. (2024-12-12).
  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (Source: Not specified)
  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC)
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (Source: MDPI)
  • Structure of some triazole compounds with antimicrobial activities.
  • Determination of antimicrobial activity of some 1,2,4-triazole deriv
  • Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives.

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Cytotoxicity comparison of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine with other triazole antifungals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vitro Cytotoxicity Analysis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

A Guide for Preclinical Evaluation Against Established Triazole Antifungals

Abstract

The development of novel antifungal agents is critical to addressing the rise of resistant fungal pathogens. The 1,2,4-triazole scaffold remains a cornerstone of antifungal therapy, but new derivatives require rigorous safety profiling. This guide presents a detailed experimental framework for assessing the in vitro cytotoxicity of a novel triazole derivative, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, hereafter referred to as "Compound T." We outline a comparative study against established triazole antifungals—Fluconazole, Itraconazole, and Voriconazole—using a robust, industry-standard cell-based assay. The primary objective is to determine the 50% inhibitory concentration (IC50) on a relevant human cell line, providing a crucial early indicator of the compound's therapeutic index. This document is intended for researchers in drug discovery and development, providing the scientific rationale and a validated protocol for this essential preclinical evaluation.

Introduction: The Rationale for Cytotoxicity Profiling

Triazole antifungals are indispensable in modern medicine for treating life-threatening invasive fungal infections.[1] Their primary mechanism involves the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] However, because fungi are eukaryotic organisms, their cellular machinery shares similarities with human cells.[3] This creates a significant risk of off-target effects, as antifungal agents can interact with human CYP450 enzymes, particularly in the liver, leading to cytotoxicity and adverse drug-drug interactions.[1][2]

Hepatotoxicity is a known concern for several second-generation triazoles.[2] Therefore, early and reliable in vitro assessment of cytotoxicity is not merely a regulatory checkpoint but a fundamental step in de-risking a novel antifungal candidate like Compound T.[3] By comparing its cytotoxic profile directly against widely used antifungals, we can establish a preliminary safety benchmark and make informed decisions about its potential for further development.

This guide details a comparative study using the human hepatocellular carcinoma cell line, HepG2. The HepG2 line is an established and widely accepted model for in vitro hepatotoxicity studies because it retains many metabolic functions characteristic of human hepatocytes.[4][5] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability, to quantify the cytotoxic effects of Compound T and its comparators.[6]

Experimental Design & Methodology

Scientific Rationale

The core of this investigation is a dose-response analysis to determine the concentration at which each compound significantly impairs cell viability.

  • Choice of Cell Line: HepG2 cells are selected due to their human liver origin and their extensive use in toxicology screening, making the results relevant to potential human hepatotoxicity.[7][8] They provide a robust and reproducible system for identifying compound-induced cellular damage.[8]

  • Choice of Assay: The MTT assay is a cornerstone of cytotoxicity testing. Its principle relies on the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[6][9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[9][10]

  • Selection of Comparators: Fluconazole, Itraconazole, and Voriconazole represent a spectrum of first- and second-generation triazoles with well-documented clinical use and varying safety profiles.[11][12][13] They serve as essential benchmarks to contextualize the cytotoxicity of Compound T.

Materials
Reagent/MaterialSpecifications
Cell Line HepG2 (human hepatocellular carcinoma), ATCC® HB-8065™
Test Compounds 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine (Compound T)
Fluconazole (≥98% purity)
Itraconazole (≥98% purity)
Voriconazole (≥98% purity)
Assay Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Dimethyl sulfoxide (DMSO), HPLC grade
Culture Media & Reagents Eagle’s Minimum Essential Medium (EMEM)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin Solution
Trypsin-EDTA Solution
Labware 96-well flat-bottom cell culture plates, sterile
Serological pipettes, pipette tips, centrifuge tubes
Equipment Humidified incubator (37°C, 5% CO₂)
Biosafety cabinet
Inverted microscope
Multi-well spectrophotometer (ELISA reader)
Experimental Workflow

The following protocol is a step-by-step guide for performing the comparative cytotoxicity analysis.

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Exposure cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis start Culture HepG2 Cells harvest Harvest & Count Cells start->harvest seed Seed Cells into 96-Well Plate (e.g., 1x10^4 cells/well) harvest->seed incubate1 Incubate for 24h (Allow cells to adhere) seed->incubate1 add_compound Add Compounds to Wells incubate1->add_compound prep_stock Prepare Compound Stock Solutions in DMSO prep_serial Perform Serial Dilutions (e.g., 0.1 to 100 µM) prep_stock->prep_serial prep_serial->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_mtt Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h (Formazan formation) add_mtt->incubate3 add_dmso Add Solubilizer (DMSO) to Dissolve Crystals incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read calc_viability Calculate % Cell Viability read->calc_viability plot Plot Dose-Response Curve calc_viability->plot calc_ic50 Determine IC50 Value plot->calc_ic50

Caption: Workflow for the comparative MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Culture HepG2 cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, count them, and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Include wells for "no-cell" blanks.

  • Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow the cells to attach firmly to the bottom of the wells.

  • Compound Preparation: Prepare 100 mM stock solutions of Compound T, Fluconazole, Itraconazole, and Voriconazole in DMSO. From these, create a series of working solutions by serial dilution in serum-free medium to achieve final well concentrations ranging from, for example, 0.1 µM to 100 µM. A vehicle control (DMSO at the highest concentration used) must be included.

  • Compound Exposure: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and controls).

  • Incubation: Incubate the plate for an additional 48 hours under the same conditions. This duration is chosen to allow sufficient time for the compounds to exert potential cytotoxic effects.

  • MTT Addition: After the exposure period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement: Measure the spectrophotometrical absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Expected Results

The raw absorbance data is processed to determine the IC50 value for each compound.

Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100

  • Abs_Sample: Absorbance of cells treated with the test compound.

  • Abs_VehicleControl: Absorbance of cells treated with the vehicle (DMSO) only.

  • Abs_Blank: Absorbance of wells with no cells (medium only).

IC50 Determination: The calculated % viability values are plotted against the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is then used to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Hypothetical Results Table: The final data should be summarized in a clear, comparative format.

CompoundIC50 on HepG2 Cells (µM)
Compound T To be determined
Fluconazole>100 (Expected)
Itraconazole~25-50 (Literature Approx.)
Voriconazole~50-75 (Literature Approx.)
Doxorubicin (Positive Control)~0.5-1.0

Note: The values for established drugs are illustrative and can vary based on specific experimental conditions. A potent cytotoxic agent like Doxorubicin is often included as a positive control to validate the assay's sensitivity.

Discussion and Scientific Interpretation

The interpretation of the IC50 values is crucial for the preclinical assessment of Compound T.

  • Benchmarking Performance: A significantly lower IC50 value for Compound T compared to Voriconazole or Itraconazole would be a red flag, suggesting higher intrinsic cytotoxicity. Conversely, an IC50 value substantially higher than the comparators, particularly approaching that of the well-tolerated Fluconazole, would be a highly favorable result.

  • Mechanism of Cytotoxicity: Triazoles can induce cytotoxicity through the inhibition of mammalian CYP450 enzymes, leading to disruptions in steroidogenesis or drug metabolism.[2] Additionally, off-target effects can lead to mitochondrial dysfunction or the induction of apoptosis. The MTT assay, being a measure of mitochondrial dehydrogenase activity, is particularly sensitive to compounds that impair mitochondrial function.

Triazole_Mechanism cluster_fungus Fungal Cell (Target Effect) cluster_human Human Cell (Off-Target Cytotoxicity) Triazole_F Triazole Antifungal CYP51_F Fungal CYP51 (Lanosterol 14α-demethylase) Triazole_F->CYP51_F Inhibits Triazole_H Triazole Antifungal Ergosterol Ergosterol Synthesis CYP51_F->Ergosterol Blocks Membrane_F Fungal Cell Membrane Disruption Ergosterol->Membrane_F CYP450_H Human CYP450 Enzymes (e.g., in Liver) Triazole_H->CYP450_H Inhibits Metabolism Drug/Steroid Metabolism CYP450_H->Metabolism Disrupts Toxicity Cellular Stress & Cytotoxicity Metabolism->Toxicity

Caption: Triazole mechanism: desired antifungal action vs. potential host cytotoxicity.

  • Therapeutic Index: The ultimate goal is to identify a compound with a high therapeutic index—a large window between the concentration required for antifungal efficacy (Minimum Inhibitory Concentration, or MIC) and the concentration that causes host cell toxicity (IC50). A favorable profile for Compound T would be a low MIC against target fungi and a high IC50 in this HepG2 assay.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the initial cytotoxicity assessment of the novel antifungal candidate, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. By directly comparing its effect on HepG2 cell viability against established triazoles, this protocol generates essential data for early-stage drug development. The results will enable a data-driven decision on whether Compound T possesses a sufficiently safe profile to warrant progression into more complex preclinical and, eventually, clinical studies.

References

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Retrieved from [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Retrieved from [Link]

  • PubMed. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HepG2-based Cytotoxicity Assay Service. Retrieved from [Link]

  • MDPI. (n.d.). Comparing In Silico Fungi Toxicity Prediction with In Vitro Cytotoxicity Assay for Indoor Airborne Fungi. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]

  • PubMed Central. (n.d.). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Retrieved from [Link]

  • ResearchGate. (2014). Safety of triazole antifungal drugs in patients with cancer. Retrieved from [Link]

  • PubMed Central. (n.d.). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Retrieved from [Link]

  • PubMed Central. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazole class of antifungal drugs: Fluconazole; Itraconazole; Voriconazole. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Activities of Voriconazole, Fluconazole, and Itraconazole against 566 Clinical Isolates of Cryptococcus neoformans from the United States and Africa. Retrieved from [Link]

Sources

A Comparative Guide to QSAR Analysis of Antimicrobial 4-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates innovative and efficient strategies for the discovery of novel therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a cornerstone in computational drug design, offering a powerful framework to correlate the chemical structure of compounds with their biological activities.[1][2] This approach significantly accelerates the drug discovery pipeline by prioritizing promising candidates for synthesis and testing, thereby reducing time and cost.[2]

Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1,2,4-triazole ring system is of particular interest. Its derivatives, especially 4-amino-1,2,4-triazoles, are recognized for a broad spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal strains.[3][4][5] This guide provides an in-depth comparison of QSAR analyses applied to antimicrobial 4-amino-1,2,4-triazole derivatives, offering field-proven insights, detailed experimental and computational protocols, and a critical evaluation of different modeling approaches.

The Foundation of QSAR: From Structure to Activity

The central tenet of QSAR is that the biological activity of a chemical compound is a direct function of its molecular structure and properties.[6] A robust QSAR model can not only predict the activity of novel compounds but also provide crucial insights into the structural features that govern their efficacy. The development of a predictive QSAR model is a multi-stage process, grounded in rigorous scientific principles.

Core Components of a QSAR Workflow
  • Dataset Curation: A high-quality dataset is the bedrock of any QSAR study. This involves compiling a series of structurally related 4-amino-1,2,4-triazole derivatives with experimentally determined antimicrobial activity, typically expressed as the Minimum Inhibitory Concentration (MIC). The dataset must be diverse enough to cover a wide range of structural variations and activity levels to ensure the resulting model is broadly applicable.

  • Molecular Descriptor Calculation: The three-dimensional structure of each molecule is translated into a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, including:

    • Physicochemical Properties: Lipophilicity (LogP), molar refractivity, and polar surface area.

    • Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.[7][8]

    • Topological (2D) and 3D-Descriptors: Parameters that describe molecular size, shape, and branching.

    • Steric and Hydrophobic Parameters: Descriptors that define the spatial arrangement and hydrophobicity of different molecular fragments.[9]

  • Mathematical Modeling: The next step is to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Various statistical and machine learning methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced algorithms like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forest.[1][2][10]

  • Rigorous Model Validation: A QSAR model's utility is determined by its predictive power. Therefore, it must undergo stringent validation.

    • Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's internal consistency and robustness. The cross-validated correlation coefficient (Q²) is a key metric here.[11][12]

    • External Validation: The model's true predictive ability is tested on an external set of compounds (the test set) that were not used during model development. The predictive correlation coefficient (R²pred) is calculated for this set.[13]

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Validation & Prediction Data Dataset of 4-Amino-1,2,4-Triazoles (Structures & MIC values) Split Split Dataset (Training & Test Sets) Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Training Set Model Build QSAR Model (e.g., MLR, kNN) Descriptors->Model ExternalVal External Validation (Test Set, R²pred) Descriptors->ExternalVal Test Set InternalVal Internal Validation (Cross-Validation, Q²) Model->InternalVal InternalVal->ExternalVal Predict Predict Activity of New Compounds ExternalVal->Predict

Caption: A generalized workflow for a QSAR study.

Comparative Analysis of QSAR Models for 4-Amino-1,2,4-Triazole Derivatives

Several QSAR studies have been conducted to elucidate the structural requirements for the antimicrobial activity of 4-amino-1,2,4-triazole derivatives. While the specific findings vary depending on the dataset and methodology, common themes emerge regarding the key molecular properties influencing their efficacy.

Study ReferenceDerivative SeriesTarget MicroorganismsQSAR MethodKey Descriptors & InsightsStatistical Performance
Aggarwal et al. (2011)[9]Nalidixic acid-based 1,2,4-triazolesBacteria and FungiNot specifiedLipophilic and steric parameters are prerequisites for potent antimicrobial activity.Not specified
Rostami et al. (2013)[10][14]Substituted 1,2,4-triazolesBacteriaMultiple Linear Regression (MLR)Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues.Correlation coefficients (R) approaching 0.90.
Dimova & Perišić-Janjić (2009)[15]N1-aryl/heteroaryl aminomethyl/ethyl-1,2,4-triazolesBacillus subtilisMLRIndex of Refractivity (η) played a dominant role. Other descriptors included Surface Tension and Molar Volume.R² > 0.80, Q² > 0.72
A 3D-QSAR Study4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiols (Anticancer)Cancer cell linesk-Nearest Neighbor Molecular Field Analysis (kNN-MFA)Steric and electrostatic fields are crucial. The model highlighted specific spatial regions where bulky or electronegative groups would enhance activity.r² = 0.87, q² = 0.74, pred_r² = 0.84

Analysis of Findings:

The comparative data reveals a consensus on the importance of lipophilic and steric factors in governing the antimicrobial activity of these triazole derivatives.[9] This is mechanistically logical, as compounds must traverse the bacterial cell wall and membrane to reach their intracellular targets. Appropriate lipophilicity facilitates this passage, while the size and shape (steric properties) of the molecule are critical for binding to the target site.

Furthermore, studies employing 3D-QSAR methods like kNN-MFA provide more granular insights, identifying specific spatial regions around the molecular scaffold where modifications can enhance biological activity. The consistent identification of electronic and topological descriptors across different studies underscores the complex nature of the structure-activity relationship, where multiple factors contribute to the overall potency of a compound.[10][15]

Self-Validating Experimental and Computational Protocols

To ensure scientific integrity, the protocols for generating both the biological data and the computational model must be robust and reproducible.

Protocol 1: Synthesis of 4-(Benzylideneamino)-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

This protocol provides a general pathway for synthesizing the triazole scaffold, which can then be used to generate a library of derivatives for QSAR analysis.[3][16]

  • Step 1: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol.

    • A mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated in the absence of a solvent until it melts.

    • The reaction is maintained at approximately 145°C for 40-60 minutes.

    • Upon cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

    • The crude product is washed with water, filtered, and recrystallized from an appropriate solvent (e.g., ethanol/DMF) to yield the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediate.[16]

  • Step 2: Synthesis of the Final Schiff Bases.

    • The intermediate from Step 1 (0.001 mol) and a substituted aromatic aldehyde (0.001 mol) are dissolved in ethanol.

    • A few drops of a catalyst, such as concentrated sulfuric acid or glacial acetic acid, are added.

    • The mixture is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final product.

Synthesis_Pathway cluster_reactants R_COOH Substituted Benzoic Acid Intermediate 4-Amino-5-aryl- 4H-1,2,4-triazole-3-thiol R_COOH->Intermediate Heat (145°C) Thio Thiocarbohydrazide Thio->Intermediate Heat (145°C) Product Final Schiff Base Product Intermediate->Product Reflux, Acid Catalyst Aldehyde Substituted Aromatic Aldehyde Aldehyde->Product Reflux, Acid Catalyst

Caption: Synthetic route for 4-amino-1,2,4-triazole Schiff bases.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the MIC values, which serve as the dependent variable in the QSAR model.

  • Preparation: A two-fold serial dilution of each synthesized compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Controls: Positive (broth + inoculum, no drug) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: A Step-by-Step Computational QSAR Workflow
  • Structure Preparation: Draw the 2D structures of all compounds in the dataset and convert them to 3D structures. Perform geometry optimization using a suitable computational chemistry method (e.g., DFT with B3LYP/6-31G* basis set).[7]

  • Descriptor Calculation: Use software like DRAGON, PaDEL-Descriptor, or MOE to calculate a wide range of molecular descriptors (1D, 2D, and 3D) for the optimized structures.

  • Data Preprocessing: Remove constant or highly correlated descriptors. Normalize the descriptor values to a common scale.

  • Dataset Splitting: Randomly divide the full dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation.

  • Feature Selection & Model Building: Use a feature selection algorithm (e.g., Genetic Algorithm) combined with a statistical method (e.g., MLR) to select the most relevant descriptors and build the QSAR equation using the training set.

  • Model Validation:

    • Internal: Calculate R², Adjusted R², and perform cross-validation (LOO-CV) to obtain Q². A high Q² (>0.6) indicates good model robustness.

    • External: Use the developed model to predict the activity of the test set compounds. Calculate R²pred. A high R²pred (>0.6) indicates good predictive power.

  • Applicability Domain Definition: Define the chemical space in which the model's predictions are reliable, for instance, using the leverage approach. This prevents extrapolation to molecules structurally dissimilar from the training set.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Purity Assessment of Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Purity Assessment

Substituted triazoles form the backbone of numerous active pharmaceutical ingredients (APIs), particularly in the antifungal and antiviral therapeutic classes. The precise molecular substitutions that grant these compounds their efficacy also introduce potential pathways for the formation of process-related impurities, degradants, and isomers. Consequently, the accurate and reliable assessment of purity is not merely a quality control checkpoint; it is a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of the primary analytical methods for purity determination of substituted triazoles. More critically, it establishes a framework for the cross-validation of these methods—a process that ensures analytical results are reproducible, reliable, and transferable across different laboratories, instruments, and analysts.[1] Adherence to a robust cross-validation strategy is essential for regulatory compliance with bodies like the FDA and for upholding the integrity of data throughout the drug development lifecycle.[1][2]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method for purity assessment is fundamentally dictated by the physicochemical properties of the triazole molecule , including its volatility, polarity, charge, and thermal stability.[3] The three most prevalent techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—offer distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC/UPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]Separation of ions based on their electrophoretic mobility in an applied electric field.[3]
Applicability to Triazoles Broadly applicable to a wide range of triazoles, especially non-volatile and thermally labile compounds.[4] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis and higher sensitivity.[5][6]Suitable for volatile and thermally stable triazoles. Derivatization may be necessary for non-volatile compounds, adding complexity.[3]Excellent for charged triazoles and for separating chiral isomers.[3][7]
Strengths High versatility, robustness, and a wide variety of available stationary phases. UPLC provides significant gains in speed and resolution.[8][9]Exceptional resolving power for complex mixtures of volatile compounds. High sensitivity with specific detectors (e.g., MS).High separation efficiency, minimal sample and solvent consumption, and unique selectivity for charged species.[10]
Limitations Higher solvent consumption compared to other techniques. Basic triazoles can exhibit peak tailing on standard silica-based columns.[3]Not suitable for non-volatile or thermally labile compounds. The derivatization process can be a source of error.[3]Can be less sensitive for some detectors compared to HPLC/GC. The sample matrix can significantly affect separation.[3][11]

The Cross-Validation Framework: Ensuring Method Transferability

An analytical method, even if fully validated in one laboratory, cannot be considered universally reliable until it has been successfully transferred. Cross-validation is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that comparable results can be achieved.[1][12] This process is governed by guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline, which outlines the necessary validation parameters.[13][14][15][16]

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[16][17] The following workflow illustrates the key stages of a comparative cross-validation study, the most common approach.[12]

Cross_Validation_Workflow cluster_labs Parallel Analysis start Initiate Method Transfer protocol Develop & Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training materials Prepare & Ship Materials (Samples, Standards) training->materials transfer_ss Transferring Lab: Perform System Suitability materials->transfer_ss receive_ss Receiving Lab: Perform System Suitability materials->receive_ss transfer_analysis Transferring Lab: Analyze Samples transfer_ss->transfer_analysis compare Compare Data & Perform Statistical Analysis transfer_analysis->compare receive_analysis Receiving Lab: Analyze Samples receive_ss->receive_analysis receive_analysis->compare criteria_met Acceptance Criteria Met? compare->criteria_met report Generate Final Transfer Report criteria_met->report Yes investigate Investigate Discrepancies & Re-evaluate criteria_met->investigate No end Transfer Complete report->end investigate->protocol

Caption: A typical workflow for a comparative cross-validation study.

Core Validation Parameters

A successful cross-validation study must demonstrate comparability across several key performance characteristics as defined by ICH Q2(R2).[18][19]

  • Specificity: This is the ability of the method to produce a signal only for the target triazole, without interference from impurities, degradants, or matrix components.[20] It is the foundation of any purity assessment, ensuring that what you measure is indeed what you intend to measure.

  • Accuracy: This parameter measures the closeness of the experimental results to the true value.[18] It is typically assessed by determining the recovery of a known amount of the analyte spiked into a placebo matrix.[3]

  • Precision: Precision reflects the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Variation over a short time under the same conditions.[18]

    • Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment.[18]

    • Reproducibility: Variation between two different laboratories, which is the primary focus of a cross-validation study.

  • Linearity & Range: Linearity is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[21] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[22]

  • Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23] This is critical for the accurate measurement of low-level impurities.

  • Robustness: Demonstrated during method development, robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[24] It provides an indication of its reliability during normal usage.

Experimental Protocol: A Step-by-Step Guide to Comparative Cross-Validation

This protocol outlines a comparative study to cross-validate an HPLC method for the purity assessment of a substituted triazole.

Objective: To verify that the receiving laboratory can produce results that are accurate, precise, and comparable to those of the transferring laboratory using the specified HPLC method.

1. Materials and Reagents:

  • Triazole Reference Standard (of known purity)

  • Homogenous batch of the Triazole Drug Substance or Product to be tested

  • All necessary solvents and reagents (e.g., Acetonitrile, Water, Buffer salts) of HPLC grade or higher

  • Placebo matrix (for drug product accuracy assessment)

2. Instrumentation:

  • Transferring Lab: HPLC system with UV/DAD detector (e.g., Agilent 1260 Infinity II)

  • Receiving Lab: HPLC system with UV/DAD detector (e.g., Waters Alliance e2695)

  • Analytical balance, pH meter, volumetric glassware, filtration apparatus

3. System Suitability Testing (SST):

  • Rationale: SST is performed before any analysis to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a system suitability solution containing the triazole and a known impurity or a related compound.

    • Inject the solution six replicate times.

    • Acceptance Criteria:

      • Relative Standard Deviation (%RSD) of the peak area for the main peak < 2.0%.

      • Tailing factor for the main peak ≤ 2.0.

      • Resolution between the main peak and the known impurity peak ≥ 2.0.

4. Protocol for Validation Parameter Assessment:

  • Specificity:

    • Protocol: Analyze a placebo blank, the triazole reference standard, and a sample spiked with known impurities.

    • Acceptance Criteria: The blank should show no interfering peaks at the retention time of the triazole. Peak purity analysis using a DAD detector should confirm the main peak is spectrally pure.[3]

  • Accuracy (by Recovery):

    • Protocol: Prepare placebo samples spiked with the triazole reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[3]

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision (Reproducibility):

    • Protocol: Both laboratories will analyze six independent samples from the same homogenous batch of the triazole drug substance.

    • Acceptance Criteria: The %RSD of the six assay results from each lab should be ≤ 2.0%. A statistical comparison of the mean results from both labs (e.g., using a Student's t-test) should show no significant difference.[25]

  • Linearity:

    • Protocol: Each laboratory will prepare a series of at least five calibration standards from a stock solution, covering 50% to 150% of the target assay concentration.[3] Each standard is injected in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (concentration vs. peak area) should be ≥ 0.999.

Data Presentation and Method Selection

Quantitative data from the validation studies should be summarized in clear, comparative tables. The table below presents a hypothetical but realistic dataset from a cross-validation study comparing HPLC, GC, and CE for a model substituted triazole.

Validation ParameterHPLC (Reversed-Phase)GC (with FID)CE (with UV)Acceptance Criteria
Linearity (r²) 0.99950.99910.9985≥ 0.999
Accuracy (% Recovery) 99.5% ± 1.2%98.9% ± 1.8%101.1% ± 2.1%98.0 - 102.0%
Precision (%RSD, Reproducibility) 1.1%1.7%2.5%≤ 2.0%
LOQ (µg/mL) 0.10.51.0Report
Analysis Time (min) 152512Report

Interpretation: Based on this data, the HPLC method demonstrates superior performance, meeting all acceptance criteria, particularly for precision and linearity. While the GC method is acceptable, its higher LOQ and lower precision make it less ideal. The CE method fails the reproducibility criterion (%RSD > 2.0%), suggesting it may not be robust enough for routine QC transfer without further optimization.

The choice of method is a critical decision. The following diagram provides a logical framework for selecting the most appropriate technique based on the analyte's properties.

Method_Selection_Tree start Substituted Triazole Analyte volatile Is the compound volatile & thermally stable? start->volatile charged Is the compound charged or chiral? volatile->charged No gc GC is a strong candidate volatile->gc Yes ce CE is a strong candidate charged->ce Yes hplc HPLC/UPLC is the recommended starting point charged->hplc No derivatization Consider derivatization for GC or use HPLC gc->derivatization If impurities are non-volatile ce->hplc If higher sensitivity is needed

Sources

A Comparative Guide to the Enzyme Inhibitory Potency of Furan- vs. Thiophene-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bioisosteres in Enzyme Inhibitor Design

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic properties. One of the most powerful tools in this endeavor is the principle of bioisosterism , where one functional group is replaced by another with similar physical or chemical properties to produce a compound with broadly similar biological activity. Among the most utilized bioisosteric replacements are the five-membered aromatic heterocycles, furan and thiophene, often used as surrogates for a phenyl ring or for each other.[1][2]

When coupled with a 1,2,4-triazole nucleus—a scaffold renowned for its diverse pharmacological applications and metabolic stability—these heterocycles create a molecular framework ripe for targeting a wide array of enzymes.[3][4] This guide provides an in-depth, evidence-based comparison of the enzyme inhibitory potency of furan- versus thiophene-substituted triazoles, drawing on specific case studies to illuminate the nuanced differences that determine therapeutic potential. We will explore the underlying physicochemical properties that drive these differences and provide detailed experimental protocols for researchers seeking to validate these findings.

Physicochemical Rationale: Why Furan and Thiophene Elicit Different Biological Responses

The choice between a furan and a thiophene moiety is not arbitrary; it is a calculated decision based on their distinct electronic and steric properties. The key differences lie in the heteroatom: oxygen in furan and sulfur in thiophene.

  • Aromaticity and Electron Distribution: Thiophene is generally considered to have a higher degree of aromaticity than furan.[5][6] This is attributed to the lower electronegativity of sulfur (2.58) compared to oxygen (3.44), which allows the sulfur's lone pair electrons to be more effectively delocalized into the π-system of the ring.[5] This enhanced aromatic character can influence π-π stacking interactions with aromatic amino acid residues in an enzyme's active site.

  • Size and Polarizability: The sulfur atom is significantly larger and more polarizable than the oxygen atom. This allows sulfur to act as a better hydrogen bond acceptor and to participate in more favorable van der Waals or other non-covalent interactions within a receptor pocket.[1]

  • Metabolic Stability: The C-S bond in thiophene is generally more stable to metabolic oxidation than the C-O bond in furan, which can sometimes lead to improved pharmacokinetic profiles for thiophene-containing drugs.

These fundamental differences dictate how a molecule orients itself within and binds to an enzyme's active site, ultimately determining its inhibitory potency.

Case Study 1: Cholinesterase Inhibition for Alzheimer's Disease Therapy

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzyme targets in the management of Alzheimer's disease. A recent study directly compared the inhibitory activity of a series of furan- and thiophene-substituted triazoles against these enzymes.[7]

Quantitative Data: AChE and BChE Inhibition

The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for representative compounds from the study. Lower IC₅₀ values indicate greater potency.

Compound IDHeterocyclic CoreTarget EnzymeIC₅₀ (nM)[7]
1.1 5-Bromofuran-2-ylAChE17.68
1.1 5-Bromofuran-2-ylBChE84.02
2.1 Thiophen-3-ylAChE1.63
2.1 Thiophen-3-ylBChE8.71
2.2 Thiophen-3-ylAChE2.84
2.2 Thiophen-3-ylBChE11.45
2.3 Thiophen-3-ylAChE3.01
2.3 Thiophen-3-ylBChE15.21
Analysis & Interpretation

The results from this study are unequivocal: the thiophene-substituted triazoles (compounds 2.1-2.3 ) demonstrated significantly greater inhibitory potency against both AChE and BChE compared to their furan-containing counterpart (compound 1.1 ).[7] The most potent compound, 2.1 , was over 10-fold more active against AChE and nearly 10-fold more active against BChE than the furan analog. Molecular docking studies from the publication suggested that the sulfur atom of the thiophene ring was able to establish more favorable interactions within the enzyme's active site. This case provides strong evidence for the superiority of the thiophene scaffold in this specific chemical context for cholinesterase inhibition.

Case Study 2: Antimalarial Activity via PfENR Inhibition

Malaria remains a global health crisis, and the parasite's enoyl-acyl carrier protein reductase (PfENR) is a validated drug target. A 2020 study investigated a series of novel compounds, allowing for a comparison between furan- and thiophene-containing molecules against the Plasmodium falciparum parasite.[8][9]

Quantitative Data: Antiplasmodial Activity
Compound IDKey Structural FeaturesIC₅₀ vs. P. falciparum (µM)[8]
3a-d Furan-containing chalconesLess active than standard
4a Pyrazoline ring (no thiophene)Less active than standard
4b Pyrazoline + Thiophene ring0.47
4c Pyrazoline + Thiophene ring0.47
4d Pyrazoline + Thiophene ring0.21
QuinineStandard Drug0.83
Analysis & Interpretation

In this study, the initial furan-chalcone hybrids (3a-d ) showed poor activity. However, upon cyclization to a pyrazoline ring system, the introduction of a thiophene moiety led to a dramatic increase in potency. The thiophene-containing pyrazolines (4b, 4c, and 4d ) all exhibited excellent antimalarial activity, with IC₅₀ values significantly lower (i.e., better) than the standard drug, quinine.[8][9] The most potent compound, 4d , was approximately four times more active than quinine. The authors' structure-activity relationship (SAR) analysis clearly indicated the essentiality of the thiophene ring for high potency in this scaffold.[8] This highlights that the benefit of one heterocycle over another can be highly dependent on the overall molecular architecture.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of enzyme inhibition data, standardized and well-controlled assays are essential. The following section details a representative protocol for determining the inhibitory potency of novel compounds against cholinesterases, a method widely used in the field.

Workflow for Comparative Enzyme Inhibition Studies

The following diagram illustrates a typical workflow for the discovery and comparison of novel enzyme inhibitors.

G cluster_0 Design & Synthesis cluster_1 Biochemical Screening cluster_2 Analysis & Optimization A Lead Compound Design (e.g., Triazole Core) B Synthesis of Furan Analog A->B C Synthesis of Thiophene Analog A->C D Primary Enzyme Assay (e.g., Ellman's Method) B->D C->D E Determine IC50 Values (Dose-Response Curve) D->E F Compare Potency (Furan vs. Thiophene) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization G->H

Caption: General workflow for comparing furan vs. thiophene inhibitors.

Detailed Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a gold standard for measuring AChE and BChE activity. It relies on the hydrolysis of acetylthiocholine (ATChI) by the enzyme to produce thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB²⁻) that can be measured at 412 nm.

1. Materials & Reagents:

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)
  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme stock solution
  • Ellman's Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB
  • Substrate: Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)
  • Test Compounds (Furan- and Thiophene-substituted triazoles) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at 412 nm

2. Experimental Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid enzyme inhibition from the solvent.
  • Assay Setup (in a 96-well plate):
  • To each well, add 25 µL of the test compound dilution (or buffer for control wells).
  • Add 125 µL of DTNB solution.
  • Add 50 µL of phosphate buffer.
  • Add 25 µL of the enzyme (AChE or BChE) solution.
  • Pre-incubation: Mix gently and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
  • Reaction Initiation: Add 25 µL of the substrate (ATChI or BTChI) solution to all wells to start the reaction.
  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well (mAbs/min).
  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualization of Bioisosteric Replacement

The concept of replacing a core scaffold element is central to this guide. The diagram below illustrates how furan and thiophene act as bioisosteres for a phenyl ring attached to a triazole core.

G cluster_0 Common Scaffold cluster_1 Bioisosteric Analogs A Phenyl-Triazole Inhibitor B Furan-Triazole Inhibitor A->B Replace Phenyl with Furan C Thiophene-Triazole Inhibitor A->C Replace Phenyl with Thiophene B->C Direct Comparison

Caption: Bioisosteric replacement of a phenyl ring with furan and thiophene.

Conclusion and Future Outlook

This guide demonstrates that while furan and thiophene are classic bioisosteres, they are not interchangeable without consequence. The choice between them can dramatically impact enzyme inhibitory potency.

  • In the case of cholinesterase inhibition , the thiophene-substituted triazoles were markedly superior, suggesting that the greater polarizability and size of the sulfur atom facilitated more effective binding interactions.[7]

  • For antimalarial activity , the thiophene ring was also found to be a critical component for high potency within a specific pyrazoline scaffold.[8]

However, it is crucial to avoid generalizations. There are numerous examples in the literature where a furan-containing compound outperforms its thiophene analog. The ultimate efficacy is determined by the intricate network of interactions between the inhibitor and the unique topology and amino acid composition of the target enzyme's active site.

For researchers and drug development professionals, the key takeaway is that the furan-for-thiophene swap (or vice-versa) is a powerful and valid strategy in lead optimization. The evidence presented here underscores the necessity of synthesizing and testing both analogs to empirically determine which scaffold is optimal for a given biological target. This head-to-head comparison is a critical step in the rational design of potent and selective enzyme inhibitors.

References

  • Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. (2015). ResearchGate. Available at: [Link]

  • Kopylchuk, V. M., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Polshettiwar, V., & Ghodke, M. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. (2021). University of Cambridge Apollo Repository. Available at: [Link]

  • Anderson, W. K., & Jones, A. N. (1984). Synthesis and evaluation of furan, thiophene, and azole bis[(carbamoyloxy)methyl] derivatives as potential antineoplastic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds. Available at: [Link]

  • Yıldırım, S., et al. (2024). Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. Chemistry & Biodiversity. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Potency of Novel Furan/Thiophenyl-Tetrahydronaphtho Triazoles as Antimicrobials and Antioxidants. (2023). Journal of Advanced and Applied Bio-Technology. Available at: [Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. Available at: [Link]

  • Gutman, I., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Meher, C. P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available at: [Link]

  • Uslu, H., et al. (2023). Benzimidazolone-piperazine/triazole/thiadiazole/furan/thiophene conjugates: Synthesis, in vitro urease inhibition, and in silico molecular docking studies. Archiv der Pharmazie. Available at: [Link]

  • Bioisosterism in Medicinal Chemistry. (2012). ResearchGate. Available at: [Link]

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Biological activity comparison between 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine and fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Discovery

Introduction

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the continuous development of novel antifungal agents. Triazole-based compounds have long been a cornerstone of antifungal therapy, with fluconazole being a prominent member of this class. This guide provides a comparative overview of the established antifungal agent, fluconazole, and a novel investigational compound, 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. While extensive clinical data exists for fluconazole, this document will synthesize available preclinical findings and plausible mechanistic insights for the novel triazole, offering a forward-looking perspective for researchers in the field. This comparison is based on established principles of antifungal drug action and data from related chemical scaffolds.

The Incumbent: Fluconazole - A Snapshot

Fluconazole is a first-generation triazole antifungal medication that has been in clinical use since 1988. It is widely used for the treatment and prevention of a variety of fungal infections, particularly those caused by Candida and Cryptococcus species.[1][2]

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[4]

Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Lanosterol_demethylase->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Lanosterol_demethylase Inhibits

Caption: Mechanism of action of fluconazole.

Antifungal Spectrum

Fluconazole is effective against a broad range of yeasts, including most Candida species (with notable exceptions being Candida krusei and often Candida glabrata) and Cryptococcus neoformans.[2][5] Its activity against molds is limited.

The Challenger: 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

This novel compound belongs to the 1,2,4-triazole class, a scaffold known for its diverse biological activities, including antifungal properties.[6][7] While specific data for this exact molecule is not yet widely published, we can infer its potential based on the extensive research into related analogues.

Predicted Mechanism of Action

Given its structural similarity to fluconazole and other triazole antifungals, it is highly probable that 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine also targets the lanosterol 14α-demethylase enzyme.[8][9] The presence of the 1,2,4-triazole ring is crucial for coordinating with the heme iron atom in the active site of the cytochrome P450 enzyme. The various substituents on the triazole core modulate the compound's affinity for the fungal enzyme and its pharmacokinetic properties. Molecular docking studies on similar triazole derivatives have supported this interaction with lanosterol 14α-demethylase.[8][9]

Comparative Biological Activity: An Evidence-Based Projection

To provide a tangible comparison, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for fluconazole and representative, structurally related novel triazole derivatives against various fungal pathogens. The MIC is a key in vitro measure of an antifungal agent's potency. It is important to note that the data for the novel triazoles are derived from published studies on analogous compounds and serve as a predictive baseline for the potential efficacy of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Fungal StrainFluconazole MIC (µg/mL)Representative Novel Triazole Derivatives MIC (µg/mL)Reference for Novel Triazoles
Candida albicans0.5 - 16≤0.125 - 8[8][9]
Candida kruseiIntrinsically Resistant0.5[10]
Candida glabrata4 - >256≤0.125 - 4.0[9]
Cryptococcus neoformans2 - 82 - 8[8]
Fluconazole-Resistant C. albicans>641.0 - 32.0[9]

Note: The MIC values for novel triazole derivatives are a composite from various studies on different, but related, compounds to illustrate the potential for improved activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of antifungal compounds using the broth microdilution method, a standard protocol that would be employed to evaluate 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare stock solutions of antifungal agents SerialDilution Perform serial dilutions of antifungal agents in a 96-well microplate Stock->SerialDilution Inoculum Prepare standardized fungal inoculum Inoculation Inoculate wells with fungal suspension Inoculum->Inoculation Media Prepare RPMI-1640 medium Media->SerialDilution SerialDilution->Inoculation Incubation Incubate microplate at 35°C for 24-48 hours Inoculation->Incubation Readout Visually or spectrophotometrically determine fungal growth Incubation->Readout MIC Identify the MIC: lowest concentration with no visible growth Readout->MIC

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:
  • Preparation of Antifungal Stock Solutions:

    • Dissolve the antifungal compounds (fluconazole and 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum size.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal stock solutions in RPMI-1640 medium to achieve a range of desired concentrations.

    • Add the standardized fungal inoculum to each well.

    • Include positive (no drug) and negative (no inoculum) controls.

  • Incubation and MIC Determination:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth.

Expert Insights and Future Directions

The preliminary data on novel triazole derivatives suggest a promising avenue for overcoming some of the limitations of fluconazole. Notably, some analogues exhibit potent activity against fluconazole-resistant strains of Candida.[9] The structural modifications, such as the introduction of the ethylthio and furyl groups in 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, are designed to enhance the binding affinity to the target enzyme and potentially evade resistance mechanisms.

Further research should focus on:

  • Comprehensive in vitro testing of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine against a broad panel of clinically relevant fungal isolates, including resistant strains.

  • In vivo efficacy studies in animal models of fungal infections to assess the compound's therapeutic potential.

  • Pharmacokinetic and toxicological profiling to evaluate its drug-like properties and safety profile.

Conclusion

While fluconazole remains a vital tool in our antifungal arsenal, the development of novel triazoles like 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine holds significant promise. The projected improvements in potency and spectrum of activity, particularly against resistant pathogens, underscore the importance of continued research and development in this chemical space. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of such next-generation antifungal candidates.

References

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. PubMed.
  • (2025). Fluconazole As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • (2025).
  • Goyal, A., & Nosal, C. (2024).
  • Fluconazole. (2024). In Wikipedia.
  • (2021). Fluconazole has antifungal coverage against most Candida spp., Cryptococcus.
  • (2019). Diflucan (fluconazale) tablets label.
  • Hashemi, S. M., Badali, H., Faramarzi, M. A., Samadi, N., Afsarian, M. H., Irannejad, H., & Emami, S. (2015). Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. PubMed.
  • (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. PMC - NIH.
  • Ghamghami, M., Emami, S., Poor, B. S., Butts, C., de Carvalho, P. B., Denny, W. A., & Fakhri, S. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. NIH.
  • Wang, S., Sun, Y., Zhang, Y., Wang, N., Xing, L., & Cao, Y. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Taylor & Francis Online.
  • (2019). Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies | Request PDF.
  • Troke, P. F., Andrews, R. J., Pye, G. W., & Richardson, K. (1985). Activity of fluconazole (UK 49,858) and ketoconazole against Candida albicans in vitro and in vivo. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Chourasiya, A., Suthar, A., & Sharma, A. (2018).
  • Sabale, P. M., & Mehta, P. (2014).
  • Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., Mani, V., & Kakkar, S. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. NIH.

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A Researcher's Guide to Reproducible Synthesis and Bioactivity Testing of 5-(2-furyl)-1,2,4-triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and bioactivity testing of 5-(2-furyl)-1,2,4-triazole compounds, with a core focus on ensuring experimental reproducibility. In the landscape of drug discovery, where 1,2,4-triazole scaffolds are prized for their diverse pharmacological activities, the ability to reliably replicate synthesis and biological results is paramount.[1][2][3] Irreproducibility not only wastes significant resources but also undermines the scientific foundation upon which new therapeutic agents are built.[4][5] This document moves beyond simple protocols to explain the causal factors behind experimental choices, offering a framework for self-validating methodologies essential for researchers, chemists, and drug development professionals.

Part 1: Reproducible Synthesis of 5-(2-furyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the 1,2,4-triazole core can be achieved through various methods, but one of the most common and reliable routes for producing 3-thiol substituted triazoles involves the alkaline-mediated cyclization of a thiosemicarbazide intermediate. This approach is favored for its generally high yields and straightforward procedure.

Causality Behind the Chosen Synthetic Pathway

The selected two-step pathway begins with the formation of a key intermediate, an acylthiosemicarbazide, from furoic acid hydrazide and an isothiocyanate. This intermediate is then cyclized.

  • Step 1: Acylthiosemicarbazide Formation: This nucleophilic addition reaction is typically robust. However, the choice of solvent is critical. Anhydrous ethanol is often used to prevent competitive hydrolysis of the starting materials.

  • Step 2: Base-Catalyzed Intramolecular Cyclization: A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the amide and thioamide nitrogens, facilitating an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the stable triazole ring. The concentration of the base and the reaction temperature are key parameters that must be precisely controlled to ensure complete cyclization and minimize side-product formation.

Workflow for Synthesis of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

cluster_0 Step 1: Acylthiosemicarbazide Synthesis cluster_1 Step 2: Cyclization & Purification SM1 Furan-2-carbohydrazide I1 Intermediate: 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide SM1->I1 Reflux in Ethanol SM2 Phenyl isothiocyanate SM2->I1 P1 Product: 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol PU Recrystallization (Ethanol) P1->PU Purification I1_ref->P1 Reflux in 2M NaOH (aq)

Caption: Synthetic pathway for 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Synthesis Protocol

Objective: To synthesize 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with high purity and yield.

Materials:

  • Furan-2-carbohydrazide

  • Phenyl isothiocyanate

  • Absolute Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Distilled Water

Procedure:

  • Synthesis of 1-(furan-2-carbonyl)-4-phenylthiosemicarbazide (Intermediate):

    • In a 250 mL round-bottom flask, dissolve furan-2-carbohydrazide (0.01 mol) in 50 mL of absolute ethanol.

    • Add phenyl isothiocyanate (0.01 mol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

    • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum.

  • Synthesis of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Final Product):

    • Suspend the dried intermediate (0.008 mol) in 40 mL of a 2M aqueous sodium hydroxide solution.

    • Heat the mixture under reflux for 6 hours. The solid will gradually dissolve as the cyclization proceeds.

    • Cool the resulting clear solution in an ice bath.

    • Slowly acidify the solution to pH 5-6 by adding concentrated HCl dropwise with constant stirring.

    • The final product will precipitate out of the solution.

    • Filter the solid, wash thoroughly with cold distilled water until the washings are neutral, and dry.

    • Purification: Recrystallize the crude product from ethanol to obtain a pure sample.

Sources of Irreproducibility in Synthesis
ParameterCommon PitfallRecommended Best Practice
Reagent Quality Use of aged or impure starting materials (e.g., partially hydrolyzed isothiocyanate).Use freshly opened or purified reagents. Verify purity by melting point or spectroscopic methods before use.
Reaction Time Incomplete reaction leading to a mix of starting material and product.Monitor reaction completion using TLC with an appropriate solvent system. Do not rely solely on time.
Base Concentration Incorrect stoichiometry of NaOH can lead to incomplete cyclization or side reactions.Prepare the base solution fresh and standardize it if necessary. Ensure accurate measurement.
Purification Inefficient recrystallization trapping impurities within the crystal lattice.Use a minimal amount of hot solvent for recrystallization and allow for slow cooling to form well-defined crystals.

Part 2: Reproducible Bioactivity Testing - Antimicrobial Susceptibility

The 5-(2-furyl)-1,2,4-triazole scaffold is frequently reported to possess significant antimicrobial and antifungal properties.[6][7] To ensure that bioactivity data is reproducible across different laboratories, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing (AST).[8][9]

Causality Behind Standardized Bioactivity Assays

The goal of AST is to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC).[10] Variability in results often stems from inconsistencies in biological and technical parameters.[4][11]

  • Choice of Medium: Mueller-Hinton Agar/Broth is the standard medium for routine AST of non-fastidious bacteria.[10] Its composition is well-defined, has low levels of inhibitors, and supports the growth of most common pathogens, ensuring consistent results.

  • Inoculum Standardization: The density of the bacterial inoculum is critical. Too high a density can overwhelm the compound, giving a falsely high MIC, while too low a density can lead to a falsely low MIC. Standardization to a 0.5 McFarland turbidity standard ensures a consistent starting bacterial concentration (approx. 1.5 x 10⁸ CFU/mL).

  • Solvent Effects: The test compounds are often insoluble in water and require a solvent like Dimethyl Sulfoxide (DMSO).[12] It is crucial to ensure the final concentration of the solvent in the assay does not affect microbial growth. A solvent toxicity control is mandatory.

Workflow for Broth Microdilution MIC Assay

cluster_0 Preparation cluster_1 Assay Setup (96-Well Plate) cluster_2 Incubation & Analysis A1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B1 Serial Dilution of Compound A1->B1 A2 Prepare Bacterial Inoculum (0.5 McFarland Standard) B2 Inoculate Wells with Bacteria A2->B2 A3 Prepare Mueller-Hinton Broth A3->B1 A3->B2 C1 Incubate at 37°C for 18-24 hours B1->C1 B3 Include Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) - Positive Control (e.g., Ciprofloxacin) B2->C1 B3->C1 C2 Visually Inspect for Turbidity C1->C2 C3 Determine MIC: Lowest concentration with no visible growth C2->C3

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Bioactivity Testing Protocol

Objective: To determine the MIC of a 5-(2-furyl)-1,2,4-triazole compound against Staphylococcus aureus (e.g., ATCC 25923) using the broth microdilution method.

Materials:

  • Test compound

  • Staphylococcus aureus (ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl Sulfoxide (DMSO)

  • Ciprofloxacin (positive control)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of S. aureus.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound (e.g., 1280 µg/mL) in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain concentrations ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final volume in each well is 50 µL.

    • The final DMSO concentration should not exceed 1% v/v.

  • Inoculation and Controls:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Growth Control: One well containing 100 µL of inoculated MHB (no compound).

    • Sterility Control: One well containing 100 µL of uninoculated MHB.

    • Positive Control: Prepare serial dilutions of Ciprofloxacin as a reference antibiotic.

  • Incubation and Reading:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Comparative Data and Reproducibility Analysis

The following tables present hypothetical data to illustrate potential sources of variability and the importance of standardized protocols.

Table 1: Comparison of Synthesis Yields
LabStarting Material PurityReaction MonitoringPurification MethodYield of Pure Product
Lab A (Standardized) 99%+ (Verified) TLC Slow Recrystallization 85%
Lab B95% (Assumed)Timed (4 hours)Fast Precipitation65% (with impurities)
Lab C99%+ (Verified)Timed (6 hours)Column Chromatography78%

Analysis: Lab A, following a standardized and monitored protocol, achieves the highest yield of pure product. Lab B's lower yield and purity can be attributed to impure starting materials and incomplete reaction, highlighting the need for rigorous process control.

Table 2: Inter-Laboratory Comparison of MIC (µg/mL) Values
CompoundLab X (CLSI Protocol) Lab Y (Non-Standard Medium)Lab Z (Inoculum Not Standardized)
5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol vs. S. aureus 8 1632
Ciprofloxacin (Control) vs. S. aureus 0.5 12

Analysis: Lab X obtains MIC values consistent with expected ranges for the control antibiotic. Lab Y's use of a non-standard medium likely affected compound activity or bacterial growth, leading to a higher MIC. Lab Z's failure to standardize the inoculum resulted in an artificially high MIC due to bacterial overgrowth. This comparison underscores that adherence to standards like those from CLSI is non-negotiable for generating comparable and trustworthy data.[13][14]

Conclusion

Reproducibility in the synthesis and bioactivity testing of novel compounds like 5-(2-furyl)-1,2,4-triazoles is not an accident; it is the result of deliberate, meticulous, and standardized scientific practice. For synthesis, this involves the use of pure reagents, vigilant reaction monitoring, and appropriate purification techniques. For bioactivity, it demands strict adherence to validated, globally recognized protocols, such as those provided by CLSI, with careful control over all biological and chemical variables. By understanding the causality behind each experimental step and implementing self-validating controls, researchers can generate high-quality, reliable data that accelerates the journey from a promising molecule to a potential therapeutic agent.

References

  • Al-Soud, Y. A., et al. (2003). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles. Molecules, 8(11), 790-798. Available at: [Link]

  • Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1016. Available at: [Link]

  • Garedew, A., et al. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. University of Gothenburg. Available at: [Link]

  • Ivashchenko, O., et al. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ScienceRise: Pharmaceutical Science, (5), 24-34. Available at: [Link]

  • WOAH. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE Terrestrial Manual. Available at: [Link]

  • Koprowska, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3817. Available at: [Link]

  • Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(23), 7357. Available at: [Link]

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  • Stadnytska, N., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Ukrainian Journal of Ecology, 11(2), 334-339. Available at: [Link]

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  • Petersen, E. J., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in Pharmacology, 10, 1484. Available at: [Link]

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  • Yang, B., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 936384. Available at: [Link]

  • Demirbas, N., et al. (2009). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(6), 2057-2066. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is the critical first step in determining a safe disposal pathway. The molecule's structure incorporates three key functional groups that dictate its potential reactivity and toxicity: the 1,2,4-triazole ring, an ethylthio (thioether) group, and a primary amine.

  • 1,2,4-Triazole Core: This nitrogen-rich heterocyclic system is common in pharmacologically active compounds, particularly antifungals.[1] Triazole derivatives can be combustible and may produce toxic nitrogen oxides (NOx) upon thermal decomposition.[2][3]

  • Ethylthio Group (-S-CH₂CH₃): Thioethers and related sulfur compounds are often associated with a strong, unpleasant odor (stench).[4] While thioethers are generally more stable than thiols, their oxidation can produce sulfoxides and sulfones. From a disposal perspective, this sulfur moiety necessitates management of potential malodors and consideration of its fate in the environment.

  • 4-Amino Group (-NH₂): The primary amine group attached to the triazole ring can impart basic properties and is a common feature in many bioactive molecules.

Based on analogous compounds, we can infer the following hazard profile. This table should be used as a guideline in the absence of a specific SDS.

Hazard ParameterInferred Risk & RationaleSupporting Sources
Acute Oral Toxicity Likely Harmful if Swallowed. Many substituted aminotriazoles are classified as Category 4 for acute oral toxicity.[5][6]
Skin & Eye Irritation Causes Skin and Serious Eye Irritation. This is a common hazard for amino-substituted triazoles.[7][8]
Inhalation Toxicity May Cause Respiratory Irritation. Dusts or aerosols may be harmful if inhaled.[7]
Aquatic Toxicity Presumed Toxic to Aquatic Life. Triazole-based compounds, especially those used as fungicides, can have long-lasting effects on aquatic environments.[9]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases. Thermal decomposition will produce toxic fumes (CO, CO₂, NOx, SOx).[4][5][9]
Physical Hazards May form combustible dust concentrations in air. As with many organic solids, fire is possible at elevated temperatures.[2][5]

The Hierarchy of Chemical Waste Management

Before proceeding to disposal, every laboratory should adhere to the established hierarchy of waste management. This framework prioritizes the most environmentally sound practices.

cluster_0 Waste Management Hierarchy Minimization Source Reduction & Minimization Substitution Substitution with Less Hazardous Chemicals Minimization->Substitution Best Practice Treatment On-site Treatment (Neutralization/Oxidation) Substitution->Treatment If Feasible & Safe Disposal Proper Disposal via EHS Treatment->Disposal Final Step

Caption: The hierarchy of chemical waste management prioritizes waste minimization.

  • Source Reduction : Order and use the minimum quantity of the chemical required for your experiments.[10]

  • Substitution : Where possible, substitute with less hazardous chemicals.

  • Treatment : If safe and permissible, treat the waste to render it less hazardous (e.g., neutralization, oxidation).

  • Disposal : Ensure final disposal is conducted in a safe, compliant, and environmentally responsible manner through your institution's certified channels.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for handling waste streams containing 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.[11]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves as solid waste.

  • Body Protection : A laboratory coat and closed-toe shoes are mandatory.[11]

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.

Step 2: Waste Segregation

Proper segregation at the point of generation is crucial to prevent dangerous reactions and to ensure compliant disposal.[12] Laboratory personnel must treat all waste chemicals as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[13]

cluster_1 Waste Segregation Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste A Waste Generation Point (Experiment Conclusion) B Unused/Expired Pure Compound A->B C Contaminated Weigh Boats, Gloves, Wipes A->C E Aqueous Solutions (e.g., from work-up) A->E F Organic Solvent Solutions A->F I Contaminated Needles, Syringes, Glassware A->I D Solid Waste Container (Labeled Hazardous Waste) B->D C->D G Aqueous Waste Container (Labeled Hazardous Waste) E->G H Non-Halogenated Organic Waste Container F->H J Sharps Container (Labeled Hazardous Waste) I->J

Caption: Segregate waste streams at the point of generation.

  • Solid Waste : Place unused or expired pure compound, along with contaminated items like gloves, weigh paper, and paper towels, into a designated solid hazardous waste container.[12]

  • Liquid Waste : Do NOT dispose of this chemical down the drain.[13]

    • Aqueous solutions should be collected in a dedicated aqueous hazardous waste container.

    • Organic solutions should be collected in a compatible organic solvent waste container (e.g., non-halogenated).

  • Sharps : All contaminated sharps, including needles, syringes, and broken glass, must be placed in a designated, puncture-proof sharps container.[12]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidents and ensure regulatory compliance.

  • Container Compatibility : Use only appropriate, chemically compatible containers, preferably plastic.[10] The container must be in good condition with a secure, leak-proof screw cap.[14][15]

  • Headspace : Leave at least one inch of headspace in liquid waste containers to allow for expansion.[14]

  • Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "Waste 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine".

    • All other constituents in the container, including solvents and their approximate percentages.

    • The date waste was first added to the container.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 4: On-Site Pre-Treatment for Odor Control (Expert Users Only)

The thioether group may impart an unpleasant odor. For contaminated glassware or trace residues, an oxidative treatment can mitigate this before final cleaning or disposal. This step should only be performed by trained personnel inside a chemical fume hood.

  • Prepare a Decontamination Bath : Create a bath of 10-15% sodium hypochlorite (household bleach) in water.

  • Soak Contaminated Items : Submerge contaminated glassware and other compatible labware in the bleach bath.[16] The oxidation can be slow, so allow items to soak for at least 12-24 hours.

  • Disposal of Bleach Solution : The resulting bleach solution, now containing oxidized byproducts, must be collected as hazardous aqueous waste. Do not pour it down the drain.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][14]

  • Location : The SAA must be in the same room where the waste is generated.

  • Segregation : Store containers with incompatible materials separately (e.g., keep away from strong acids and oxidizers).[14]

  • Containment : Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[15]

  • Closure : Keep waste containers securely capped at all times, except when adding waste.[13]

  • Volume Limits : Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10]

Step 6: Arrange for Final Disposal

Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, check institutional policy), contact your organization's Environmental Health & Safety (EHS) or equivalent department.[10]

  • Schedule a Pickup : Follow your institution's procedure to request a hazardous waste pickup.

  • Documentation : Ensure all labels are complete and accurate. EHS will transport the waste for final disposal via a licensed hazardous waste management facility, which typically involves high-temperature incineration.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Alert others in the immediate area.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate and Ventilate : Ensure the chemical fume hood is operational to contain vapors. Remove any nearby ignition sources.[11]

  • Don PPE : Wear the full PPE described in Step 1.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container. Label it as "Spill Debris containing 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine" and manage it as hazardous solid waste.[13]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office as per institutional policy.

By adhering to these scientifically grounded procedures, you ensure the safe and compliant disposal of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, protecting yourself, your colleagues, and the environment.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, by the Scientist: A Principle-Driven Approach to Safety

Deconstructing the Hazard: A Chemist's Perspective

The potential hazards of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine can be inferred from its constituent chemical groups. Aminotriazoles, as a class, have been associated with a range of health effects, from skin and eye irritation to more severe systemic effects with prolonged exposure.[1][2][3] Some have even been flagged as potential carcinogens or reproductive toxicants.[4][5] The presence of a thioether group introduces the possibility of a strong, unpleasant odor, and like many sulfur-containing compounds, it can be an irritant.[6] The furan moiety, while a common heterocyclic structure, should also be handled with care.

Therefore, we must assume that this compound is, at a minimum, harmful if swallowed, in contact with skin, or inhaled, and is an irritant to the skin, eyes, and respiratory system.[7][8][9] Our safety protocols will be built upon this conservative and protective assumption.

The Hierarchy of Control: More Than Just PPE

Personal Protective Equipment (PPE) is the final line of defense. Before we even consider gloves and goggles, we must implement a robust framework of engineering and administrative controls.

Engineering Controls: Your First Line of Defense

All work with 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[10] This is non-negotiable. The fume hood provides critical containment of dust and vapors, protecting the user from inhalation exposure. Ensure that the sash is kept at the lowest practical height and that all work is performed at least six inches inside the hood. For procedures with a high potential for aerosol generation, a closed system or glove box may be warranted.[11]

Administrative Controls: Safe Work Practices
  • Restricted Access: Clearly demarcate the work area where this compound is being handled. Only authorized personnel should be allowed entry.

  • Hygiene Practices: Never eat, drink, or smoke in the laboratory.[6][11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6][11]

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[1][6]

Personal Protective Equipment: A Detailed Protocol

The following PPE is mandatory when handling 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesTightly fitting, with side-shields, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]Protects against splashes and airborne particles.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing.[12][13]Provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile gloves with a minimum thickness of 0.11 mm are a suitable initial choice.[10] Double-gloving is highly recommended.Prevents skin contact. The outer glove can be removed if contaminated, leaving the inner glove as a backup.
Body Protection Laboratory CoatA buttoned, long-sleeved lab coat is the minimum requirement.[10][14]Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended for procedures involving larger quantities or a higher risk of splashes.Provides an additional layer of chemical resistance over the lab coat.
Respiratory Protection Air-Purifying Respirator (APR)An APR with a combination of organic vapor and particulate (P100) cartridges should be available and fit-tested for all users.Required if there is a risk of exceeding exposure limits or if engineering controls are not sufficient.
Step-by-Step Donning and Doffing of PPE

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.[14]

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[14]

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.[14]

  • Respirator: If required, perform a seal check and don your respirator.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove your face shield (if used) and then your safety goggles.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: If used, remove your respirator.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency Procedures: Planning for the Unexpected

ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[3] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the lab and follow your institution's emergency procedures.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste contaminated with 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is considered hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][6]

Visualizing the Decision Process: PPE Selection Workflow

PPE_Selection start Start: Handling 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine fume_hood Is the work being conducted in a certified chemical fume hood? start->fume_hood no_fume_hood STOP! Do not proceed without a fume hood. fume_hood->no_fume_hood No ppe_assessment Assess the risk of splashing and aerosol generation. fume_hood->ppe_assessment Yes low_risk Low Risk (e.g., weighing small quantities) ppe_assessment->low_risk high_risk High Risk (e.g., large volume transfers, heating) ppe_assessment->high_risk standard_ppe Standard PPE: - Double nitrile gloves - Safety goggles - Lab coat low_risk->standard_ppe enhanced_ppe Enhanced PPE: - Standard PPE + Face Shield - Chemical-resistant apron high_risk->enhanced_ppe respirator_check Is there a potential for exceeding exposure limits or experiencing respiratory irritation? standard_ppe->respirator_check enhanced_ppe->respirator_check no_respirator Proceed with caution. respirator_check->no_respirator No respirator Wear a fit-tested air-purifying respirator with appropriate cartridges. respirator_check->respirator Yes end End: Safe Handling Protocol no_respirator->end respirator->end

Caption: PPE selection workflow for handling the target compound.

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  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.